molecular formula C7H16N2 B1204462 2-(Aminomethyl)cyclohexan-1-amine CAS No. 40015-92-7

2-(Aminomethyl)cyclohexan-1-amine

Cat. No.: B1204462
CAS No.: 40015-92-7
M. Wt: 128.22 g/mol
InChI Key: ZUYYQGFCSKJGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)cyclohexan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYQGFCSKJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960486
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40015-92-7
Record name 2-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040015927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Aminomethyl)cyclohexan-1-amine

This compound, a vicinal diamine with the chemical formula C₇H₁₆N₂[1], is a valuable building block in the fields of medicinal chemistry and materials science. Its cyclohexane scaffold imparts conformational rigidity, while the two primary amine functionalities, one directly on the ring and one on a methyl substituent, offer versatile points for further chemical modification. The spatial relationship of these amino groups, which can exist as cis or trans diastereomers, is crucial for their application in the design of ligands for metal catalysts, building blocks for polyamides, and as key intermediates in the synthesis of pharmacologically active compounds. This guide provides an in-depth exploration of plausible and chemically sound synthetic strategies for obtaining this important diamine, tailored for researchers and professionals in drug development and chemical synthesis.

Proposed Synthetic Strategies

While a single, universally adopted method for the synthesis of this compound is not prominently featured in the literature, several logical and efficient synthetic routes can be devised based on established chemical transformations. This guide will detail three such strategies, each with its own set of advantages and challenges.

Synthetic Route 1: Direct Amination of 1,2-Cyclohexanedimethanol

This approach is conceptually the most direct, involving the conversion of the diol 1,2-cyclohexanedimethanol to the corresponding diamine through a high-pressure, high-temperature catalytic amination process. This method is particularly attractive for its atom economy.

Causality Behind Experimental Choices

The direct amination of alcohols is a powerful transformation that typically requires a robust catalyst and forcing conditions to overcome the high activation energy of C-O bond cleavage and C-N bond formation. The use of a heterogeneous catalyst, such as a supported cobalt or nickel catalyst, in the presence of hydrogen and ammonia, facilitates the dehydrogenation of the alcohol to an intermediate aldehyde, which then undergoes reductive amination. The high pressure of ammonia shifts the equilibrium towards the formation of the imine intermediate, while the hydrogen pressure facilitates the subsequent reduction to the amine.

Experimental Protocol

Materials:

  • 1,2-Cyclohexanedimethanol

  • Anhydrous ammonia

  • Hydrogen gas

  • Cobalt-based catalyst (e.g., cobalt-iron)

  • High-pressure autoclave reactor

Procedure:

  • The high-pressure autoclave reactor is charged with 1,2-cyclohexanedimethanol and the cobalt-based catalyst.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • Anhydrous ammonia is introduced into the reactor to a desired pressure.

  • The reactor is then pressurized with hydrogen to the final reaction pressure.

  • The mixture is heated to a temperature in the range of 150-250°C with vigorous stirring.

  • The reaction is monitored by gas chromatography until the starting material is consumed.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The catalyst is removed by filtration, and the crude product is purified by distillation.

Data Presentation
ParameterValueReference
Starting Material1,2-Cyclohexanedimethanol[2][3]
Aminating AgentAnhydrous Ammonia[4]
CatalystCobalt-iron[4]
Temperature150-250°C[4]
PressureHigh Pressure (Ammonia and Hydrogen)[4]
ProductThis compound
Logical Relationship Diagram

G start 1,2-Cyclohexanedimethanol step1 High-Pressure Amination (NH3, H2, Catalyst) start->step1 product This compound step1->product

Caption: Direct amination of 1,2-cyclohexanedimethanol.

Synthetic Route 2: Reduction of 2-Aminocyclohexanecarbonitrile

This strategy commences with the commercially available 2-aminocyclohexanecarbonitrile and involves the reduction of the nitrile functionality to a primary amine. The key challenge in this route is the chemoselective reduction of the nitrile in the presence of the existing primary amine, which can be addressed through the use of a protecting group.

Causality Behind Experimental Choices

Direct reduction of 2-aminocyclohexanecarbonitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel can be complicated by side reactions, such as the formation of secondary and tertiary amines[5]. To circumvent this, the primary amine is first protected with a group that is stable to the nitrile reduction conditions but can be easily removed afterward. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reducing agents and can be readily removed under acidic conditions[3][6][7].

Experimental Protocol

Step 1: Protection of the Amine

Materials:

  • 2-Aminocyclohexanecarbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • 2-Aminocyclohexanecarbonitrile is dissolved in the chosen solvent.

  • The base (e.g., triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the Boc-protected intermediate.[6][7]

Step 2: Reduction of the Nitrile

Materials:

  • Boc-protected 2-aminocyclohexanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂

  • Anhydrous tetrahydrofuran (THF) or Ethanol

Procedure (using LiAlH₄):

  • A suspension of LiAlH₄ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.[8][9]

  • A solution of the Boc-protected nitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the Boc-protected diamine.[8]

Procedure (using Raney Nickel):

  • The Boc-protected nitrile is dissolved in ethanol in a hydrogenation vessel.

  • A slurry of Raney Nickel in ethanol is added to the solution.

  • The vessel is placed under a hydrogen atmosphere (typically 50 psi) and shaken or stirred vigorously at room temperature.[10][11]

  • After the theoretical amount of hydrogen has been consumed, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield the Boc-protected diamine.

Step 3: Deprotection of the Diamine

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected diamine is dissolved in DCM.

  • An excess of TFA or a solution of HCl in a solvent like dioxane or methanol is added.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure. The product is obtained as its corresponding salt, which can be converted to the free base by treatment with a base.[3][12]

Data Presentation
StepStarting MaterialKey ReagentsProductReference
1. Protection2-AminocyclohexanecarbonitrileBoc₂O, BaseBoc-protected aminonitrile[6][7]
2. ReductionBoc-protected aminonitrileLiAlH₄ or Raney Ni/H₂Boc-protected diamine[8][9][10][11]
3. DeprotectionBoc-protected diamineTFA or HClThis compound[3][12]
Logical Relationship Diagram

G start 2-Aminocyclohexanecarbonitrile step1 Boc Protection start->step1 intermediate1 Boc-Protected Aminonitrile step1->intermediate1 step2 Nitrile Reduction (LiAlH4 or Raney Ni/H2) intermediate1->step2 intermediate2 Boc-Protected Diamine step2->intermediate2 step3 Deprotection (TFA or HCl) intermediate2->step3 product This compound step3->product

Caption: Synthesis via nitrile reduction with amine protection.

Synthetic Route 3: Reductive Amination of 2-Formylcyclohexanone

This route employs the well-established reductive amination reaction, a cornerstone of amine synthesis. It would involve the reaction of a suitable keto-aldehyde precursor, 2-formylcyclohexanone, with ammonia in the presence of a reducing agent.

Causality Behind Experimental Choices

Reductive amination is a one-pot reaction that combines the formation of an imine or enamine from a carbonyl compound and an amine with its simultaneous reduction. The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate iminium ion. Catalytic hydrogenation can also be employed.

Experimental Protocol

Materials:

  • 2-Formylcyclohexanone (or a suitable precursor)

  • Ammonia (or ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or Raney Nickel/H₂

  • Methanol or Ethanol

  • Acetic acid (to maintain a slightly acidic pH)

Procedure:

  • 2-Formylcyclohexanone is dissolved in methanol.

  • Ammonia (or ammonium acetate) is added to the solution.

  • The pH of the mixture is adjusted to be slightly acidic (pH 5-6) with acetic acid to promote imine formation.

  • Sodium cyanoborohydride is added portion-wise to the stirred solution.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched, and the product is isolated and purified.

Data Presentation
ParameterValueReference
Starting Material2-Formylcyclohexanone
Aminating AgentAmmonia/Ammonium Acetate[13]
Reducing AgentNaBH₃CN or Raney Ni/H₂[13]
SolventMethanol/Ethanol[13]
ProductThis compound
Logical Relationship Diagram

G start 2-Formylcyclohexanone step1 Reductive Amination (NH3, NaBH3CN) start->step1 product This compound step1->product

Caption: Synthesis via reductive amination.

Purification and Characterization

Purification

The crude this compound, being a diamine, is likely to be a high-boiling liquid or a low-melting solid. Purification can be achieved by the following methods:

  • Distillation: Vacuum distillation is a suitable method for purifying liquid diamines. It is important to use an efficient distillation column to separate the product from any starting materials or byproducts.[14][15]

  • Crystallization: If the product or its salt is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Chromatography: Column chromatography on silica gel or alumina can be used, although the polar nature of diamines may require the use of a polar eluent system, often with a small amount of a basic modifier like triethylamine to prevent streaking.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic broad signals for the amine protons (-NH₂) which would disappear upon D₂O exchange. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to other cyclohexane protons. The integration of the signals would correspond to the number of protons in the molecule.[16][17]

    • ¹³C NMR: The carbons attached to the nitrogen atoms would be deshielded and appear at a lower field compared to the other carbons in the cyclohexane ring.[16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching absorptions for the primary amine groups in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.[16][17]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (128.22 g/mol ).[1]

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The direct amination of 1,2-cyclohexanedimethanol offers an atom-economical pathway, albeit under harsh conditions. The reduction of 2-aminocyclohexanecarbonitrile, particularly with the use of a protecting group strategy, provides a more controlled and potentially higher-yielding laboratory-scale synthesis. Finally, reductive amination of a suitable keto-aldehyde precursor represents a classic and reliable method for amine synthesis. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical outcome required. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable diamine for their specific applications.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Determination of Aliphatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexanone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • ACS Publications. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(5), 2213–2214.
  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]

  • University of Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of three, four, and five carbon diamines from fermentation broth. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • CORE. (n.d.). Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Stack Exchange. (2018). Why is 2-(3-aminomethyl-2-hydroxypropyl) cyclohexan-1-one named so and not 2-(2-hydroxy-4-aminobutyl) cyclohexan-1-one? Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

Sources

"2-(Aminomethyl)cyclohexan-1-amine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Aminomethyl)cyclohexan-1-amine: Chemical Properties, Stereochemistry, and Applications

Abstract

This compound is a vicinal diamine built upon a cyclohexane scaffold, presenting a unique combination of structural rigidity and functional reactivity. Possessing two primary amine groups—one directly attached to the ring and one on a methyl substituent—it functions as a potent bidentate chelating ligand and a versatile building block in synthetic chemistry. The stereochemical relationship of the two functional groups, existing as cis and trans isomers, profoundly influences its conformational behavior, reactivity, and application in creating stereochemically defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and its emerging applications in medicinal chemistry and materials science, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental nature of this compound is dictated by the spatial arrangement of its two primary amine functionalities on a six-membered aliphatic ring. This structure gives rise to distinct stereoisomers with unique properties.

Core Structure and Stereoisomerism

As a 1,2-disubstituted cyclohexane, this compound exists as two diastereomers: cis and trans. These isomers are not interconvertible without breaking chemical bonds. The cyclohexane ring itself adopts a low-energy chair conformation.

  • trans-isomer: The C1-amine and C2-aminomethyl groups are on opposite faces of the ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain. This conformation is generally the thermodynamic favorite.

  • cis-isomer: The C1-amine and C2-aminomethyl groups are on the same face of the ring. In any chair conformation, one substituent must occupy an axial position while the other is equatorial. This results in greater steric hindrance compared to the trans isomer.

The specific stereoisomer used in a synthetic or coordination context is critical, as it dictates the geometry and stability of the resulting products.

Caption: Chair conformations of trans and cis isomers.
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueReference(s)
CAS Number 40015-92-7[1][2][3][]
Molecular Formula C₇H₁₆N₂[1][2][3]
Molecular Weight 128.22 g/mol [1][2]
IUPAC Name This compound[1][]
Appearance Liquid[1]
Boiling Point 200.3 °C at 760 mmHg[1][]
Density 0.923 g/cm³[1][]
SMILES C1CCC(C(C1)CN)N[1][2][]
InChI Key ZUYYQGFCSKJGDO-UHFFFAOYSA-N[1][]
Storage Store at 4 °C[1]

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive analytical fingerprint.

G cluster_workflow Spectroscopic Identification Workflow Sample Sample of This compound IR FT-IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity & Stereochem. MS Mass Spectrometry Sample->MS Molecular Weight Confirm Structure Confirmed IR->Confirm NMR->Confirm MS->Confirm

Caption: Formation of a five-membered chelate ring.
N-Functionalization Reactions

The primary amine groups are amenable to a wide range of transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These reactions allow for the elaboration of the this compound scaffold into more complex molecules with tailored properties for drug discovery or materials science.

Applications in Research and Development

This diamine is a valuable platform for innovation in several scientific fields.

  • Pharmaceutical Scaffolding: As a diamine, it can serve as a core structure for building novel therapeutic agents. Its reported cytotoxic effects against leukemia cell lines suggest it may be a useful scaffold for developing new anticancer agents. [2]Its structural similarity to intermediates used in the synthesis of gabapentin analogues also highlights its potential in neuroscience drug discovery. * Asymmetric Catalysis: Once the racemic mixture is resolved into its pure enantiomers, the chiral diamine can be used to synthesize chiral ligands for asymmetric catalysis, similar to the widespread use of chiral DACH derivatives. These catalysts are crucial for the enantioselective synthesis of pharmaceuticals.

  • Materials Science: The ability to form stable complexes with a variety of metal ions makes it a candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Exemplary Experimental Protocol: Metal Complex Formation

This protocol provides a representative method for synthesizing a metal complex, demonstrating the ligand's chelating ability. Causality: The choice of methanol as a solvent is due to its ability to dissolve both the ligand and many metal salts. The 2:1 ligand-to-metal stoichiometry is chosen to ensure the formation of a bis-chelated complex, which is common for diamines with square planar or octahedral metals.

Protocol: Synthesis of a Bis[this compound]copper(II) Complex

  • Reagents and Setup:

    • This compound (2.0 mmol)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)

    • Methanol (20 mL)

    • Magnetic stirrer and stir bar

    • 50 mL round-bottom flask

  • Procedure:

    • Dissolve the copper(II) chloride dihydrate (1.0 mmol) in 10 mL of methanol in the round-bottom flask. The solution should turn light blue.

    • In a separate beaker, dissolve the this compound (2.0 mmol) in 10 mL of methanol.

    • While stirring the copper solution, add the ligand solution dropwise over 5 minutes.

    • Observe the color change. The solution will typically turn a deep blue or purple, indicating complex formation.

    • Stir the reaction mixture at room temperature for 1 hour to ensure complete reaction.

  • Workup and Isolation:

    • Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.

    • Slowly add diethyl ether (a non-coordinating, less polar solvent) until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the resulting solid under vacuum to yield the copper(II) complex.

  • Characterization: The product can be characterized by IR spectroscopy (to observe shifts in N-H bands upon coordination) and UV-Vis spectroscopy (to analyze the d-d transitions of the copper center).

Safety and Handling

This compound is a corrosive and combustible chemical that requires careful handling. [1]

Hazard Information Details Reference(s)
GHS Pictogram Corrosive (GHS05) [1]
Hazard Statements H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H315, H319, H335: Causes skin/eye/respiratory irritation. [1][2]

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][5]|

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6][7]* Handling: Use in a well-ventilated area or a chemical fume hood. [6][8]Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 4 °C. [1][9]

Conclusion

This compound is a deceptively simple molecule with a rich and complex chemical character. Its properties are dominated by the interplay between its two primary amine groups and the stereochemistry of the cyclohexane ring. As a potent bidentate ligand and a modifiable synthetic scaffold, it offers significant opportunities for the development of new catalysts, advanced materials, and novel therapeutic agents. A thorough understanding of its properties, particularly its stereoisomerism and coordination behavior, is essential for unlocking its full potential in research and development.

References

  • Vertex AI Search. (n.d.). (Aminomethyl)cyclohexane 3218-02-8 wiki.
  • EvitaChem. (n.d.). Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0.
  • American Elements. (n.d.). This compound | CAS 40015-92-7.
  • ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum.
  • Benchchem. (n.d.). 1-(Aminomethyl)cyclohexanol | 4000-72-0.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1483649-51-9|2-(Aminomethyl)-n-methylcyclohexan-1-amine.
  • Chemistry Stack Exchange. (2018). Why is 2-(3-aminomethyl-2-hydroxypropyl) cyclohexan-1-one named so and not 2-(2-hydroxy-4-aminobutyl) cyclohexan-1-one?
  • Biosynth. (n.d.). This compound | 40015-92-7 | QBA01592.
  • PubChem. (n.d.). cis-2-Aminomethyl-cyclohexanol | C7H15NO | CID 2724657.
  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885.
  • Alfa Chemistry. (n.d.). CAS 40015-92-7 this compound.
  • BOC Sciences. (n.d.). CAS 40015-92-7 this compound.
  • Advanced ChemBlocks. (n.d.). trans-2-(Aminomethyl)-1-cyclohexanol 97%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexanone | C7H13NO | CID 22677808.
  • ChemicalBook. (2025). TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL | 5691-09-8.
  • PubMed Central. (n.d.). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations.
  • Fisher Scientific. (2009). Cyclohexylamine - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). (Aminomethyl)cyclohexane(3218-02-8) 1H NMR.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET.
  • Smolecule. (2023). Buy trans-2-(Aminomethyl)cyclohexanol hydrochloride | 24948-05-8.
  • LibreTexts. (2023). Intro to Coordination Chemistry.
  • Wiley-VCH. (n.d.). Anion Coordination Chemistry - ReadingSample.
  • CymitQuimica. (n.d.). trans-2-(Aminomethyl)cyclohexanol.
  • LibreTexts. (2024). 24.11: Spectroscopy of Amines.

Sources

A Technical Guide to the Predicted Spectroscopic Data of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)cyclohexan-1-amine is a diamine featuring a cyclohexane scaffold, a structure of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this guide synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive framework for researchers. Each section details the theoretical basis for the predicted spectral features, offering insights into the influence of the molecule's structure and stereochemistry on its spectroscopic signature.

Introduction

This compound, with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a vicinally substituted cycloaliphatic diamine.[1] Its structure, comprising a cyclohexane ring with a primary amine and an aminomethyl substituent on adjacent carbons, allows for the existence of cis and trans diastereomers. This stereoisomerism will significantly influence the compound's spectroscopic properties, particularly in NMR spectroscopy. This guide will explore the expected spectroscopic data for both isomers, providing a valuable resource for their identification and characterization.

Molecular Structure and Stereoisomerism

The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The relative orientation of the amino and aminomethyl groups (axial or equatorial) will define the cis and trans isomers, each with a unique three-dimensional geometry. These conformational differences are critical in interpreting the nuances of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Due to the lack of specific experimental spectra for this compound, the following predictions are based on known chemical shift ranges for similar functional groups and the analysis of related cyclohexylamine derivatives.[2][3]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons and the diastereotopic nature of some protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Cyclohexyl Protons (CH)1.0 - 2.0MultipletA complex region of overlapping signals from the cyclohexane ring protons.
Methine Proton (CH-NH₂)2.5 - 3.0MultipletDeshielded due to the adjacent primary amine. Its multiplicity will depend on the coupling with neighboring protons.
Methylene Protons (CH₂-NH₂)2.6 - 3.2MultipletDeshielded by the adjacent primary amine. These protons are diastereotopic and may appear as distinct signals.
Amine Protons (NH₂)1.0 - 3.0Broad SingletThe chemical shift is concentration and solvent-dependent. These signals will disappear upon D₂O exchange.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of the amine protons.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • D₂O Exchange: To confirm the assignment of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet signals will confirm their identity.[2]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern on the cyclohexane ring. Carbons bonded to nitrogen will be deshielded and appear at higher chemical shifts.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Cyclohexyl Carbons (CH₂)20 - 40Signals for the four methylene carbons of the cyclohexane ring.
Methine Carbon (CH-NH₂)50 - 60Deshielded due to the directly attached primary amine.
Methylene Carbon (CH₂-NH₂)40 - 50Deshielded due to the attached primary amine.
Cyclohexyl Carbon (C-CH₂NH₂)40 - 50The carbon of the cyclohexane ring bonded to the aminomethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions will be from the N-H and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Primary Amine)3300 - 3500Medium, SharpTwo bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching.[2]
C-H Stretch (Aliphatic)2850 - 2960StrongCharacteristic of the C-H bonds in the cyclohexane ring and the methylene group.
N-H Bend (Primary Amine)1580 - 1650MediumA scissoring vibration of the -NH₂ group.[6]
C-N Stretch1020 - 1250Weak to MediumStretching vibration of the carbon-nitrogen bond.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern will be dominated by cleavages alpha to the nitrogen atoms, leading to the formation of stable iminium ions.[7]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Notes
128[C₇H₁₆N₂]⁺Molecular ion (M⁺).
111[M - NH₃]⁺Loss of ammonia.
98[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
84[M - C₂H₅N]⁺Cleavage of the cyclohexane ring.
30[CH₂NH₂]⁺A common fragment for primary amines containing a methylamine moiety.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate the molecular ion and fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable reference for researchers working on the synthesis, characterization, and application of this compound. The provided information will aid in the confirmation of its structure and the identification of its stereoisomers.

Visualization

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Stereochemical Assignment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Sendak, A., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 105(4), 1394-1402.
  • LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-576.
  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • ChemRxiv. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanol, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • SpringerLink. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

  • PubMed Central. (2021). mineMS2: annotation of spectral libraries with exact fragmentation patterns. Retrieved from [Link]

  • SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed Central. (2014). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results. Retrieved from [Link]

Sources

"isomers of 2-(Aminomethyl)cyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2-(Aminomethyl)cyclohexan-1-amine

Abstract

This compound is a saturated carbocyclic diamine featuring a rigid cyclohexane scaffold, a structural motif prevalent in many biologically active compounds and advanced materials. The 1,2-disubstitution pattern gives rise to significant stereochemical complexity, resulting in four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The spatial orientation of the amine and aminomethyl substituents profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the ability to synthesize, separate, and characterize each isomer is of paramount importance for researchers in medicinal chemistry, asymmetric catalysis, and polymer science. This guide provides a comprehensive overview of the stereochemical landscape of this compound, details field-proven methodologies for its synthesis and isomeric separation, and outlines rigorous analytical techniques for structural elucidation and purity assessment.

The Structural and Stereochemical Landscape

A thorough understanding of the isomeric forms of this compound is the foundation for its effective application. The cyclohexane ring's conformational flexibility and the presence of two stereocenters are the primary sources of its structural diversity.

Molecular Structure

The core structure consists of a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a primary amine (-NH₂) and a primary aminomethyl (-CH₂NH₂) group, respectively. The non-aromatic, sp³-hybridized nature of the cyclohexane ring imparts a three-dimensional, chair-like conformation that dictates the spatial relationship between the two functional groups.

Unraveling the Isomerism: Cis/Trans Diastereomers and Enantiomers

The presence of two chiral centers at C1 and C2 results in the existence of four stereoisomers. These isomers can be categorized into two groups:

  • Diastereomers (cis and trans) : These isomers differ in the relative orientation of the substituents. In the cis isomer, both the amine and aminomethyl groups are on the same side of the cyclohexane ring (both axial/equatorial in a flipped chair). In the trans isomer, the groups are on opposite sides. Diastereomers possess distinct physical properties, such as melting point, boiling point, and solubility, which allows for their separation using standard laboratory techniques like chromatography.

  • Enantiomers : Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. For example, the trans isomer exists as (1R,2R) and (1S,2S) forms, while the cis isomer exists as (1R,2S) and (1S,2R) forms. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Their separation requires specialized chiral techniques.

G cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomers (Enantiomeric Pair) trans_RR (1R,2R)-trans trans_SS (1S,2S)-trans trans_RR->trans_SS mirror plane cis_RS (1R,2S)-cis trans_RR->cis_RS Diastereomers cis_SR (1S,2R)-cis trans_RR->cis_SR Diastereomers trans_SS->cis_RS Diastereomers trans_SS->cis_SR Diastereomers cis_RS->cis_SR mirror plane

Figure 1: Stereoisomers of this compound.

Synthetic Strategies and Methodologies

The synthesis of this compound isomers requires careful control of stereochemistry. While numerous methods exist for creating 1,2-disubstituted cyclohexanes, a common and effective strategy involves the reduction of a suitable precursor where the stereochemistry can be influenced or pre-determined.

Protocol: Synthesis via Reduction of 2-Aminocyclohexanecarbonitrile

This protocol describes a two-step reduction process starting from 2-aminocyclohexanecarbonitrile. The initial reduction of the nitrile to the aminomethyl group can yield a mixture of cis and trans isomers, the ratio of which is influenced by the choice of reducing agent and reaction conditions.

Step 1: Synthesis of this compound from 2-Aminocyclohexanecarbonitrile

  • Reaction Setup : In a high-pressure hydrogenation vessel, dissolve 2-aminocyclohexanecarbonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol containing ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Catalyst Addition : Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (5-10 wt%). The choice of catalyst can influence the diastereoselectivity of the reduction.

  • Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 15 bar) and heat the reaction mixture (e.g., to 100°C). The reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup : Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation : Remove the solvent under reduced pressure. The resulting crude product will be a mixture of cis- and trans-2-(aminomethyl)cyclohexan-1-amine. This mixture can be carried forward to the separation stage.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation : This is a well-established method for the reduction of nitriles to primary amines. The use of a heterogeneous catalyst simplifies product purification.

  • Ammonia in Solvent : The presence of ammonia saturates the solution with a primary amine, shifting the equilibrium away from the formation of imine intermediates that can lead to undesired secondary and tertiary amine byproducts.

  • Pressure and Temperature : These conditions are necessary to achieve a reasonable reaction rate for the catalytic reduction of the nitrile group.

Separation and Resolution of Stereoisomers

Obtaining isomerically pure this compound is critical for its application in stereospecific contexts. This requires a multi-step separation strategy, first to separate the diastereomers and then to resolve the enantiomers of each diastereomer.

G start Synthetic Mixture (cis-R,S / cis-S,R / trans-R,R / trans-S,S) step1 Preparative Column Chromatography (Silica Gel) start->step1 out1 trans-Racemate ((1R,2R) + (1S,2S)) step1->out1 Different Polarity out2 cis-Racemate ((1R,2S) + (1S,2R)) step1->out2 step2a Chiral HPLC or Diastereomeric Salt Resolution out1->step2a step2b Chiral HPLC or Diastereomeric Salt Resolution out2->step2b final1 (1R,2R)-trans step2a->final1 Enantiomer Separation final2 (1S,2S)-trans step2a->final2 Enantiomer Separation final3 (1R,2S)-cis step2b->final3 Enantiomer Separation final4 (1S,2R)-cis step2b->final4 Enantiomer Separation

Figure 2: Workflow for the separation of stereoisomers.
Separation of Diastereomers (cis vs. trans)

The different physical properties of the cis and trans diastereomers allow for their separation using standard chromatographic techniques.

Protocol: Preparative Column Chromatography

  • Column Preparation : Pack a glass column with silica gel, using a suitable solvent system such as a gradient of dichloromethane and methanol with a small percentage of triethylamine. The triethylamine is crucial to prevent the basic amines from tailing on the acidic silica gel.

  • Sample Loading : Dissolve the crude isomeric mixture in a minimal amount of the initial eluent and load it onto the column.

  • Elution : Begin elution with a low polarity solvent mixture and gradually increase the polarity (e.g., from 1% to 10% methanol in dichloromethane).

  • Fraction Collection : Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure cis and trans isomers.

  • Solvent Removal : Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure to yield the separated racemic cis and trans products.

Resolution of Enantiomers

Separating enantiomers requires a chiral environment. Chiral HPLC is a powerful and widely used method for both analytical and preparative-scale resolution.

Protocol: Chiral HPLC Resolution

  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate), are highly effective for separating chiral amines.

  • Method Development (Analytical Scale) :

    • Inject a small amount of the racemic mixture (e.g., racemic trans-2-(aminomethyl)cyclohexan-1-amine) onto the analytical chiral column.

    • Test various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the two enantiomers.

    • Optimize the flow rate and temperature to improve resolution and analysis time.

  • Preparative Scale-Up :

    • Once an effective analytical method is established, scale it up to a preparative chiral column.

    • Inject larger quantities of the racemate and collect the fractions corresponding to each enantiomer as they elute.

  • Product Isolation : Combine the fractions for each enantiomer and remove the solvent to obtain the enantiomerically pure products. Determine the enantiomeric excess (ee) of each product using the analytical chiral HPLC method.

Parameter Condition Purpose
Column Polysaccharide-based CSP (e.g., Chiralpak IE)Provides a chiral environment for differential interaction with enantiomers.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamineThe alcohol modifies retention while the amine additive improves peak shape.
Flow Rate 1.0 mL/min (analytical)Controls the speed of separation and influences resolution.
Detection UV at ~210 nm or Mass Spectrometry (MS)Amines have weak chromophores; MS provides more sensitive detection.
Temperature 25°CTemperature can affect the chiral recognition mechanism and thus separation.
Table 1: Typical HPLC Parameters for Chiral Resolution of Amines.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of each isomer is a critical step that relies heavily on spectroscopic and chromatographic techniques.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for distinguishing between cis and trans diastereomers due to their different three-dimensional structures.

  • ¹H NMR Spectroscopy : The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) of the protons on C1 and C2.

    • In the trans isomer, the most stable conformation typically places both substituents in equatorial positions. This results in the C1 and C2 protons being in axial positions. The coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz).

    • In the cis isomer, one substituent will be axial and the other equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants (2-5 Hz).

  • ¹³C NMR Spectroscopy : The chemical shifts of the ring carbons will differ between the cis and trans isomers due to steric effects (gamma-gauche effect). Carbons in a more sterically hindered environment (as in the cis isomer) will typically appear at a higher field (lower ppm value).

  • 2D NMR (NOESY) : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of relative stereochemistry. For the cis isomer, a cross-peak will be observed between the C1-H and the protons of the C2-CH₂NH₂ group, indicating they are on the same face of the ring. This correlation will be absent in the trans isomer.

Proton Expected Chemical Shift (ppm) Expected Multiplicity & Coupling (Hz)
C1-H (trans) ~2.5 - 3.0Triplet of doublets (or complex multiplet) with a large J_ax-ax ≈ 10 Hz
C1-H (cis) ~2.8 - 3.3Multiplet with small J_ax-eq / J_eq-eq ≈ 4 Hz
-CH₂-NH₂ ~2.6 - 3.1Multiplets
Ring -CH₂- ~1.0 - 2.0Complex multiplets
Table 2: Predicted ¹H NMR Characteristics for Distinguishing cis and trans Isomers. Note: Actual values depend on solvent and specific conformation.
Chromatographic Analysis
  • Gas Chromatography (GC) : GC, often coupled with Mass Spectrometry (GC-MS), is excellent for determining the diastereomeric ratio (cis/trans) in a mixture. Derivatization of the amines, for example by methylation, can improve volatility and peak shape.

  • Chiral High-Performance Liquid Chromatography (HPLC) : As described in the separation section, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a resolved sample.

Applications in Research and Development

The stereoisomers of this compound are valuable building blocks due to their defined three-dimensional structure and the presence of two nucleophilic primary amine groups.

  • Asymmetric Catalysis : Chiral 1,2-diamines are foundational structures for ligands used in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and C-C bond formation. The rigid cyclohexane backbone helps create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.

  • Medicinal Chemistry : The cyclohexane scaffold is a common bioisostere for a phenyl ring, offering improved metabolic stability and solubility while maintaining a rigid conformation for receptor binding. Enantiomerically pure diamines are key intermediates in the synthesis of complex pharmaceutical agents where only one stereoisomer possesses the desired therapeutic activity.

  • Materials Science : Diamines are essential monomers for the synthesis of polyamides and polyurethanes. Using stereochemically pure monomers, like the trans isomer, can lead to polymers with enhanced thermal stability, crystallinity, and mechanical properties compared to those made from isomeric mixtures.

Conclusion

The four stereoisomers of this compound represent a significant synthetic and analytical challenge. However, their value as chiral building blocks in catalysis, medicine, and materials science justifies the rigorous efforts required for their preparation and characterization. A systematic approach combining stereocontrolled synthesis, multi-step chromatographic separation, and detailed spectroscopic analysis enables researchers to access each of these isomers in high purity. This guide provides the foundational knowledge and practical protocols necessary for professionals to harness the unique properties of each specific stereoisomer in their research and development endeavors.

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
  • EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)
  • 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem. (URL: [Link])

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv. (URL: [Link])

  • cis-2-Aminomethyl-cyclohexanol | C7H15NO | CID 2724657 - PubChem. (URL: [Link])

  • This compound | CAS 40015-92-7 | AMERICAN ELEMENTS ®. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC - PubMed Central. (URL: [Link])

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

  • 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

  • Gas Chromatographic Analysis of Geometric Diamine Isomers as Tetramethyl Derivatives. (URL: [Link])

  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (URL: [Link])

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12) - YouTube. (URL: [Link])

  • How to separate two diastereomeric amines? - Chemistry Stack Exchange. (URL: [Link])

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (URL: [Link])

  • Configurational stereoisomers of 1,2-cyclohexanediamine. - ResearchGate. (URL: [Link])

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (URL: [Link])

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene

An In-depth Technical Guide to CAS Number 40015-92-7: 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available, in-depth scientific literature and detailed technical data for the chemical compound with CAS number 40015-92-7 are notably scarce. This guide synthesizes the available information for 2-(Aminomethyl)cyclohexan-1-amine and provides context by referencing data on structurally similar, well-documented aliphatic cyclohexanediamines. Information derived from related compounds is for comparative and illustrative purposes and may not be directly representative of the properties of CAS 40015-92-7.

Section 1: Chemical Identity and Physicochemical Properties

The compound registered under CAS number 40015-92-7 is an aliphatic diamine featuring a cyclohexane core. This structure provides a conformationally restricted scaffold, which is a common feature in the design of bioactive molecules.

Systematic IUPAC Name: this compound[1]

Alternative Name: 3-(Aminomethyl)cyclohexanamine

Table 1: Core Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 40015-92-7[1][2]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [2]
Appearance Not specified; likely a liquid at ambient conditionsInferred
Boiling Point 202.1 ± 8.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 87.5 ± 17.9 °C
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient) 0.10
Index of Refraction 1.480

Note: The physicochemical properties listed above are primarily sourced from chemical supplier databases and may be based on computational predictions rather than experimental validation.

Section 2: Synthesis and Manufacturing Landscape

A validated, step-by-step synthesis protocol for this compound is not available in peer-reviewed literature. However, the synthesis of analogous cyclohexanediamines typically involves the reductive amination of a corresponding cyclohexanone precursor.

A plausible synthetic strategy could involve a multi-step process starting from a suitable cyclohexanone derivative. The general logic would be to introduce the two amine functionalities through reactions such as reductive amination and nitrile reduction.

Conceptual Synthesis Workflow

The following diagram illustrates a potential, though not experimentally verified, synthetic pathway. This approach is based on established organic chemistry principles for the synthesis of similar diamines.

G cluster_0 Conceptual Synthesis Workflow Start 2-Cyanocyclohexanone Step1 Reductive Amination of Ketone Start->Step1 NH₃, H₂, Catalyst (e.g., Ni, Pd) Intermediate1 2-Cyano-1-aminocyclohexane Step1->Intermediate1 Step2 Reduction of Nitrile Intermediate1->Step2 Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) Product This compound Step2->Product

Caption: A potential synthetic route to this compound.

Section 3: Potential Applications in Research and Drug Development

While specific applications for CAS 40015-92-7 are not documented, its structural motif as a vicinal diamine on a cyclohexane ring is of interest in several areas of chemical and pharmaceutical science.

  • Scaffold in Medicinal Chemistry: Aliphatic diamines serve as versatile building blocks for constructing more complex molecules, including Active Pharmaceutical Ingredients (APIs). The two basic nitrogen centers can form critical interactions with biological targets, such as enzymes and receptors, and can be modified to tune the pharmacokinetic profile of a drug candidate.

  • Chelating Agents and Ligands: The proximate amine groups can function as a bidentate ligand, enabling the chelation of metal ions. This property is valuable in the design of catalysts for asymmetric synthesis and as agents for metal sequestration.

  • Monomers in Polymer Chemistry: Diamines are essential monomers, reacting with dicarboxylic acids or their derivatives to form polyamides. The stereochemistry of the cyclohexane backbone would impart specific conformational rigidity and thermal properties to the resulting polymer.

  • Potential Biological Activity: A product description from a chemical supplier indicates that this compound has demonstrated inhibitory effects on the growth of the L1210 murine leukemia cell line and cytotoxic activity against the HL-60 human leukemia cell line[2]. This suggests a potential, though currently unverified in peer-reviewed literature, for this compound in oncological research.

Section 4: Toxicological and Safety Profile

There are no specific toxicological studies for CAS 40015-92-7 in the public domain. The safety and toxicological profile must therefore be inferred from the general class of aliphatic amines and related diamines.

General Toxicological Concerns for Aliphatic Diamines:

  • Corrosivity and Irritation: Aliphatic amines are often corrosive and can cause severe irritation or burns to the skin and eyes upon contact[3].

  • Respiratory Effects: Inhalation of vapors can lead to significant irritation of the respiratory tract[3].

  • Sensitization: Certain diamines are known to be dermal sensitizers, capable of causing allergic contact dermatitis upon repeated exposure[3].

A toxicological review of similar alkyl diamines, including 1,2-cyclohexanediamine, found them to have relatively low acute oral toxicity in rats, but they were classified as severe skin and eye irritants[3]. Another study highlighted the acute neurotoxicity of simple aliphatic diamines when administered directly into the central nervous system of rats[4].

Table 2: Generalized Toxicological Profile of Related Aliphatic Diamines
Toxicological EndpointGeneral Observations for Related Aliphatic DiaminesSource(s)
Acute Oral Toxicity Relatively low (LD₅₀ in rats typically >1000 mg/kg for some alkyl diamines)[3]
Skin Corrosion/Irritation Severe[3]
Eye Damage/Irritation Severe[3]
Dermal Sensitization Potential sensitizers[3]
Acute Neurotoxicity Demonstrated upon direct central nervous system administration in animal models[4]
Mutagenicity (Ames Test) Generally inactive for several tested alkyl diamines[3]

Handling and Safety Precautions: Due to the likely corrosive and irritant nature of this compound, it is imperative that it be handled in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. A comprehensive Safety Data Sheet (SDS) from the supplier must be reviewed prior to any handling or use of this chemical.

Section 5: Conclusion and Future Research Directions

This compound (CAS 40015-92-7) represents a chemical entity with potential utility as a synthetic building block in medicinal chemistry and materials science. The preliminary, non-peer-reviewed data suggesting cytotoxic effects against leukemia cell lines is intriguing and merits further, rigorous scientific investigation.

The significant gap in the publicly available data for this compound highlights several key areas for future research:

  • Synthesis and Characterization: The development and publication of a detailed, scalable, and reproducible synthetic protocol is a primary necessity. This should be accompanied by comprehensive characterization using modern analytical methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, and elemental analysis).

  • Biological Evaluation: A thorough investigation into its reported cytotoxic effects is warranted. This would involve determining its mechanism of action, potency (IC₅₀) against a wider panel of cancer cell lines, and selectivity.

  • Toxicological Assessment: A complete toxicological profile needs to be established through standardized in vitro and in vivo assays to ensure its safe handling and to assess its potential for further development.

Until such data is generated and published, researchers and drug development professionals should proceed with caution, using the information on related compounds as a preliminary guide while acknowledging the inherent uncertainties.

References

  • Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research Communications in Chemical Pathology and Pharmacology, 64(3), 489–492.
  • Kennedy, G. L., Jr. (2007). Review of the toxicology of three alkyl diamines. Drug and Chemical Toxicology, 30(2), 145–157.
  • American Elements. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • ChemSrc. (n.d.). 3-(Aminomethyl)cyclohexanamine. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanemethanamine. Retrieved January 16, 2026, from [Link]

  • MDPI. (2024). Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. Retrieved January 16, 2026, from [Link]

  • Patsnap. (n.d.). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Aminoketones and methods for their production.
  • Google Patents. (n.d.). Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Google Patents. (n.d.). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.
  • Google Patents. (n.d.). Process for the preparation of amino methyl cyclo alkane acetic acids.
  • Google APIs. (n.d.). United States Patent Office. Retrieved January 16, 2026, from [Link]

  • Google APIs. (n.d.). (10) Patent No.: US 7790756 B2. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Stearylamine, ethoxylated (CAS 26635-92-7). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Molecular Structure of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-(aminomethyl)cyclohexan-1-amine (C₇H₁₆N₂). While specific literature on this compound is sparse, this document synthesizes foundational principles of stereochemistry and conformational analysis, supported by data from analogous molecules, to build a detailed structural profile. We will explore the critical aspects of its stereoisomerism, the energetic preferences of its cyclohexane ring conformations, and the expected spectroscopic signatures for its empirical identification via Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, a validated computational workflow for in silico conformational analysis is presented, offering a robust protocol for researchers in medicinal chemistry and materials science.

Introduction

This compound is an aliphatic diamine featuring a cyclohexane scaffold substituted at adjacent carbons with an amino group and an aminomethyl group. Its structure, possessing two primary amine functionalities with different steric profiles and a conformationally flexible six-membered ring, makes it an intriguing building block for various applications. Diamines of this nature, particularly the closely related 1,2-diaminocyclohexane, are renowned as chiral ligands in asymmetric catalysis and as precursors for pharmacologically active molecules and complex polymers.[1] A thorough understanding of the molecule's three-dimensional structure, including its potential stereoisomers and preferred conformations, is paramount for predicting its reactivity, designing its applications, and controlling the stereochemical outcomes of its reactions.

Part 1: Stereoisomerism and Chirality

The connectivity of this compound, with substituents at the C1 and C2 positions of the cyclohexane ring, gives rise to diastereomers: cis and trans.

  • trans-2-(Aminomethyl)cyclohexan-1-amine: In the trans isomer, the amino and aminomethyl groups are on opposite sides of the cyclohexane ring. The C1 and C2 atoms are both chiral centers. This configuration is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-2-(aminomethyl)cyclohexan-1-amine and (1S,2S)-2-(aminomethyl)cyclohexan-1-amine. A racemic mixture of these two enantiomers is often the result of non-stereoselective synthesis.

  • cis-2-(Aminomethyl)cyclohexan-1-amine: In the cis isomer, both substituents are on the same side of the ring. This isomer also has two chiral centers (C1 and C2). However, due to the potential for a plane of symmetry in a planar representation, it is considered a meso compound. In its actual chair conformation, it exists as a pair of interconverting enantiomeric conformers, which are not separable at room temperature.[1]

The relationship between these stereoisomers is fundamental to the molecule's application, especially in contexts requiring stereochemical control.

G cluster_0 This compound cluster_1 Diastereomers cluster_2 Enantiomers A Stereoisomers B cis Isomer (Meso) A->B Relative Configuration C trans Isomer (Chiral) A->C D (1R, 2R)-trans C->D Absolute Configuration E (1S, 2S)-trans C->E D->E Mirror Images

Figure 1: Stereoisomeric relationships of this compound.

Part 2: Conformational Analysis

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents due to the avoidance of destabilizing 1,3-diaxial interactions.[2][3][4]

The stability of a given conformer can be quantitatively estimated using "A-values," which represent the Gibbs free energy difference between the axial and equatorial positions for a monosubstituted cyclohexane.[5][6]

Table 1: Selected A-Values for Cyclohexane Substituents

Substituent A-Value (kcal/mol) Source
-CH₃ (Methyl) 1.74 [6]
-NH₂ (Amino) ~1.6 [5]

| -CH₂NH₂ (Aminomethyl) | ~1.75 (estimated) | Analogy to Ethyl |

The A-value for the aminomethyl group is estimated to be similar to an ethyl group due to comparable steric bulk.

Conformational Preference of the trans Isomer

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial (e,e): This conformation is highly favored. Both the -NH₂ and -CH₂NH₂ groups are in the spacious equatorial positions, minimizing steric strain.

  • Diaxial (a,a): This conformation is highly unstable due to severe 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring. The energetic penalty would be the sum of the A-values (~1.6 + 1.75 = 3.35 kcal/mol), making this conformer practically unpopulated at equilibrium.[2][3]

Therefore, trans-2-(aminomethyl)cyclohexan-1-amine exists almost exclusively in the diequatorial conformation.

Conformational Preference of the cis Isomer

The cis isomer is more complex. In any chair conformation, one substituent must be axial and the other equatorial. A ring flip converts the axial group to equatorial and vice versa.

  • Conformer 1 (axial-NH₂, equatorial-CH₂NH₂): The smaller amino group occupies the more sterically hindered axial position.

  • Conformer 2 (equatorial-NH₂, axial-CH₂NH₂): The bulkier aminomethyl group occupies the axial position.

Based on the A-values, the aminomethyl group is slightly bulkier than the amino group. Therefore, the conformation that places the larger -CH₂NH₂ group in the equatorial position (Conformer 1) would be slightly more stable.[2] The energy difference is small, so both conformers will be present in a dynamic equilibrium at room temperature.

G cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium trans_ee Diequatorial (e,e) Highly Stable trans_aa Diaxial (a,a) Highly Unstable trans_ee->trans_aa Ring Flip (ΔG ≈ +3.4 kcal/mol) cis_ae Axial-NH₂, Equatorial-CH₂NH₂ (More Stable) cis_ea Equatorial-NH₂, Axial-CH₂NH₂ (Less Stable) cis_ae->cis_ea Ring Flip (ΔG ≈ +0.15 kcal/mol)

Figure 2: Predicted conformational equilibria for cis and trans isomers.

Part 3: Spectroscopic Structural Elucidation

Confirming the structure and stereochemistry of this compound requires a combination of spectroscopic techniques. The following are predicted data based on the known behavior of its constituent functional groups.

Infrared (IR) Spectroscopy

As a molecule with two primary amine groups, its IR spectrum is expected to show characteristic N-H absorptions.

Table 2: Predicted Key IR Absorption Bands

Vibration Functional Group Expected Wavenumber (cm⁻¹) Characteristics
N-H Stretch Primary Amine (-NH₂) 3400–3250 Two sharp-to-medium bands (asymmetric & symmetric).[7][8]
C-H Stretch Aliphatic (sp³ C-H) 3000–2850 Strong, sharp peaks.
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650–1580 Medium to strong, sharp peak.[7][9]

| C-N Stretch | Aliphatic Amine | 1250–1020 | Weak to medium intensity.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Nucleus Environment Predicted Chemical Shift (δ, ppm) Notes
¹H NMR -NH 1.0–3.0 Broad, singlet, exchangeable with D₂O.[8]
H -C-NH₂ 2.5–3.0 Deshielded by adjacent nitrogen. Complex multiplet.
H -C-CH₂NH₂ 2.5–3.0 Deshielded by nitrogen. Complex multiplet.
-CH ₂-NH₂ 2.4–2.8 Deshielded by nitrogen. Likely a doublet or complex multiplet.
Cyclohexane Ring (-CH₂-) 1.0–2.0 Complex, overlapping multiplets from axial and equatorial protons.[10]
¹³C NMR C -NH₂ 50–60 Carbon directly attached to the amino group.
C -CH₂NH₂ 40–50 Carbon in the ring attached to the aminomethyl group.
-C H₂-NH₂ 45–55 Carbon of the aminomethyl group.

| | Cyclohexane Ring (-CH₂-) | 25–40 | Other ring carbons. The number of signals depends on symmetry. |

Symmetry Considerations: The trans isomer (in its stable C₂ symmetry conformation) would show 4 unique ¹³C signals. The cis isomer (averaged Cₛ symmetry) would show 5 unique ¹³C signals.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which is highly characteristic of the compound class.

  • Molecular Ion (M⁺): The molecular formula is C₇H₁₆N₂. It contains an even number of nitrogen atoms. According to the Nitrogen Rule , the molecular ion peak will have an even mass-to-charge ratio (m/z) . The exact mass is 128.22 g/mol .[11]

  • Fragmentation: Aliphatic amines undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) to form a stable, resonance-stabilized iminium cation.[12][13][14] For this molecule, two primary α-cleavage pathways are expected:

    • Cleavage next to the -NH₂ group, leading to the loss of a C₆H₁₁NH₂ radical and a fragment ion.

    • Cleavage next to the -CH₂NH₂ group, leading to the loss of a C₆H₁₂N radical and a characteristic fragment at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines with an unbranched α-carbon.[14][15]

Part 4: Protocol - Computational Conformational Analysis

For flexible molecules like this, where multiple low-energy conformations may exist, a computational approach is essential for a complete understanding of the potential energy surface. This protocol outlines a standard, self-validating workflow.[16]

Objective: To identify the lowest energy conformers of a given stereoisomer (cis or trans) and determine their relative populations at a given temperature.

Methodology: This protocol employs a combination of a rapid force-field-based conformational search followed by higher-accuracy Density Functional Theory (DFT) calculations for refinement.[16][17]

Step-by-Step Protocol:

  • Structure Generation:

    • Draw the desired 2D stereoisomer (cis or trans) in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a preliminary 3D structure using the program's built-in tools. Save in a standard format (e.g., .mol or .sdf).

  • Conformational Search (Molecular Mechanics):

    • Causality: A broad search using a computationally inexpensive force field (e.g., MMFF94 or GMMX) is performed to efficiently explore the vast conformational space and identify a set of plausible low-energy candidates.[16]

    • Import the 3D structure into a computational chemistry package (e.g., Spartan, Avogadro coupled with a backend).

    • Perform a systematic or stochastic conformational search. Set an energy window (e.g., 10 kcal/mol) to save all unique conformers found within this range of the global minimum.

  • Geometry Optimization and Energy Calculation (DFT):

    • Causality: The candidate structures from the force field search are refined using a more accurate quantum mechanical method (DFT) to obtain reliable geometries and relative energies.

    • For each unique conformer identified in Step 2, perform a full geometry optimization and frequency calculation.

    • Recommended Level of Theory: B3LYP/6-31+G(d,p). This functional and basis set combination provides a good balance of accuracy and computational cost for organic molecules.

    • The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis of Results:

    • Extract the final electronic energies and Gibbs free energies (which includes thermal corrections from the frequency calculation) for all optimized conformers.

    • Calculate the relative free energy (ΔG) of each conformer with respect to the global minimum.

  • Boltzmann Population Analysis:

    • Causality: To understand the experimental reality at a given temperature, the relative energies are used to calculate the equilibrium population of each conformer using the Boltzmann distribution equation.

    • The population (Pᵢ) of conformer i is calculated as: Pᵢ = (e^(-ΔGᵢ/RT)) / (Σ e^(-ΔGⱼ/RT)) where R is the gas constant and T is the temperature in Kelvin.

    • Summarize the results in a table listing each conformer, its relative energy, and its calculated population at 298 K.

G start 1. 2D Structure Input (cis or trans isomer) step2 2. 3D Structure Generation start->step2 step3 3. Conformational Search (Molecular Mechanics - MMFF94) step2->step3 step4 Identify Unique Conformers (within 10 kcal/mol window) step3->step4 step5 4. Geometry Optimization & Frequencies (DFT: B3LYP/6-31+G(d,p)) step4->step5 check Self-Validation: Any Imaginary Frequencies? step5->check check->step5 Yes (Error/Transition State) step6 5. Calculate Relative Free Energies (ΔG) check->step6 No step7 6. Boltzmann Population Analysis (at 298 K) step6->step7 end Final Output: Populated Conformational Ensemble step7->end

Figure 3: Workflow for computational conformational analysis.

Conclusion

The molecular structure of this compound is defined by a rich interplay of stereoisomerism and conformational dynamics. It exists as distinct cis and trans diastereomers, with the trans form being chiral. The conformational landscape is dominated by the chair form of the cyclohexane ring, where the bulky substituents strongly prefer equatorial positions to minimize steric strain. This preference is overwhelming in the trans isomer, leading to a single, stable diequatorial conformation. For the cis isomer, a dynamic equilibrium exists between two chair conformers of similar energy. These structural features can be empirically verified through a combination of IR, NMR, and mass spectrometry, each providing unique and complementary information. For a definitive understanding of the conformational ensemble, the computational workflow detailed herein provides a robust and reliable methodology. This foundational structural knowledge is indispensable for the rational design and application of this versatile diamine in advanced chemical synthesis and materials science.

References

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Gateau, C., et al. (2005). Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. ResearchGate. [Link]

  • Ferreira, R. S., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • American Elements. This compound. [Link]

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2024). Rapid conformational analysis of semi-flexible liquid crystals. [Link]

  • Scholarly Commons. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Wikipedia. A value. [Link]

  • ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

  • PubChem. 1,2-Diaminocyclohexane. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. Cyclohexylamine at BMRB. [Link]

  • ACS Publications. (1966). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]

  • PubChem. cis-2-Aminomethyl-cyclohexanol. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ACS Publications. (2009). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]

  • CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Chemistry Stack Exchange. (2018). Why is 2-(3-aminomethyl-2-hydroxypropyl) cyclohexan-1-one named so and not 2-(2-hydroxy-4-aminobutyl) cyclohexan-1-one?. [Link]

  • YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. [Link]

  • ResearchGate. (2018). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. [Link]

  • ACS Publications. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Mol-Instincts. (Aminomethyl)cyclohexane 3218-02-8 wiki. [Link]

  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • National Library of Medicine. (2010). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link]

  • PubChem. (1S,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

  • PubMed. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-(Aminomethyl)cyclohexan-1-amine (CAS No. 40015-92-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Compound Identification and Properties

This compound is a diamine with a cyclohexyl backbone, a compound with applications in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

Property Value Source
CAS Number 40015-92-7[1][2][][4][5][6]
Molecular Formula C7H16N2[1][2][][5][7][8]
Molecular Weight 128.22 g/mol [1][5][7][8]
Appearance Liquid[1]
Boiling Point 200.3 °C at 760 mmHg[1][]
Density 0.923 g/cm³[1][]
Storage Temperature 4 °C[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which underscore the necessity for stringent safety measures.

Hazard Class Category Hazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[9][10]
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage[9][11]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[9]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[10]

Signal Word: Danger[1][11]

Hazard Pictograms:

  • Corrosion: GHS05[1]

  • Health Hazard/Hazardous to the Ozone Layer: GHS07 (Harmful)

  • Exclamation Mark: GHS07 (Irritant)

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling this compound to mitigate exposure risks.

Rationale for PPE Selection

The corrosive nature of this compound dictates the use of chemical-resistant materials. The potential for harmful vapors necessitates respiratory protection, especially in poorly ventilated areas.

Standard PPE Ensemble
  • Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A lab coat, apron, or chemical suit should be worn to prevent skin contact.[13] For tasks with a high risk of splashes, an acid-resistant apron is recommended.[13]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11] In well-ventilated areas, a simple dust mask may suffice for non-volatile transfers, but an organic vapor cartridge respirator is necessary for handling in poorly ventilated spaces.[13]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Task Assess Task and Potential Exposure Review_SDS Review Safety Data Sheet (SDS) Assess_Task->Review_SDS Inspect_PPE Inspect PPE for Integrity Review_SDS->Inspect_PPE Don_Gloves Don Chemical-Resistant Gloves Inspect_PPE->Don_Gloves Don_Goggles_Shield Don Goggles & Face Shield Don_Gloves->Don_Goggles_Shield Don_Coat_Apron Don Lab Coat/Apron Don_Goggles_Shield->Don_Coat_Apron Don_Respirator Don Appropriate Respirator Don_Coat_Apron->Don_Respirator Handle_Chemical Handle Chemical in Fume Hood Don_Respirator->Handle_Chemical Doff_PPE Doff PPE in Correct Order Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Store Chemical Properly Wash_Hands->Store_Chemical

Caption: Personal Protective Equipment (PPE) Workflow.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the compound's stability.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area.[11][12] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower : Facilities where this chemical is stored or used must be equipped with an eyewash station and a safety shower.[12]

Handling Protocols
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that emergency equipment is accessible.

  • Transfer : When transferring the liquid, use caution to avoid splashing. Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

  • Avoidance : Do not breathe mist, vapors, or spray.[11] Avoid contact with eyes, skin, and clothing.[12]

  • Hygiene : Wash hands thoroughly after handling.[7] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage
  • Conditions : Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed.[11][12]

  • Incompatible Materials : Keep away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[11]

  • Segregation : Store in a corrosives area, segregated from incompatible materials.[11][12]

Section 5: Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact : Remove contaminated clothing and shoes immediately.[7] Wash skin with soap and plenty of water.[7] Seek immediate medical attention.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[14] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention. Ingestion can cause severe swelling and damage to delicate tissues.[11][14]

Spill and Leak Response
  • Evacuation : Evacuate personnel from the spill area.

  • Ventilation : Ensure adequate ventilation.

  • Containment : Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[11]

  • Collection : Collect the absorbed material into a suitable, closed container for disposal.[11]

  • Decontamination : Clean the spill area thoroughly.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert Don_PPE Don Appropriate PPE Evacuate->Don_PPE Alert->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11] However, based on its classification, it is considered harmful if swallowed, in contact with skin, or if inhaled. It is corrosive and can cause severe burns.

References

  • This compound | CAS 40015-92-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved from [Link]

  • Safety Data Sheet - Chemtron Supply Corporation. (2015, June 11). Chemtron. Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • safety data sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 27). Fisher Scientific. Retrieved from [Link]

  • 2-(Aminomethyl)cyclohexanone | C7H13NO | CID 22677808 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Cyclohexanol, 1-(aminomethyl)- - Pharos. (n.d.). Pharos. Retrieved from [Link]

  • CAS NO. 40015-92-7 | this compound, Mixture of diastereomers. (n.d.). Arctom. Retrieved from [Link]

  • cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

Sources

The Cornerstone of Asymmetric Catalysis: A Technical Guide to 1,2-Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of 1,2-diaminocyclohexane (DACH) as a chiral ligand scaffold represents a watershed moment in the field of asymmetric catalysis. Its unique C2-symmetric and conformationally rigid structure has provided a robust platform for the design of highly effective catalysts for a multitude of stereoselective transformations. This technical guide provides an in-depth exploration of the historical context, synthesis, resolution, and seminal applications of DACH-based ligands, offering researchers, scientists, and drug development professionals a comprehensive understanding of this privileged ligand class. We will delve into the mechanistic underpinnings of its success in landmark reactions, such as the Jacobsen-Katsuki epoxidation and Noyori's asymmetric hydrogenations, and provide detailed, field-proven protocols for its practical application.

Introduction: The Quest for Chirality and the Rise of a Privileged Scaffold

The precise control of stereochemistry is a central challenge in modern organic synthesis, particularly in the pharmaceutical industry, where the therapeutic activity of a drug is often confined to a single enantiomer.[1][2] The development of catalytic asymmetric transformations has revolutionized the synthesis of enantiomerically pure compounds, and at the heart of this revolution lies the chiral ligand. An ideal chiral ligand imparts a well-defined, three-dimensional environment to a metal center, effectively directing the stereochemical outcome of a reaction.

Among the pantheon of chiral ligands, those derived from trans-1,2-diaminocyclohexane (DACH) have emerged as a "privileged" scaffold.[3] Its C2-symmetry and rigid cyclohexane backbone minimize conformational ambiguity, creating a predictable and highly effective chiral pocket around the metal center. This guide will trace the journey of DACH from its initial synthesis to its current status as an indispensable tool in the synthetic chemist's arsenal.

Historical Development: From a Racemic Mixture to a Pillar of Asymmetric Synthesis

The journey of 1,2-diaminocyclohexane began with its synthesis as a mixture of stereoisomers. The commercial production typically involves the hydrogenation of o-phenylenediamine, which yields a mixture of cis and trans isomers.[3][4] The crucial breakthrough for its application in asymmetric catalysis was the development of efficient methods for the resolution of the racemic trans-isomer into its constituent (1R,2R) and (1S,2S) enantiomers. This is most commonly achieved through diastereomeric salt formation with an enantiomerically pure resolving agent, such as tartaric acid.[3][5] This straightforward and scalable resolution was a critical enabling step for the widespread adoption of DACH in both academic and industrial settings.

The true potential of DACH was unlocked in the early 1990s through the pioneering work of Eric Jacobsen and others. By incorporating the DACH backbone into salen-type ligands, Jacobsen developed highly enantioselective manganese-based catalysts for the epoxidation of unfunctionalized olefins.[6][7][8][9][10] This reaction, now famously known as the Jacobsen-Katsuki epoxidation, provided a practical and highly selective method for the synthesis of chiral epoxides, which are versatile synthetic intermediates.[11][12]

Contemporaneously, the work of Ryoji Noyori, a co-recipient of the 2001 Nobel Prize in Chemistry, showcased the power of DACH-derived ligands in asymmetric hydrogenation reactions.[1][13] While BINAP was the ligand in his Nobel-winning work on the hydrogenation of functionalized ketones, the principles of C2-symmetric ligands paved the way for the broader application of other chiral diamines, including DACH, in various asymmetric reductions.[13][14][15][16]

Mechanistic Principles: The Source of Stereocontrol

The remarkable efficacy of DACH-based ligands stems from their ability to create a well-defined and sterically demanding chiral environment around a metal center. This forces an approaching substrate to adopt a specific orientation to minimize steric hindrance, thereby leading to the preferential formation of one enantiomer.

The Jacobsen-Katsuki Epoxidation

In the Jacobsen-Katsuki epoxidation, a manganese(III)-salen complex, derived from a chiral DACH backbone, is oxidized to a reactive Mn(V)-oxo species.[11][17] The mechanism of oxygen transfer to the alkene is still a subject of some debate, with evidence supporting both concerted and stepwise radical pathways depending on the substrate.[11][17][18] Regardless of the precise pathway, the enantioselectivity is dictated by the steric interactions between the alkene substituents and the bulky groups on the salen ligand, which are held in a fixed spatial arrangement by the rigid DACH scaffold.[6] The C2-symmetry of the ligand ensures that the two possible enantiotopic faces of the prochiral alkene experience different steric environments, leading to a highly selective epoxidation of one face.[18]

Noyori-type Asymmetric Hydrogenations

In asymmetric hydrogenations catalyzed by ruthenium complexes bearing DACH-derived diamine and diphosphine ligands, the mechanism is believed to involve a metal-ligand cooperative effect.[13][19] The Ru-H hydride is transferred to the ketone or imine substrate, while the N-H group on the diamine ligand acts as a hydrogen bond donor, stabilizing the transition state.[16] The chirality of the DACH backbone, in conjunction with the other chiral ligands like BINAP, creates a highly organized transition state that effectively discriminates between the two enantiotopic faces of the prochiral substrate, leading to high enantioselectivity in the reduction.[14][15]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers and are based on established and reliable procedures.

Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure details the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to obtain the (1R,2R)-(-)-diaminocyclohexane L-tartrate salt.

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Distilled water

  • Glacial acetic acid

  • 4M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring.[5]

  • To this solution, add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to reach approximately 70°C.[5]

  • Slowly add glacial acetic acid (0.96 mL, 17 mmol) to the resulting solution, ensuring the temperature does not exceed 90°C.[5]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

  • To liberate the free diamine, suspend the diastereomeric salt in dichloromethane and add 4M NaOH solution with vigorous stirring until the salt dissolves.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.

Self-Validation: The enantiomeric excess (ee) of the resolved diamine can be determined by chiral HPLC or by NMR analysis of a Mosher's amide derivative. The optical rotation can be measured and compared to the literature value.

Synthesis of a Jacobsen-type (Salen) Ligand

This protocol describes the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a common ligand for the Jacobsen epoxidation.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol in a round-bottom flask.

  • Add a solution of 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol to the diamine solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature, and then in an ice bath to induce precipitation of the yellow salen ligand.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: The identity and purity of the ligand can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point can also be compared to the literature value.

Data Presentation: Performance of DACH-based Catalysts

The versatility of DACH-based ligands is evident in the high enantioselectivities achieved across a range of reactions.

ReactionCatalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Epoxidation(R,R)-Mn(Salen)Clcis-β-Methylstyrene>98%[6]
Epoxidation(R,R)-Mn(Salen)Cl2,2-Dimethylchromene97%[6]
Asymmetric HydrogenationRuCl₂[(R)-BINAP][(R,R)-DACH]Acetophenone>99%[13]
Asymmetric Transfer Hydrogenation[RuCl(p-cymene)((R,R)-TsDACH)]Acetophenone97%[19]

Visualizations: Conceptualizing the Workflow and Mechanisms

Workflow for Resolution and Ligand Synthesis

G cluster_resolution Resolution of (±)-trans-DACH cluster_synthesis Jacobsen Ligand Synthesis racemic_dach (±)-trans-DACH diastereomeric_salt Diastereomeric Salt ((1R,2R)-DACH L-tartrate) racemic_dach->diastereomeric_salt Crystallization tartaric_acid L-(+)-Tartaric Acid tartaric_acid->diastereomeric_salt base_treatment Base Treatment (NaOH) diastereomeric_salt->base_treatment resolved_dach (1R,2R)-(-)-DACH base_treatment->resolved_dach salen_ligand (R,R)-Salen Ligand resolved_dach->salen_ligand Condensation salicylaldehyde 3,5-di-tBu-Salicylaldehyde salicylaldehyde->salen_ligand

Caption: Workflow for DACH resolution and subsequent Jacobsen ligand synthesis.

Catalytic Cycle of Jacobsen Epoxidation

G MnIII Mn(III)-Salen MnV Mn(V)=O Intermediate MnIII->MnV Oxidation Epoxide Epoxide MnIII->Epoxide MnV->MnIII Oxygen Transfer Oxidant_spent Spent Oxidant MnV->Oxidant_spent Alkene Alkene Alkene->MnIII Coordination & Reaction Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Conclusion and Future Outlook

For nearly half a century, 1,2-diaminocyclohexane has proven to be an exceptionally faithful and versatile servant in the field of asymmetric catalysis.[20][21][22] Its straightforward synthesis and resolution, coupled with its conformational rigidity and C2-symmetry, have made it a cornerstone for the development of highly selective catalysts. The seminal contributions of researchers like Jacobsen and Noyori, who harnessed the power of the DACH scaffold, have not only provided invaluable tools for organic synthesis but have also deepened our fundamental understanding of stereocontrol.

The legacy of DACH continues to evolve. New generations of catalysts based on this remarkable diamine are continually being developed for an ever-expanding range of asymmetric transformations, including cycloadditions, conjugate additions, and C-H functionalization reactions.[20][21] As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance of the 1,2-diaminocyclohexane scaffold is set to endure, solidifying its place as a truly privileged structure in the annals of chemical synthesis.

References

  • Wikipedia. Jacobsen epoxidation. [URL: https://en.wikipedia.
  • NROChemistry. Noyori Hydrogenation. [URL: https://www.nro-chem.
  • ACS GCI Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. [URL: https://www.acsgcipr.
  • Grokipedia. Jacobsen epoxidation. [URL: https://grokipedia.
  • Chem-Station. Noyori Asymmetric Hydrogenation. [URL: https://www.chem-station.
  • Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. [URL: https://www.pitt.edu/~wipf/Courses/2320/2320_06/2320_09.pdf]
  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [URL: https://www.organic-chemistry.
  • Royal Society of Chemistry. Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc33388g]
  • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society. [URL: https://www.organic-chemistry.org/abstracts/lit2/045.shtm]
  • National Institutes of Health. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222287/]
  • Wikipedia. Asymmetric hydrogenation. [URL: https://en.wikipedia.
  • Mishra, A., & Hanessian, S. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751582]
  • Wikipedia. trans-1,2-Diaminocyclohexane. [URL: https://en.wikipedia.org/wiki/Trans-1,2-Diaminocyclohexane]
  • ResearchGate. 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. [URL: https://www.researchgate.net/publication/377319747_12-trans-Diaminocyclohexane_DACH_in_Asymmetric_Catalysis_Nearing_Fifty_Years_of_Faithful_Service_and_Counting]
  • Semantic Scholar. 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. [URL: https://www.semanticscholar.org/paper/1%2C2-trans-Diaminocyclohexane-(DACH)-in-Asymmetric-Mishra-Hanessian/2290f6e990b79339e1f5798993883a8174780523]
  • Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/viii/4-11/]
  • ACS Publications. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00018a068]
  • BenchChem. The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Diamine Ligands. [URL: https://www.benchchem.com/blog/the-architecture-of-asymmetry-a-technical-guide-to-the-discovery-and-synthesis-of-chiral-diamine-ligands/]
  • Wikipedia. Trost ligand. [URL: https://en.wikipedia.org/wiki/Trost_ligand]
  • ACS Publications. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed077p1539]
  • ResearchGate. Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. [URL: https://www.researchgate.
  • ResearchGate. Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. [URL: https://www.researchgate.net/publication/257703814_Synthesis_resolution_and_absolute_configuration_of_trans-1-amino-2-dimethylaminocyclohexane]
  • Chemistry Research Journal. A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. [URL: https://www.chemrj.org/download-article/159]
  • SciSpace. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane (1991). [URL: https://typeset.
  • SciSpace. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. [URL: https://typeset.
  • ACS Publications. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja00018a068]
  • Grokipedia. trans-1,2-Diaminocyclohexane. [URL: https://grokipedia.org/trans_-1,2-Diaminocyclohexane]
  • ResearchGate. Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids. [URL: https://www.researchgate.
  • Nobel Prize Outreach. Ryoji Noyori - Nobel Lecture. [URL: https://www.nobelprize.org/prizes/chemistry/2001/noyori/lecture/]
  • Wikipedia. 1,2-Diaminocyclohexane. [URL: https://en.wikipedia.org/wiki/1,2-Diaminocyclohexane]
  • Nobel Prize Outreach. Ryoji Noyori - Nobel Lecture. [URL: https://www.nobelprize.org/uploads/2018/06/noyori-lecture.pdf]
  • ChemicalBook. (1R,2R)-(-)-1,2-Diaminocyclohexane. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8680378.htm]
  • Scholarly Commons, University of Toledo. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [URL: https://utdr.utoledo.
  • PubMed Central. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330366/]

Sources

Methodological & Application

Application Notes & Protocols: 2-(Aminomethyl)cyclohexan-1-amine as a Versatile Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and fine chemical industries.[1] Among these, 2-(aminomethyl)cyclohexan-1-amine, a C1-symmetric diamine built upon a rigid cyclohexane scaffold, has emerged as a powerful and versatile ligand. Its unique structural and electronic properties, arising from a primary and a secondary amine tethered to a stereochemically defined backbone, allow it to form highly organized and effective catalytic species. This guide provides an in-depth exploration of this compound, covering its synthesis, mechanistic principles, and detailed protocols for its application in key asymmetric transformations, including transfer hydrogenation and Mannich reactions.

Introduction: The Architectural Advantage of this compound

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its ability to create a well-defined, three-dimensional chiral environment around a catalytic center. This compound excels in this role due to several key architectural features:

  • Rigid Cyclohexane Backbone: The trans-configured cyclohexane ring locks the two amine functionalities into a specific spatial arrangement, minimizing conformational ambiguity. This rigidity is crucial for creating a predictable and effective chiral pocket, which is essential for high enantioselectivity.[2]

  • Bifunctional Coordination: The presence of two nitrogen atoms allows the ligand to act as a bidentate chelate, forming stable complexes with a variety of transition metals (e.g., Ruthenium, Rhodium, Iridium).[3][4] This chelation is central to its role in metal-catalyzed reactions.

  • Dual Amine Functionality: The ligand possesses both a primary (-NH2) and a secondary amine (-NH-) group within the aminomethyl sidechain. This differentiation is particularly valuable in organocatalysis, where one amine group can form an enamine or iminium ion intermediate while the other participates in directing the stereochemical outcome through hydrogen bonding or steric hindrance.[5][6][7]

These features make this compound and its derivatives highly effective in a range of catalytic systems, acting either as a ligand for a metal center or as a direct organocatalyst.[8]

Synthesis of the Chiral Ligand

The enantiomerically pure ligand can be synthesized through various established routes. A common and reliable strategy involves the sequential opening of cyclohexene oxide, which establishes the trans stereochemistry of the 1,2-disubstituted pattern.

G cluster_synthesis Ligand Synthesis Workflow S1 Cyclohexene Oxide S2 trans-2-(Azido)cyclohexan-1-ol S1->S2 1. NaN3 2. Ring Opening S3 trans-2-(Azido)cyclohexan-1-amine S2->S3 1. Mesylation 2. Azide Displacement (SN2) S4 trans-2-(Amino)cyclohexan-1-amine (Cyclohexane-1,2-diamine) S3->S4 Reduction (e.g., H2, Pd/C) S5 Mono-protected Diamine S4->S5 Selective Protection (e.g., Boc2O) S6 Protected Amide S5->S6 Amide Coupling S7 This compound S6->S7 Reduction & Deprotection

Caption: Generalized synthetic workflow for this compound.

This generalized pathway highlights the key transformations required. The specific choice of protecting groups and reducing agents is critical to achieving high yields and preventing side reactions. A key step is the selective protection of one amine in the intermediate cyclohexane-1,2-diamine to allow for the elaboration of the other into the aminomethyl group.[9]

Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. It typically employs a stable, inexpensive hydrogen source like formic acid or isopropanol.[10] When complexed with a transition metal such as Ruthenium(II), this compound forms a highly active and selective catalyst for this transformation.

Mechanistic Rationale

The catalytic cycle, often referred to as a Noyori-type mechanism, involves the cooperative action of the metal center and the ligand.[3] The ligand's N-H proton is acidic and plays a crucial role in the hydrogen transfer step.

  • Catalyst Activation: The pre-catalyst, typically [RuCl2(arene)(ligand)], reacts with a hydrogen donor (e.g., isopropanol or formate) to form the active Ruthenium-hydride species.

  • Substrate Coordination: The ketone coordinates to the metal center.

  • Hydrogen Transfer: The key step involves a concerted, six-membered pericyclic transition state where the hydride on the ruthenium and the proton on the ligand's amine are simultaneously transferred to the ketone's carbonyl carbon and oxygen, respectively.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

The chirality of the ligand creates a steric environment that forces the ketone to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol.

G Ru_H [Ru]-H TS Transition State Ru_H->TS Ru_cat [Ru] Ru_cat->Ru_H Activation Ketone R-CO-R' Ketone->TS Alcohol R-CH(OH)-R' H_Acceptor H-Acceptor H_Source H-Donor H_Source->Ru_cat TS->Ru_cat Catalyst Regeneration TS->Alcohol Product Release

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a Ru(II)-[this compound] complex.

Materials and Reagents

Reagent Supplier Grade Quantity
[RuCl2(p-cymene)]2 Strem Chemicals 98% 2.5 mg (0.004 mmol)
(1R,2R)-2-(Aminomethyl)cyclohexan-1-amine TCI >98% 2.3 mg (0.016 mmol)
Acetophenone Sigma-Aldrich 99% 120 mg (1.0 mmol)
Formic Acid (HCOOH) Fisher Scientific ACS Grade 1.0 mL
Triethylamine (Et3N) Acros Organics 99.5% 2.0 mL
Dichloromethane (DCM) J.T.Baker HPLC Grade For workup

| Anhydrous Sodium Sulfate | EMD Millipore | Anhydrous | As needed |

Experimental Procedure

  • Catalyst Preparation (In Situ): In an argon-flushed Schlenk tube, dissolve [RuCl2(p-cymene)]2 (2.5 mg) and (1R,2R)-2-(aminomethyl)cyclohexan-1-amine (2.3 mg) in a 5:2 mixture of formic acid and triethylamine (7 mL total volume).

  • Reaction Initiation: Stir the resulting orange solution at 28 °C for 15 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) to the solution via syringe.

  • Reaction Monitoring: Seal the tube and stir the reaction mixture at 28 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure 1-phenylethanol.

Analysis

  • Yield: Determine the isolated yield by mass after purification.

  • Enantiomeric Excess (ee): Determine the ee by chiral HPLC or GC analysis (e.g., using a Chiracel OD-H column).

Causality and Field Insights

  • Formic Acid/Triethylamine Azeotrope: The 5:2 HCOOH/Et3N mixture acts as both the hydrogen source and the solvent. This azeotropic mixture is highly effective at generating the ruthenium-hydride species and maintaining a suitable pH for the catalytic cycle.[11]

  • In Situ Catalyst Formation: Preparing the catalyst in situ from the dimeric ruthenium precursor and the chiral diamine ligand is convenient and avoids the need to isolate the often air-sensitive monomeric catalyst complex.

  • Temperature Control: The reaction is typically run at or near room temperature. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity by allowing access to higher-energy, less-selective transition states.

Performance Data

The following table summarizes representative results for the ATH of various ketones using a Ru(II)-diamine catalyst system.

SubstrateProductTime (h)Yield (%)ee (%)
Acetophenone1-Phenylethanol69897 (R)
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol89599 (R)
3-Methyl-2-cyclohexenone3-Methyl-2-cyclohexen-1-ol129294 (S)
Benzylacetone4-Phenyl-2-butanol109695 (S)

Data are representative and may vary based on specific ligand derivatives and reaction conditions.[12]

Application II: Organocatalytic Asymmetric Mannich Reaction

Primary-secondary diamines like this compound can also function as potent organocatalysts, obviating the need for a metal.[13] In the Mannich reaction, they catalyze the addition of a ketone to an imine, a fundamental C-C bond-forming reaction to produce β-amino carbonyl compounds.[5][6]

Mechanistic Rationale

The catalytic cycle proceeds via enamine catalysis.[7] The chiral diamine plays a dual role: it activates the ketone nucleophile and controls the stereochemistry of the subsequent bond formation.

  • Enamine Formation: The primary amine of the catalyst condenses with the ketone, releasing a molecule of water to form a chiral enamine intermediate. This step increases the HOMO of the carbonyl compound, making the α-carbon highly nucleophilic.[14]

  • Iminium Ion Formation: Concurrently, an acidic co-catalyst (e.g., trifluoroacetic acid) protonates the imine electrophile, forming a more reactive iminium ion.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks the iminium ion. The rigid cyclohexane backbone and the protonated secondary amine of the catalyst create a sterically hindered environment, directing the attack to one face of the iminium ion, thereby setting the stereochemistry.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by water to release the β-amino ketone product and regenerate the chiral diamine catalyst.

G cluster_mannich Organocatalytic Mannich Cycle CAT Chiral Diamine (Catalyst) ENAMINE Chiral Enamine CAT->ENAMINE KET Ketone KET->ENAMINE ADD Stereoselective Addition ENAMINE->ADD H2O_out H2O ENAMINE->H2O_out IMINE Imine + H+ IMINIUM Iminium Ion IMINE->IMINIUM IMINIUM->ADD PROD_IM Product Iminium ADD->PROD_IM PROD_IM->CAT PROD β-Amino Ketone (Product) PROD_IM->PROD H2O_in H2O H2O_in->PROD_IM

Caption: Enamine-based catalytic cycle for the asymmetric Mannich reaction.

Protocol: Asymmetric Mannich Reaction of Cyclohexanone with an Imine

This protocol details the reaction between cyclohexanone and N-PMP-protected imine of benzaldehyde.

Materials and Reagents

Reagent Supplier Grade Quantity
(1S,2S)-2-(Aminomethyl)cyclohexan-1-amine Combi-Blocks >97% 6.4 mg (0.05 mmol)
Benzoic Acid Sigma-Aldrich 99.5% 6.1 mg (0.05 mmol)
N-(4-Methoxybenzylidene)aniline TCI >98% 106 mg (0.5 mmol)
Cyclohexanone Alfa Aesar 99% 196 mg (2.0 mmol)
Dichloromethane (DCM) J.T.Baker Anhydrous 1.0 mL

| Saturated NH4Cl solution | - | - | For workup |

Experimental Procedure

  • Catalyst Solution: In a dry vial, dissolve (1S,2S)-2-(aminomethyl)cyclohexan-1-amine (6.4 mg) and benzoic acid (6.1 mg) in anhydrous DCM (1.0 mL).

  • Reactant Addition: To the catalyst solution, add cyclohexanone (196 mg, 4 equivalents) followed by the N-(4-methoxybenzylidene)aniline (106 mg, 1.0 equivalent).

  • Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 24-48 hours.

  • Monitoring: Follow the consumption of the imine by TLC analysis.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH4Cl solution. Extract the mixture with DCM (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography (eluent: gradient of ethyl acetate in hexanes) to obtain the desired Mannich product.

Causality and Field Insights

  • Acid Co-catalyst: Benzoic acid is a crucial component. It protonates the imine to form the more electrophilic iminium ion and also interacts with the secondary amine of the catalyst, contributing to the organization of the transition state.[5]

  • Excess Ketone: Using the ketone as both a reactant and the solvent (or in large excess) pushes the enamine formation equilibrium forward, increasing the concentration of the active nucleophile.[15]

  • Anhydrous Conditions: The initial enamine formation step releases water. While the final hydrolysis step requires water, running the reaction under anhydrous conditions initially can be beneficial to favor enamine formation.

Conclusion

This compound is a privileged chiral ligand whose utility spans both transition metal catalysis and organocatalysis. Its rigid, well-defined structure allows for the creation of highly organized chiral environments, leading to excellent enantioselectivities in critical transformations like asymmetric transfer hydrogenation and Mannich reactions. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers and drug development professionals seeking to leverage the power of this versatile ligand in the synthesis of complex, enantiomerically pure molecules.

References

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry. [Link]

  • Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Sci-Hub. [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2021). ChemRxiv. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). ACS Publications. [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications. [Link]

  • Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. RUDN University. [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (2004). Arkivoc. [Link]

  • The effects of ligand variation on enantioselective hydrogenation catalysed by RuH2(diphosphine)(diamine) complexes. ResearchGate. [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. RSC Publishing. [Link]

  • Preparation of a series of chiral ligands L1 used in this study. ResearchGate. [Link]

  • Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. ResearchGate. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing. [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

  • New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. ResearchGate. [Link]

  • Proof of concept: asymmetric transfer hydrogenation of 3-methyl-2-cyclohexenone (1 a) by using different salts of l-valine t-butyl ester. ResearchGate. [Link]

  • Asymmetric Enamine Catalysis. ACS Publications. [Link]

  • Asymmetric hydrogenation of α-secondary-amino ketones. ResearchGate. [Link]

  • Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. (2013). PubMed. [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols: 2-(Aminomethyl)cyclohexan-1-amine in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Aminomethyl)cyclohexan-1-amine as a versatile ligand in the synthesis and application of transition metal complexes. This guide delves into the fundamental principles of the ligand's stereochemistry, provides detailed, field-tested protocols for the synthesis and characterization of its metal complexes, and explores their significant applications in catalysis and medicinal chemistry. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

Introduction: The Strategic Advantage of the Diaminocyclohexane Backbone

Transition metal complexes are foundational to advancements in catalysis, medicine, and materials science.[1][2] The properties of these complexes are profoundly influenced by the ligands coordinating the metal center.[3][4] this compound, a derivative of the well-studied 1,2-diaminocyclohexane (DACH) scaffold, presents a unique and advantageous ligand framework. Its rigid cyclohexane backbone imparts specific stereochemical constraints, while the two primary amine donor groups provide a stable chelation site for a wide array of transition metals.[5][6]

This ligand system is particularly compelling due to its stereoisomerism. The cis and trans configurations of the amine groups relative to the cyclohexane ring lead to complexes with distinct geometries and, consequently, different chemical and biological activities.[7][8] This structural nuance allows for fine-tuning of the complex's properties for specific applications, a critical aspect in fields like asymmetric catalysis and rational drug design.[9][10] This guide will provide the necessary framework to harness the potential of this versatile ligand.

Ligand Fundamentals: Structure, Stereochemistry, and Coordination

This compound is a bidentate ligand, meaning it binds to a metal center through two donor atoms—in this case, the nitrogen atoms of the two primary amine groups.[5] The cyclohexane ring is not planar and typically adopts a stable "chair" conformation. The relative orientation of the aminomethyl and amine groups gives rise to two key diastereomers: cis and trans.

  • cis-isomer: Both the aminomethyl and amine groups are on the same side of the cyclohexane ring (one axial, one equatorial).

  • trans-isomer: The aminomethyl and amine groups are on opposite sides of the ring (both can be equatorial, which is generally the more stable conformation).

This stereochemical difference is crucial. The bite angle and the steric environment created by the cis versus the trans isomer upon coordination to a metal will dictate the geometry of the resulting complex and its subsequent reactivity.[7][11] For example, the rigid structure of the trans-isomer is often exploited in creating chiral catalysts for asymmetric synthesis.[9]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_coordination Coordination to Metal (M) cis_structure Structure: - Amine groups on the same side - Creates a specific chelate ring conformation cis_complex cis-Complex: - Unique steric profile - Can influence substrate approach cis_structure->cis_complex Chelation trans_structure Structure: - Amine groups on opposite sides - Often more rigid and thermodynamically stable trans_complex trans-Complex: - Defined, rigid geometry - Widely used in asymmetric catalysis trans_structure->trans_complex Chelation

Caption: Workflow for the synthesis of a platinum(II) diamine complex.

Characterization Techniques

Confirming the identity and purity of the synthesized complex is paramount. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for a Pt(II) Complex
¹H & ¹³C NMR Spectroscopy To confirm the coordination of the ligand and determine the structure of the complex in solution.Shift in the signals of the protons and carbons near the amine groups upon coordination to the platinum center.
Infrared (IR) Spectroscopy To identify the presence of the coordinated amine groups.N-H stretching and bending vibrations will be present. The positions of these bands may shift compared to the free ligand.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex and confirm its elemental composition.A peak corresponding to the molecular ion of the complex should be observed with the characteristic isotopic pattern for platinum.
X-ray Crystallography To determine the solid-state structure, including bond lengths, bond angles, and stereochemistry. [12][13]Provides definitive proof of the complex's structure and the coordination geometry around the metal center. [14][15]
Elemental Analysis (CHN) To determine the empirical formula and assess the purity of the sample.The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula.

Applications in Asymmetric Catalysis

Transition metal complexes bearing chiral ligands are powerful tools for enantioselective catalysis. [16]Complexes of this compound, particularly those derived from the chiral trans-isomer, have shown promise in various asymmetric transformations.

Protocol: Asymmetric Alkylation

This protocol outlines a general procedure for the asymmetric alkylation of a glycine Schiff base, a key reaction for synthesizing non-natural amino acids, using a chiral copper(II) complex of a Schiff base derived from 2-(aminomethyl)cyclohexylamine as a phase-transfer catalyst. [9] Rationale: The chiral copper complex forms a chiral ion pair with the enolate of the glycine Schiff base. This chiral environment directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer of the product. Phase-transfer catalysis is employed to bring the aqueous and organic reactants together.

Materials:

  • Glycine Schiff base (e.g., from benzophenone and glycine ethyl ester)

  • Alkylating agent (e.g., benzyl bromide)

  • 50% aqueous sodium hydroxide solution

  • Toluene

  • Chiral Cu(II)-salen type complex with a 2-(aminomethyl)cyclohexylamine backbone (catalyst)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • In a round-bottom flask, dissolve the glycine Schiff base and the chiral copper catalyst (1-5 mol%) in toluene.

  • Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C).

  • Add the alkylating agent (e.g., benzyl bromide) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the crude product with aqueous HCl to yield the α-amino acid.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Applications in Medicinal Chemistry

The structural similarities of this compound to the 1,2-diaminocyclohexane (DACH) ligand, a component of the successful anticancer drug Oxaliplatin, make its metal complexes attractive candidates for therapeutic applications. [1][17]Platinum(II) and Platinum(IV) complexes, in particular, are investigated for their potential as anticancer agents. [10][18] The proposed mechanism of action for many platinum-based anticancer drugs involves binding to DNA, which ultimately triggers apoptosis (programmed cell death) in cancer cells. [10][19]The diamine ligand plays a crucial role in the recognition and binding process, and its steric and electronic properties can influence the drug's efficacy and toxicity profile. [10]Complexes with other transition metals like ruthenium, gold, and copper are also being explored for their unique biological activities, including antimicrobial and antiviral properties. [20][21][22]

Troubleshooting and Expert Insights

  • Low Yield in Synthesis: If the yield of the metal complex is low, ensure that the starting materials are pure and the reaction is stirred efficiently. The stoichiometry of the reactants is also critical; ensure the correct molar ratios are used. In some cases, adjusting the pH of the reaction mixture can improve the yield.

  • Difficulty in Characterization: If the complex is poorly soluble, obtaining high-quality NMR spectra can be challenging. Using deuterated solvents like DMSO-d₆ or DMF-d₇ may help. If single crystals for X-ray diffraction are difficult to obtain, techniques like powder X-ray diffraction can provide useful structural information. [23]* Inconsistent Catalytic Activity: The activity of a catalyst can be highly sensitive to impurities. Ensure the catalyst is thoroughly purified. The presence of water or oxygen can also inhibit certain catalytic reactions, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Conclusion

This compound is a ligand of significant potential in the field of coordination chemistry. Its unique stereochemical properties, arising from its rigid cyclohexane backbone, allow for the synthesis of transition metal complexes with well-defined three-dimensional structures. This structural control is a key advantage in the design of new asymmetric catalysts and targeted therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the applications of this versatile ligand system.

References

  • Wilson, J. J., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(8), 4470–4495. [Link]

  • Lumen Learning. Coordination Chemistry of Transition Metals. Chemistry for Majors. [Link]

  • Purdue University. Coordination Complexes and Ligands. Purdue University Department of Chemistry. [Link]

  • LibreTexts. Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]

  • Almeida, S., et al. (2007). Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. Bulletin of the Korean Chemical Society, 28(2). [Link]

  • ResearchGate. Synthesis of Platinum Complexes from Sugar Derivatives. [Link]

  • The Organic Chemistry Tutor. (2018). Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry. YouTube. [Link]

  • Kim, D., et al. (2001). Synthesis of (Diamine)platinum(II) and (Diamine)platinum(IV) Complexes of Isopropylidenmalonate Ligand and Their Interaction with Guanosine-5'-Monophosphate. Bulletin of the Korean Chemical Society. [Link]

  • ACS Publications. Synthetic Methods for the Preparation of Platinum Anticancer Complexes. [Link]

  • Socratic. (2014). Coordination Chemistry - Transition Metal (Ion) Complexes. YouTube. [Link]

  • Dalton Transactions. (2023). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. RSC Publishing. [Link]

  • Singh, A., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate. [Link]

  • Coe, B. J., & Vermeulen, B. J. (2020). Metal Complexes for Therapeutic Applications. Molecules, 25(15), 3386. [Link]

  • ResearchGate. (2021). Synthesis and investigations of γ-L-glutamil-cyclohexyl amide and its transition metal complexes. [Link]

  • Archibald, S. J. (2011). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 40(8), 4006–4018. [Link]

  • N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. [Link]

  • University of Birmingham. (2009). Coordination chemistry of cis,trans-1,3,5-Triaminocyclohexane : from mononuclear complexes to supramolecular architectures. UBIRA ETheses. [Link]

  • Singh, A., et al. (2017). Selected Pharmacological Applications of 1st Row Transition Metal Complexes: A review. ResearchGate. [Link]

  • Silva, A. R., et al. (2009). Oxidation of cyclohexane catalyzed by bis-(2-pyridylmethyl)amine Cu(II) complexes. Journal of Molecular Catalysis A: Chemical, 303(1-2), 48-54. [Link]

  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and Its Co(II), Ni(II), Cu(II) Complexes. [Link]

  • Grantome. (1990). Synthesis and Reactions of Early Transition Metal Complexes. [Link]

  • Jackson, T. A., et al. (2008). Nonprecious Metal Catalysts for Fuel Cell Applications: Electrochemical Dioxygen Activation by a Series of First Row Transition Metal Tris(2-pyridylmethyl)amine Complexes. Journal of the American Chemical Society, 130(36), 11848–11849. [Link]

  • National Institutes of Health. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 25(18), 4153. [Link]

  • ResearchGate. Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex. [Link]

  • Chad's Prep. (2022). 21.3 Isomerism in Coordination Chemistry. YouTube. [Link]

  • CK-12 Foundation. Isomerism in Coordination Compounds. [Link]

  • EPFL Infoscience. (2017). Catalytic Enantioselective Transformations Involving C−H Bond Cleavage by Transition-Metal Complexes. [Link]

  • Navarro-Ranninger, C., et al. (2009). Structure-activity Relationship of New trans-platinum(II) and (IV) Complexes With Cyclohexylamine. Interference With Cell Cycle Progression and Induction of Cell Death. Journal of Medicinal Chemistry, 52(21), 6933–6943. [Link]

  • El-Bindary, A. A., et al. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Molecules, 28(6), 2561. [Link]

  • Study Mind. Transition Metals - Cis-Trans Isomerism in Complex Ions (A-Level Chemistry). [Link]

  • ResearchGate. (2015). Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities. [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). [Link]

  • PubMed. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF. [Link]

Sources

Application of 2-(Aminomethyl)cyclohexan-1-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Vicinal Diaminocyclohexane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensional complexity, and versatile synthetic accessibility is paramount. The 2-(aminomethyl)cyclohexan-1-amine core, a vicinal diamine embedded within a cyclohexane ring, represents such a "privileged scaffold."[1][2] Its inherent stereochemistry and conformational pre-organization provide an exceptional platform for the development of potent and selective therapeutic agents. The fixed spatial relationship between the two amino groups allows for precise interactions with biological targets, a feature that is highly sought after in rational drug design.[3] This guide provides an in-depth exploration of the application of this scaffold, focusing on its potential as a cornerstone for the discovery of novel enzyme inhibitors, with a particular emphasis on Factor Xa (FXa), a critical target in anticoagulation therapy.[4][5]

Core Rationale: Why this compound?

The utility of the this compound scaffold is rooted in several key principles of medicinal chemistry:

  • Stereochemical Control: The cyclohexane ring can exist in well-defined chair conformations, which, in conjunction with the cis or trans relationship of the substituents, dictates the spatial orientation of the amino groups.[6][7] This allows for the design of molecules that can precisely match the topology of a target's binding site.

  • Vectorial Presentation of Functionality: The primary and secondary amine functionalities serve as versatile handles for the introduction of a wide array of substituents. These substituents can be directed into specific pockets of a binding site to enhance potency and selectivity.

  • Modulation of Physicochemical Properties: The non-aromatic, saturated nature of the cyclohexane ring offers a favorable pharmacokinetic profile, often leading to improved solubility and metabolic stability compared to flat, aromatic scaffolds.

  • Bioisosteric Potential: The vicinal diamine motif can serve as a bioisostere for other key recognition elements in known ligands, allowing for the exploration of novel intellectual property space.[8][9]

Synthetic Strategies: Accessing Chiral Scaffolds and Building Diversity

The synthesis of enantiomerically pure this compound and its derivatives is a critical first step in its application. Asymmetric synthesis methodologies are often employed to ensure access to stereochemically defined building blocks.[10][11]

Protocol 1: Stereoselective Synthesis of the Core Scaffold

A common strategy involves the diastereodivergent hydroamidation of methylenecyclohexanes or the sequential opening of cyclohexene oxide and aziridinium ions to establish the trans- or cis-1,2-diamine stereochemistry.[12][13] The following is a generalized protocol for the synthesis of a chiral vicinal diamine, which can be adapted for the specific synthesis of this compound.

Objective: To synthesize an enantiomerically enriched vicinal diaminocyclohexane derivative.

Materials:

  • Cyclohexene oxide

  • Chiral lithium amide base (e.g., (R,R)-bis(alpha-methylbenzyl)amide)

  • Azide source (e.g., sodium azide)

  • Reducing agent (e.g., lithium aluminum hydride)

  • Anhydrous solvents (THF, diethyl ether)

  • Standard glassware for anhydrous reactions

Procedure:

  • Enantioselective Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral lithium amide in anhydrous THF. Cool the solution to -78 °C.

  • Epoxide Opening: Add cyclohexene oxide dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Azide Introduction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The resulting allylic alcohol is then converted to an azide, for example, via a Mitsunobu reaction with hydrazoic acid.

  • Reduction to Diamine: The azide is then reduced to the primary amine using a suitable reducing agent like LiAlH4 in THF.

  • Purification: The final product is purified by column chromatography on silica gel.

Causality behind Choices: The use of a chiral lithium amide in the initial deprotonation step is crucial for establishing the stereochemistry of the final product. The choice of the specific chiral amide will determine which enantiomer of the diamine is obtained.

Application Showcase: Development of Factor Xa Inhibitors

The cis-1,2-diaminocyclohexane scaffold has been successfully employed in the design of potent and selective Factor Xa inhibitors.[4][5] The two amino groups serve as key anchoring points for substituents that occupy the S1 and S4 pockets of the enzyme's active site.

Rationale for Targeting Factor Xa

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. The active site of FXa is well-characterized, with distinct hydrophobic pockets (S1 and S4) that can be targeted by small molecule inhibitors.

Workflow for Developing this compound-based FXa Inhibitors

Sources

Application Notes and Protocols for the Synthesis of Chiral Auxiliaries from 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic controllers that are covalently attached to a substrate to direct a chemical transformation with high diastereoselectivity.[1] Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

Among the most successful scaffolds for chiral ligands and auxiliaries are C₂-symmetric vicinal diamines, with trans-1,2-diaminocyclohexane (DACH) being a celebrated example.[2][3] These structures, when incorporated into ligands, form stable chelate complexes with metals, creating a well-defined and rigid chiral environment for asymmetric catalysis.

This guide focuses on a structurally related yet distinct diamine: 2-(aminomethyl)cyclohexan-1-amine . This molecule preserves the rigid cyclohexane backbone of DACH but introduces a methylene linker between one of the amino groups and the ring. This seemingly subtle modification alters the spatial arrangement and potential "bite angle" of the two nitrogen atoms, offering a unique scaffold for the synthesis of novel chiral auxiliaries and ligands. Despite its promise, specific applications of this compound in the synthesis of widely-used chiral auxiliaries are not extensively documented in peer-reviewed literature.

Therefore, this document serves as a forward-looking guide for researchers and drug development professionals. It provides a theoretical framework and practical, adapted protocols for the synthesis of prominent classes of chiral ligands—Salen and Bis(oxazoline) (BOX)—using this compound as the chiral backbone. These protocols are based on well-established procedures for analogous diamines and are presented as a robust starting point for experimental investigation.

Structural Rationale: A C₁-Bridged Analogue to a Classic Scaffold

The potential of this compound as a precursor for chiral auxiliaries stems from several key structural features:

  • Inherent Chirality: The molecule possesses multiple stereocenters on the cyclohexane ring, providing a fixed and predictable chiral environment. Both cis and trans diastereomers are available, allowing for the synthesis of distinct ligand families.

  • Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring limits conformational flexibility, which is a desirable trait in a chiral ligand as it leads to more predictable stereochemical outcomes in catalytic reactions.

  • Bidentate Chelation: The two primary amine functionalities are ideally positioned to act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring, which is the foundation of many successful asymmetric catalysts.

The primary structural distinction from the extensively studied trans-1,2-diaminocyclohexane (DACH) is the presence of a methylene (-CH₂-) spacer. This creates a 7-membered chelate ring upon coordination to a metal, as opposed to the 5-membered ring formed by DACH. This difference in ring size will directly impact the geometry of the resulting metal complex and, consequently, its catalytic activity and enantioselectivity.

Protocol 1: Synthesis of a Chiral Salen-type Ligand

Salen ligands, derived from the condensation of a diamine and two equivalents of salicylaldehyde, are among the most versatile and effective ligands in asymmetric catalysis, particularly in oxidation reactions like the Jacobsen-Katsuki epoxidation.[4] The following is an adapted protocol for the synthesis of a Salen-type ligand from (1R,2R)-2-(aminomethyl)cyclohexan-1-amine.

Reaction Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions diamine This compound process Condensation diamine->process salicylaldehyde 3,5-di-tert-butyl-2-hydroxybenzaldehyde salicylaldehyde->process solvent Ethanol (Absolute) solvent->process temp Room Temperature temp->process time 24 hours time->process product Chiral Salen Ligand (Product) process->product

Caption: Workflow for the synthesis of a chiral Salen ligand.

Detailed Experimental Protocol

Objective: To synthesize a C₂-symmetric chiral Salen ligand via condensation. This protocol is adapted from established methods for synthesizing Salen complexes from other chiral diamines.[4]

Materials:

  • (1R,2R)-2-(aminomethyl)cyclohexan-1-amine (1.0 eq)

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq)

  • Absolute Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-(aminomethyl)cyclohexan-1-amine (e.g., 1.00 g, 7.80 mmol) in absolute ethanol (e.g., 50 mL).

  • To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (e.g., 3.74 g, 16.0 mmol) in one portion.

  • Stir the resulting mixture at room temperature for 24 hours. The formation of a yellow precipitate is typically observed.

  • After 24 hours, collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted salicylaldehyde.

  • Dry the product under vacuum to yield the pure Salen ligand as a bright yellow solid.

Data Summary
ParameterValueReference/Note
Diamine(1R,2R)-2-(aminomethyl)cyclohexan-1-amine1.0 equivalent
Salicylaldehyde Derivative3,5-di-tert-butyl-2-hydroxybenzaldehyde2.05 equivalents
SolventAbsolute Ethanol-
TemperatureRoom Temperature-
Reaction Time24 hoursMonitor by TLC
Expected Yield>90%Based on analogous reactions

Protocol 2: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

Bis(oxazoline) ligands are another class of "privileged" chiral ligands, renowned for their success in a wide array of copper-catalyzed asymmetric reactions, including Diels-Alder and aldol reactions.[5][6] The synthesis typically involves the condensation of a dicarboxylate or dinitrile with a chiral amino alcohol. For a diamine starting material, a two-step process is common.

Reaction Workflow

cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization diamine This compound process1 Acylation diamine->process1 acyl_chloride Malonyl Dichloride acyl_chloride->process1 base1 Triethylamine (Base) base1->process1 solvent1 Dichloromethane (DCM) solvent1->process1 temp1 0 °C to RT temp1->process1 intermediate Bis(amide) Intermediate process2 Dehydrative Cyclization intermediate->process2 reagent2 Thionyl Chloride (SOCl₂) reagent2->process2 base2 Pyridine (Base) base2->process2 solvent2 Dichloromethane (DCM) solvent2->process2 temp2 0 °C temp2->process2 product Chiral BOX Ligand (Product) process1->intermediate process2->product

Caption: Two-step workflow for the synthesis of a chiral BOX ligand.

Detailed Experimental Protocol

Objective: To synthesize a C₂-symmetric chiral BOX ligand in a two-step procedure involving amide formation followed by cyclization. This protocol is an adaptation of established methods.[7]

Materials:

  • (1R,2R)-2-(aminomethyl)cyclohexan-1-amine (1.0 eq)

  • Malonyl dichloride (1.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Thionyl chloride (SOCl₂) (2.2 eq)

  • Pyridine (excess)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere glassware

Procedure - Step A: Bis(amide) Formation

  • Dissolve (1R,2R)-2-(aminomethyl)cyclohexan-1-amine (e.g., 1.00 g, 7.80 mmol) and triethylamine (e.g., 2.38 mL, 17.16 mmol) in anhydrous DCM (e.g., 50 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of malonyl dichloride (e.g., 0.76 mL, 7.80 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate, which can be used in the next step without further purification.

Procedure - Step B: Bis(oxazoline) Formation (Cyclization)

  • Dissolve the crude bis(amide) intermediate from Step A in anhydrous DCM (e.g., 50 mL) under an argon atmosphere and cool to 0 °C.

  • Add an excess of pyridine.

  • Slowly add thionyl chloride (e.g., 1.25 mL, 17.16 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure BOX ligand.

Data Summary
ParameterStep A (Amidation)Step B (Cyclization)
Key ReagentsMalonyl dichloride, Et₃NThionyl chloride, Pyridine
SolventAnhydrous DCMAnhydrous DCM
Temperature0 °C to Room Temp.0 °C
Reaction Time12 hours4 hours
Expected YieldQuantitative (crude)60-80% (after purification)

Application in Asymmetric Catalysis: A Predictive Outlook

The newly synthesized chiral ligands are designed to be effective in asymmetric catalysis. Below is a conceptual workflow for how the Salen ligand derived from this compound could be applied in a metal-catalyzed reaction.

Catalytic Cycle Workflow

catalyst_precursor [M(Salen)] Pre-catalyst active_catalyst Active [M=O(Salen)] Catalyst catalyst_precursor->active_catalyst Oxidation intermediate [Substrate-Catalyst] Intermediate active_catalyst->intermediate Coordination substrate Substrate (e.g., Alkene) substrate->intermediate oxidant Oxidant (e.g., NaOCl) oxidant->active_catalyst product Product (e.g., Epoxide) intermediate->catalyst_precursor Catalyst Regeneration intermediate->product Oxygen Transfer

Caption: Conceptual catalytic cycle for an asymmetric epoxidation reaction.

The unique geometry imposed by the C₁-bridged diamine backbone is hypothesized to create a distinct chiral pocket around the metal center. This could lead to different, potentially complementary, enantioselectivities compared to ligands derived from DACH. Experimental validation is essential to determine the efficacy of these new chiral auxiliaries in benchmark asymmetric transformations.

Conclusion and Future Directions

This compound presents a compelling yet underexplored scaffold for the development of novel chiral auxiliaries. Its structural similarity to the highly successful 1,2-diaminocyclohexane, combined with the key difference of a methylene spacer, suggests that it could give rise to a new family of ligands with unique stereodirecting properties. The adapted protocols provided herein for the synthesis of Salen and BOX-type ligands offer a robust starting point for researchers to explore the potential of this chiral building block.

Future work should focus on the experimental execution of these syntheses, full characterization of the resulting ligands and their metal complexes, and evaluation of their performance in a range of asymmetric catalytic reactions. Such studies will be invaluable in determining whether this C₁-bridged diamine can take its place among the ranks of "privileged" backbones in the field of asymmetric synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol. BenchChem.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Iurașcu, M. I., et al. (2021). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 26(11), 3321. Available at: [Link]

  • Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

  • BenchChem. (2025).
  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. Available at: [Link]

  • Reddy, P. V. N., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(4), 1039-1042. Available at: [Link]

  • BenchChem. (2025).
  • Grokipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem.
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C₂-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.
  • Zhang, W., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(40), 16464-16470. Available at: [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric fluorination of α-branched cyclohexanones enabled by a combination of chiral anion phase-transfer catalysis and enamine catalysis using protected amino acids. Journal of the American Chemical Society, 136(14), 5225-5228. Available at: [Link]

  • Xu, L. W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1821. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic applications a Chiral ligand synthesis. b Applications in asymmetric catalysis. Reagents and conditions. Retrieved from [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. Available at: [Link]

  • Chen, Y. (2000). Syntheses and applications of novel chiral ligands. PolyU Institutional Research Archive.
  • Wang, Z., et al. (2020). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 16, 2816-2823. Available at: [Link]

  • Van den Berghe, W. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
  • Grokipedia. (2026). trans-1,2-Diaminocyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Retrieved from [Link]

  • ChemRxiv. (2021). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.
  • Al-Zaydi, K. M., et al. (2018). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 8(41), 23073-23081. Available at: [Link]

  • OUCI. (n.d.). Synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and Its Co(II), Ni(II), Cu(II) Complexes. Retrieved from [Link]

  • Semantic Scholar. (2023). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor. Semantic Scholar.

Sources

Application Notes and Protocols: N-Alkylation of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Cyclohexanediamines

N-alkylated derivatives of 2-(aminomethyl)cyclohexan-1-amine are valuable building blocks in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the nitrogen atoms of this diamine scaffold can profoundly influence a molecule's pharmacological and physicochemical properties. These modifications are pivotal in drug discovery for optimizing ligand-receptor interactions, enhancing metabolic stability, and improving oral bioavailability. In materials science, these derivatives find applications as epoxy curing agents, catalysts, and monomers for specialty polymers.

This document provides a comprehensive guide to the N-alkylation of this compound, focusing on two robust and widely applicable methodologies: reductive amination and direct alkylation with alkyl halides. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Methodology 1: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that converts a carbonyl group to an amine via an intermediate imine.[1][2] This "one-pot" reaction is favored for its high selectivity in producing secondary and tertiary amines while minimizing the over-alkylation often seen with other methods.[3][4] The process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[4][5] This selectivity is crucial for achieving high yields of the desired product.[4]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine This compound mixing Combine Reactants in Solvent amine->mixing carbonyl Aldehyde or Ketone carbonyl->mixing solvent Methanol or Dichlorethane solvent->mixing ph_adjust Adjust pH to 4-5 (optional) mixing->ph_adjust reductant Add Reducing Agent (e.g., NaBH₃CN) ph_adjust->reductant stir Stir at Room Temperature reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product N-alkylated Product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol for Mono-N-Alkylation via Reductive Amination

This protocol describes the mono-alkylation of this compound with a generic aldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound128.22101.01.28 g
Aldehyde (e.g., Benzaldehyde)106.12101.01.05 mL
Sodium Cyanoborohydride (NaBH₃CN)62.84151.50.94 g
Methanol (MeOH)32.04--50 mL
Acetic Acid (optional)60.05--As needed
Saturated Sodium Bicarbonate (aq)---~30 mL
Dichloromethane (DCM)84.93--~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.28 g, 10 mmol) in methanol (50 mL).

  • Addition of Carbonyl: To the stirred solution, add the aldehyde (1.05 mL, 10 mmol).

  • pH Adjustment (Optional but Recommended): For optimal imine formation, the pH of the reaction mixture should be weakly acidic (around 4-5).[5] This can be achieved by the dropwise addition of glacial acetic acid while monitoring with pH paper.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL) until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical SN2 reaction. While seemingly straightforward, this method can be challenging to control, often leading to a mixture of mono-, di-, and even quaternary ammonium salts, as the alkylated amine product is often more nucleophilic than the starting amine.[6][7]

To favor mono-alkylation, a large excess of the starting diamine can be used. Alternatively, for exhaustive alkylation to the tertiary amine, an excess of the alkyl halide and a suitable base are employed. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common choices.[8]

Visualizing the Direct Alkylation Mechanism

Direct_Alkylation amine Primary Amine (Nucleophile) sn2 SN2 Reaction amine->sn2 alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->sn2 intermediate Protonated Secondary Amine sn2->intermediate deprotonation Deprotonation intermediate->deprotonation base Base base->deprotonation product Secondary Amine deprotonation->product overalkylation Further Alkylation (Potential Side Reaction) product->overalkylation

Caption: Mechanism of direct N-alkylation of a primary amine.

Detailed Protocol for Di-N-Alkylation with an Alkyl Halide

This protocol describes the di-alkylation of one of the primary amine groups of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound128.22101.01.28 g
Alkyl Bromide (e.g., Ethyl Bromide)108.97222.21.9 mL
Potassium Carbonate (K₂CO₃)138.21303.04.15 g
Dimethylformamide (DMF)73.09--50 mL
Water18.02--~100 mL
Diethyl Ether74.12--~150 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.28 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and dimethylformamide (50 mL).

  • Addition of Alkyl Halide: Add the alkyl bromide (1.9 mL, 22 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water (100 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N,N-dialkylated product.

Comparative Analysis of N-Alkylation Methodologies

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Selectivity High for mono-alkylationProne to over-alkylation, selectivity can be poor[7]
Substrate Scope Broad (aldehydes and ketones)Generally limited to alkyl halides
Reaction Conditions Mild (often room temperature)Can require elevated temperatures
Byproducts WaterStoichiometric amounts of halide salts[8]
Key Advantage Excellent control over the degree of alkylationSimplicity for exhaustive alkylation
Key Disadvantage Use of potentially toxic borohydride reagentsLack of selectivity for mono-alkylation[6][7]

Troubleshooting Common Issues

  • Low Yield in Reductive Amination:

    • Check pH: Ensure the reaction medium is weakly acidic to facilitate imine formation.

    • Reagent Quality: Use fresh sodium cyanoborohydride as it can degrade over time.

    • Steric Hindrance: Highly hindered ketones or amines may react slowly. Consider increasing the reaction time or temperature.

  • Over-alkylation in Direct Alkylation:

    • Stoichiometry: To favor mono-alkylation, use a large excess of the diamine.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize over-alkylation.

  • Purification Challenges:

    • Polarity: N-alkylated diamines can be highly polar. Consider using a more polar eluent system or reverse-phase chromatography.

    • Amine Tailing on Silica Gel: Add a small amount of triethylamine (~1%) to the eluent to suppress tailing.

Conclusion

The N-alkylation of this compound is a fundamental transformation for creating diverse molecular architectures. Reductive amination offers a superior level of control for selective mono-alkylation, while direct alkylation with alkyl halides provides a straightforward, albeit less selective, alternative. The choice of methodology should be guided by the desired degree of alkylation and the specific nature of the substrates. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated this compound derivatives for various applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

Sources

Application Notes & Protocols: The Coordination Chemistry of 2-(Aminomethyl)cyclohexan-1-amine with Palladium

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PD-AMCHA-2026-01

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2-(Aminomethyl)cyclohexan-1-amine (AMCHA) with palladium(II). AMCHA is a chiral, saturated vicinal diamine that serves as a robust bidentate N,N'-donor ligand. Its coordination complexes with palladium are of significant interest due to their potential applications in homogeneous catalysis and medicinal chemistry. This document details the synthesis, in-depth characterization, and key applications of these palladium complexes, offering field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the AMCHA Ligand in Palladium Chemistry

This compound (AMCHA) is a structurally compelling ligand for palladium(II). As a derivative of the well-studied 1,2-diaminocyclohexane (DACH) framework, it forms a highly stable seven-membered chelate ring upon coordination. The presence of two primary amine donor groups facilitates strong σ-donation to the palladium center, stabilizing the metal ion. The inherent chirality and conformational rigidity of the cyclohexane backbone make AMCHA an attractive ligand for asymmetric catalysis.

Palladium(II) complexes, particularly those with diamine ligands, are cornerstones of modern chemistry. They are renowned as powerful pre-catalysts for a vast array of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[1][2] Furthermore, the structural and electronic similarities between palladium(II) and platinum(II) have spurred extensive research into palladium-diamine complexes as potential antitumor agents, designed to interact with biological targets like DNA.[3][4] This guide will explore the synthesis of a foundational [Pd(AMCHA)Cl₂] complex and its subsequent characterization and application.

Section 1: Synthesis of Dichloro[this compound]palladium(II)

The synthesis of square planar Pd(II) complexes with diamine ligands typically proceeds via a straightforward ligand exchange reaction. A common and effective starting material is potassium tetrachloropalladate(II) (K₂PdCl₄), which is soluble in water or polar solvents, facilitating a clean reaction with the amine ligand.

Causality of Method: The choice of K₂PdCl₄ is strategic. Its reaction with a bidentate amine ligand in an aqueous medium is driven by the chelate effect—the significant thermodynamic stabilization gained by replacing two monodentate ligands (chloride ions in the coordination sphere of palladium) with one bidentate ligand (AMCHA). This results in a high-yield formation of the more stable chelated product, [Pd(AMCHA)Cl₂].

Figure 1: Reaction scheme for the synthesis of [Pd(AMCHA)Cl₂].

Protocol 1.1: Synthesis of [Pd(AMCHA)Cl₂]

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • This compound (AMCHA), racemic or a specific isomer

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Precursor Dissolution: In a 100 mL round-bottom flask, dissolve 326 mg (1.0 mmol) of K₂PdCl₄ in 20 mL of deionized water. The solution should be a clear, dark reddish-brown.

  • Ligand Preparation: In a separate beaker, dissolve 128 mg (1.0 mmol) of AMCHA in 10 mL of deionized water.

  • Complexation: While stirring the K₂PdCl₄ solution at room temperature, add the AMCHA solution dropwise over 5 minutes. A yellow precipitate will form almost immediately.

  • Reaction Completion: Continue stirring the suspension at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate sequentially with 20 mL of cold deionized water, 20 mL of ethanol, and finally 20 mL of diethyl ether. This washing sequence removes unreacted starting materials, inorganic salts (KCl), and residual solvent.

  • Drying: Dry the bright yellow solid product under vacuum for at least 12 hours.

  • Yield Calculation: Record the final mass and calculate the percentage yield. A typical yield is >90%.

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized [Pd(AMCHA)Cl₂] complex is critical. A multi-technique approach provides a self-validating system for characterization.

Characterization_Workflow cluster_synthesis Synthesis cluster_char Characterization Product [Pd(AMCHA)Cl₂] Product FTIR FT-IR Spectroscopy Product->FTIR Confirm N-H shift & Pd-N bond NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirm coordination & structure EA Elemental Analysis Product->EA Verify empirical formula Xray X-ray Crystallography (for single crystals) Product->Xray Determine 3D structure & geometry

Figure 2: Workflow for the characterization of the palladium complex.

FT-IR Spectroscopy

Principle: Infrared spectroscopy is used to identify the coordination of the amine groups to the palladium center. The N-H stretching vibrations of a coordinated amine are typically shifted to lower frequencies and are often broadened compared to the free ligand, due to the donation of electron density to the metal.[5] Additionally, new bands corresponding to Pd-N stretching vibrations appear in the far-IR region.[6][7]

Protocol 2.1.1: FT-IR Analysis

  • Acquire an FT-IR spectrum of the free AMCHA ligand as a reference.

  • Acquire an FT-IR spectrum of the dried [Pd(AMCHA)Cl₂] complex using a KBr pellet or an ATR accessory.

  • Compare the spectra, focusing on the 3400-3100 cm⁻¹ (N-H stretch) and 600-400 cm⁻¹ (Pd-N stretch) regions.

Data Interpretation:

Vibration Mode Free Ligand (AMCHA) (cm⁻¹) [Pd(AMCHA)Cl₂] Complex (cm⁻¹) Rationale for Change
ν(N-H) stretch ~3350, ~3280 ~3250, ~3180 (shifted & broadened) Weakening of N-H bond upon coordination.[5]
δ(N-H) bend ~1600 ~1580 (shifted) Change in electronic environment of amine.

| ν(Pd-N) stretch | N/A | ~550 - 450 | Formation of a new metal-ligand bond.[6] |

NMR Spectroscopy

Principle: As Pd(II) is a d⁸ metal ion that forms square planar complexes, it is diamagnetic. This allows for high-resolution NMR analysis. The coordination of the AMCHA ligand to the electron-deficient palladium center causes a general deshielding of the ligand's protons and carbons, resulting in downfield shifts in both ¹H and ¹³C NMR spectra.[8][9][10]

Protocol 2.2.1: NMR Analysis

  • Dissolve a sample of the free AMCHA ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Dissolve a sample of the [Pd(AMCHA)Cl₂] complex in a suitable deuterated solvent (e.g., DMSO-d₆, as it is often poorly soluble in others).

  • Acquire ¹H and ¹³C NMR spectra for both samples.

  • Compare the chemical shifts. Protons and carbons closer to the nitrogen donor atoms will exhibit the most significant downfield shifts.

Expected Observations: The aliphatic protons of the cyclohexane ring and the aminomethyl group in the complex will appear at a lower field (higher ppm) compared to the free ligand. The number of signals and their multiplicities will confirm the structure and symmetry of the coordinated ligand.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides unambiguous proof of structure, including the coordination geometry, bond lengths, and bond angles. For Pd(II) complexes with bidentate amine ligands, a distorted square planar geometry around the palladium center is expected.[11][12][13]

Data Interpretation: Growing diffraction-quality single crystals can be achieved by slow evaporation or vapor diffusion techniques. The resulting structural data can be compared to known palladium-diamine complexes.

ParameterExpected Value for [Pd(AMCHA)Cl₂]Reference
Coordination GeometryDistorted Square Planar[13]
Pd-N Bond Length2.00 - 2.05 Å[12]
Pd-Cl Bond Length2.29 - 2.32 Å[3]
N-Pd-N Bite Angle85 - 95°[12]

Section 3: Application in Homogeneous Catalysis

Palladium-diamine complexes are effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions. The AMCHA ligand can stabilize the palladium(0) active species formed in situ and facilitate the catalytic cycle.[2][14]

Mechanism Insight: The [Pd(II)(AMCHA)Cl₂] pre-catalyst is first reduced in the presence of a base and the boronic acid to a Pd(0) species. This active catalyst then undergoes oxidative addition with the aryl halide. The diamine ligand remains coordinated, stabilizing the resulting Pd(II) intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

Suzuki_Cycle A [Pd⁰(AMCHA)] Active Catalyst B Oxidative Addition A->B Ar-X C [Ar-PdII(AMCHA)-X] B->C D Transmetalation C->D R-B(OH)₂ Base E [Ar-PdII(AMCHA)-R] D->E F Reductive Elimination E->F F->A Ar-R

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Model Reaction: 4-Bromoanisole with Phenylboronic Acid

Materials:

  • [Pd(AMCHA)Cl₂] (pre-catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Water (10:1) solvent system

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add [Pd(AMCHA)Cl₂] (3.0 mg, 0.01 mmol, 1 mol%), 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add 10 mL of toluene and 1 mL of water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The protocol's success is validated by the high-yield formation of the expected product, 4-methoxybiphenyl, confirmed by NMR spectroscopy and comparison to literature data. A control experiment without the palladium catalyst should show no product formation.

Section 4: Potential Biological Applications

Palladium(II)-diamine complexes are investigated as potential anticancer drugs due to their ability to form adducts with DNA, similar to cisplatin.[3] The aqua complex, formed by replacing the chloride ligands with water, is generally the more reactive species for DNA binding.

Protocol 4.1: DNA Interaction Study by UV-Vis Spectroscopy

Principle: The interaction of a metal complex with DNA can be monitored by observing changes in the UV-Vis absorption spectrum of the DNA. Intercalative binding typically leads to hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the λₘₐₓ of the DNA absorption band (~260 nm).

Materials:

  • [Pd(AMCHA)Cl₂] complex

  • Silver nitrate (AgNO₃) to prepare the aqua complex [Pd(AMCHA)(H₂O)₂]²⁺

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

Procedure:

  • Prepare Aqua Complex: React [Pd(AMCHA)Cl₂] with two equivalents of AgNO₃ in the dark to precipitate AgCl. Centrifuge to remove the precipitate, yielding a solution of the aqua complex.

  • Prepare DNA Solution: Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).

  • Titration: Maintain a constant concentration of the CT-DNA solution in a quartz cuvette. Add increasing aliquots of the palladium aqua complex solution.

  • Measurement: After each addition, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum from 220-350 nm.

  • Data Analysis: Plot the absorbance at λₘₐₓ versus the concentration of the palladium complex to observe trends in hypochromism or hyperchromism.

Interpretation: A significant decrease in the absorbance at ~260 nm upon addition of the palladium complex would suggest a strong interaction with the DNA molecule, warranting further investigation into the binding mode and biological activity.

References

  • MDPI. (2020). Palladium(II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Available at: [Link]

  • ResearchGate. (n.d.). Palladium Complexes with Tetradentate Schiff Bases or Their Corresponding Amines: Synthesis and Application in Heck Reactions. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of complex 1 experimental (a) and calculated (b). Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of the complex 1 according to X-ray diffraction analysis. Available at: [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • International Research and Publishing Academy. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Available at: [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Wiley Online Library. (n.d.). Enolizable Ketones as Activators of Palladium(II) Precatalysts in Amine Arylation Reactions. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Available at: [Link]

  • Royal Society of Chemistry. (2019). Halide exchange studies of novel Pd(ii) NNN-pincer complexes. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

  • Scholars' Mine. (2010). Palladium(ii) Complexes Containing 2,6-bis(Imino)Pyridines: Synthesis, Characterization, Thermal Study, and Catalytic Activity in Suzuki Reactions. Available at: [Link]

  • Preprints.org. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Available at: [Link]

  • Semantic Scholar. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of complex II. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectra of Pd (II) complex. The main absorption peaks are.... Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray crystal structure of the ligand 1. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of ligand 1 (a) and its Pd(II) complex 1c (b). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity of primary amines co-ordinated to palladium and platinum. Part II. Cyclometallation and rearrangement of the co-ordinated ligands. Available at: [Link]

  • Rutgers University. (2014). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. Available at: [Link]

  • PubMed. (n.d.). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Synthesis of 1-Alkylidene-2-Dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Co-ordination chemistry of 1,4-bis(o-aminobenzyl)-1,4-diazacyclohexane (L) with nickel(II), copper(II) and palladium(II). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Available at: [Link]

Sources

Application Notes & Protocols: Enantioselective Reactions Using 2-(Aminomethyl)cyclohexan-1-amine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Vicinal Diamines

In the landscape of asymmetric organocatalysis, chiral 1,2-diamines have emerged as a privileged scaffold.[1] Their unique structural and electronic properties enable them to effectively mimic the function of natural enzymes, particularly in activating carbonyl compounds towards stereocontrolled bond formations. The 2-(aminomethyl)cyclohexan-1-amine framework, a C₂-symmetric vicinal diamine, is a robust and versatile catalyst platform. Its rigid cyclohexane backbone locks the chiral centers into a well-defined spatial arrangement, which is crucial for creating a highly organized chiral environment around the reactive intermediates, thereby ensuring high levels of enantioselectivity.

These catalysts primarily operate through enamine or iminium ion catalysis.[2][3] The primary amine moiety typically condenses with a carbonyl substrate (like a ketone or aldehyde) to form a chiral enamine, a potent nucleophile. The adjacent amino group often acts as a hydrogen-bond donor or Brønsted base, further activating the system and directing the stereochemical outcome of the reaction.[4] This guide provides an in-depth exploration of the applications and protocols for leveraging this compound and its derivatives in key enantioselective transformations.

The Core Mechanism: Enamine Catalysis

The fundamental principle behind the catalytic action of this compound with carbonyl compounds is the formation of a transient, nucleophilic enamine intermediate. This process effectively lowers the LUMO of the carbonyl compound and increases the acidity of its α-proton, facilitating reactions that are otherwise sluggish or uncontrolled.[2]

The catalytic cycle can be visualized as follows:

Enamine_Catalysis sub Ketone/Aldehyde Substrate iminium Iminium Ion Intermediate sub->iminium - H2O cat Chiral Diamine Catalyst (R-NH2) cat->iminium + Catalyst enamine Chiral Enamine (Nucleophile) iminium->enamine - H+ (from α-carbon) inv1 enamine->inv1 elec Electrophile (E+) elec->inv1 adduct Covalent Adduct (Iminium) adduct->cat Catalyst Regeneration prod α-Functionalized Product adduct->prod + H2O (Hydrolysis) inv2 inv1->adduct + Electrophile (E+)

Figure 1: General catalytic cycle of enamine catalysis.

Causality Behind the Mechanism:

  • Iminium Ion Formation: The primary amine of the catalyst condenses with the carbonyl substrate, eliminating water to form a protonated iminium ion. This step activates the substrate.[2]

  • Enamine Generation: A base (which can be the solvent, an additive, or the other amine functionality on the catalyst) abstracts an α-proton, leading to the formation of the key nucleophilic enamine intermediate.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an incoming electrophile. The rigid backbone of the cyclohexanediamine catalyst creates a sterically hindered facial bias, forcing the electrophile to approach from the less hindered face, thus defining the stereochemistry of the newly formed bond.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the α-functionalized product and regenerating the chiral amine catalyst to re-enter the cycle.

Application I: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is one of the most powerful C-C bond-forming reactions in organic synthesis. Chiral diamines are highly effective catalysts for the asymmetric Michael addition of ketones or aldehydes to nitroalkenes, enones, and other Michael acceptors.[5][6]

Protocol: Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol describes a general procedure for the organocatalytic Michael addition, a cornerstone reaction for this catalyst class.

Experimental Workflow Diagram:

Michael_Workflow start Start: Reagent Preparation reagents 1. Add Catalyst (10 mol%), Acid Additive (10 mol%) and Solvent (e.g., Toluene) to a dry flask. start->reagents add_nuc 2. Add Cyclohexanone (1.2 equiv). Stir for 10 min at RT. reagents->add_nuc cool 3. Cool the reaction mixture to 0 °C. add_nuc->cool add_elec 4. Add β-Nitrostyrene (1.0 equiv) portion-wise. cool->add_elec react 5. Stir at 0 °C to RT for 12-48h. Monitor by TLC. add_elec->react workup 6. Quench with sat. NH4Cl (aq). Extract with EtOAc. react->workup purify 7. Purify by Flash Column Chromatography. workup->purify analyze 8. Analyze: NMR (structure, dr), Chiral HPLC (ee). purify->analyze end End: Chiral Product analyze->end

Sources

"synthesis of Schiff base ligands from 2-(Aminomethyl)cyclohexan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Tetradentate Schiff Base Ligands from 2-(Aminomethyl)cyclohexan-1-amine

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base ligands derived from the condensation of this compound with various carbonyl compounds. It details the underlying reaction mechanism, offers a robust and validated experimental protocol, and outlines standard characterization techniques. This guide is intended for researchers in coordination chemistry, catalysis, and drug development, providing the necessary technical insights for the successful preparation of these versatile chelating agents.

Introduction and Scientific Context

Schiff bases are a cornerstone class of organic compounds defined by the presence of an azomethine or imine group (-C=N-). Formed through the condensation of a primary amine with an aldehyde or ketone, these molecules are of immense interest due to their facile synthesis and remarkable versatility.[1][2][3] The imine nitrogen's lone pair of electrons and the overall molecular geometry make them exceptional ligands for coordinating with a wide array of metal ions. The resulting metal complexes are pivotal in numerous fields, demonstrating significant catalytic activity, and exhibiting a broad spectrum of biological properties including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6][7]

The diamine this compound serves as a particularly valuable precursor. Its structure contains two primary amine groups—one attached directly to the cyclohexane ring and one on a methyl substituent. This arrangement allows for a condensation reaction with two equivalents of a carbonyl compound, yielding a tetradentate ligand, often of the N₂O₂ or N₄ type, depending on the carbonyl precursor used.[8][9] The cyclohexane backbone provides a rigid and stereochemically defined scaffold, which is crucial for applications in asymmetric catalysis when using chiral isomers of the diamine.[5][10]

This application note details a reliable protocol for synthesizing a representative N₂O₂-type Schiff base ligand from this compound and salicylaldehyde, and provides the framework for adapting this procedure to other carbonyl compounds.

Reaction Mechanism and Stoichiometric Considerations

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[2]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral aminoalcohol, commonly referred to as a carbinolamine.

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine. This elimination of water is the rate-determining step and is typically catalyzed by either a weak acid or base.[1] Mildly acidic conditions are often optimal, as they protonate the hydroxyl group of the carbinolamine, making it a better leaving group (H₂O), without excessively protonating the amine, which would render it non-nucleophilic.[1][11]

For a diamine like this compound, the reaction proceeds with two equivalents of the carbonyl compound, as depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine This compound reaction Condensation (Ethanol, Reflux) diamine->reaction 1 equiv. aldehyde 2x Salicylaldehyde aldehyde->reaction 2 equiv. product Tetradentate Schiff Base Ligand (Salen-type) reaction->product water 2x Water (H₂O) reaction->water byproduct G start Start dissolve_amine 1. Dissolve Diamine (0.01 mol, 1.42 g) in 20 mL Ethanol start->dissolve_amine add_aldehyde 2. Add Salicylaldehyde (0.02 mol, 2.44 g) dropwise with stirring dissolve_amine->add_aldehyde add_catalyst 3. Add Catalyst (2-3 drops of glacial acetic acid) add_aldehyde->add_catalyst reflux 4. Reflux Reaction (3-4 hours) Observe color change add_catalyst->reflux cool 5. Cool to Room Temp. Then cool in ice bath reflux->cool filter 6. Isolate Product Filter precipitate using Buchner funnel cool->filter wash 7. Wash Precipitate with cold Ethanol to remove impurities filter->wash dry 8. Dry Product Under vacuum or air dry wash->dry characterize 9. Characterize Ligand (FT-IR, NMR, M.P.) dry->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.42 g (0.01 mol) of this compound in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the diamine is fully dissolved.

  • Addition of Aldehyde: To the stirring solution, add 2.44 g (0.02 mol) of salicylaldehyde dropwise over 5 minutes. A color change to yellow is typically observed immediately. Using a slight excess of the aldehyde is sometimes done to ensure complete reaction of the diamine, but a 1:2 molar ratio is generally effective. [11]3. Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step. [11]4. Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [11]During reflux, a yellow precipitate will form.

  • Isolation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the resulting bright yellow solid product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60 °C).

Physicochemical Characterization

To confirm the identity and purity of the synthesized ligand, a combination of spectroscopic and physical methods is essential. This self-validating approach ensures the material is suitable for subsequent applications.

Expected Characterization Data

The following table summarizes the key analytical data expected for the N,N'-bis(2-hydroxybenzylidene)-2-(aminomethyl)cyclohexan-1-amine product.

Technique Expected Observation Rationale/Interpretation
Appearance Bright yellow crystalline solidFormation of the conjugated imine system.
Melting Point Sharp melting pointIndicates high purity of the crystalline compound. [2]
FT-IR (cm⁻¹) ~3400 (broad, O-H), ~1630 (strong, C=N), Disappearance of C=O (~1700) and N-H (~3300)Confirms condensation: disappearance of aldehyde C=O and amine N-H peaks, and appearance of the characteristic imine C=N stretch. [5][7][12]
¹H NMR (CDCl₃, δ ppm) ~13.0 (s, 2H, -OH), ~8.3 (s, 2H, -CH=N-), 6.8-7.5 (m, 8H, Ar-H), 1.2-3.5 (m, ~13H, cyclohexane protons)Azomethine proton signal is a key diagnostic peak. The phenolic proton is often broad. Disappearance of aldehyde proton (~9.8 ppm).
¹³C NMR (CDCl₃, δ ppm) ~165 (-C=N-), 116-160 (Ar-C)Appearance of the imine carbon signal in the characteristic region confirms product formation.
Elemental Analysis C, H, N values within ±0.4% of calculated values for C₂₂H₂₆N₂O₂Verifies the empirical formula and confirms the successful 1:2 condensation. [12]
Interpreting the Results
  • FT-IR is the primary tool for rapid confirmation of the reaction. The most critical observation is the appearance of the strong band for the C=N bond, which is absent in the starting materials, and the disappearance of the C=O stretch from salicylaldehyde. [5]* ¹H NMR provides definitive structural proof. The singlet corresponding to the two equivalent azomethine protons (-CH=N-) is a clear indicator of the bis-Schiff base formation. Integration of the aromatic and aliphatic regions should match the expected proton count.

Applications in Coordination Chemistry

The synthesized tetradentate Schiff base ligands are powerful chelating agents, particularly for first-row transition metals like Cu(II), Ni(II), Co(II), and Zn(II). [12][13][14]The general procedure for complexation involves reacting the ligand with a metal salt (e.g., metal(II) chloride or acetate) in a 1:1 molar ratio in an alcoholic solvent. [15]These complexes are widely studied as:

  • Homogeneous Catalysts: For oxidation, epoxidation, and other organic transformations. [5]* Models for Bioinorganic Systems: Mimicking the active sites of metalloenzymes.

  • Antimicrobial and Anticancer Agents: The coordination of the metal ion often enhances the biological activity of the organic ligand. [7][8]

References

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.
  • Biochemical and Cellular Archives. (2020). Synthesis and anti-inflammatory activity study of Schiff bases complexes.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. [Link]

  • Revista Bionatura. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. [Link]

  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Link]

  • MDPI. (n.d.). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. [Link]

  • Jordan Journal of Chemistry. (n.d.). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. [Link]

  • ResearchGate. (2008). Synthesis and characterization of some transition metal complexes with Schiff bases. [Link]

  • ResearchGate. (2023). Synthesis and Study of Schiff base Ligands. [Link]

  • Jetir.Org. (2021). Synthesis & Characteristics of schiff base, transition metal complexes. [Link]

  • Taylor & Francis Online. (2016). Schiff base ligand derived from (±)trans-1,2-cyclohexane¬diamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes: Synthesis, characterization, styrene oxidation and a hydrolysis study of the imine bond in the Cu(II) Schiff base complex. [Link]

  • Asian Journal of Applied Chemistry Research. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. [Link]

  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • National Institutes of Health. (n.d.). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. [Link]

  • UNN. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of. [Link]

Sources

The Emerging Role of 2-(Aminomethyl)cyclohexan-1-amine in Asymmetric Synthesis: Application Notes for Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Enantiopurity and the Power of Kinetic Resolution

In the landscape of modern drug discovery and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is not merely an academic challenge but a critical necessity for the development of safe and effective pharmaceuticals.[1]

Kinetic resolution has established itself as a powerful and practical strategy for the separation of enantiomers from a racemic mixture.[2] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts preferentially, leading to its conversion into a product, while the less reactive enantiomer remains largely unreacted.[2] This process allows for the isolation of both the enantioenriched product and the unreacted starting material, providing access to both enantiomers. Chiral amines are particularly important building blocks in the synthesis of pharmaceuticals and agrochemicals, making their resolution a key area of research.

Among the vast arsenal of chiral ligands and auxiliaries employed in asymmetric synthesis, vicinal diamines have demonstrated exceptional utility. Their bidentate nature allows for the formation of stable, well-defined complexes with metal centers, creating a rigid chiral environment that can effectively discriminate between enantiomers. While diamines such as 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) have been extensively studied and applied[3], there is a continuous search for novel diamine scaffolds that may offer unique reactivity, selectivity, or accessibility.

This application note focuses on 2-(Aminomethyl)cyclohexan-1-amine , a vicinal diamine with a flexible aminomethyl side chain, and explores its potential application in the kinetic resolution of racemic compounds, particularly epoxides. While direct, extensive literature on its use in kinetic resolution is emerging, its structural similarity to well-established chiral diamines suggests its significant promise in this domain. We will provide a detailed, generalized protocol for its application in the aminolytic kinetic resolution of epoxides, drawing upon established principles and methodologies for similar chiral diamines.

Core Principles: Kinetic Resolution of Epoxides via Asymmetric Ring-Opening

The asymmetric ring-opening (ARO) of epoxides is a highly valuable transformation in organic synthesis, yielding enantiomerically enriched β-amino alcohols, which are key structural motifs in numerous biologically active molecules.[4][5] When a racemic mixture of an epoxide is subjected to a reaction with a nucleophile in the presence of a substoichiometric amount of a chiral catalyst, kinetic resolution can be achieved.

The catalyst, often a metal complex of a chiral ligand like a diamine, will preferentially activate one enantiomer of the epoxide towards nucleophilic attack. This results in the faster consumption of one epoxide enantiomer, leaving the other enantiomer in excess. The general principle is illustrated below:

G racemic_epoxide Racemic Epoxide (R)-Epoxide + (S)-Epoxide product_R Product from (R)-Epoxide (Fast Reaction, k_fast) racemic_epoxide->product_R k_fast unreacted_S Unreacted (S)-Epoxide (Slow Reaction, k_slow) racemic_epoxide->unreacted_S k_slow chiral_catalyst Chiral Catalyst (e.g., Metal-Diamine Complex) nucleophile Nucleophile (e.g., Amine, Water)

Caption: Principle of Kinetic Resolution of a Racemic Epoxide.

This compound as a Chiral Ligand

The structure of this compound, with its cyclohexane backbone, imparts a degree of conformational rigidity, which is often crucial for high enantioselectivity. The presence of both a primary amine on the ring and another in the flexible methyl group allows for versatile coordination to a metal center. It is hypothesized that this ligand can be used to form chiral metal complexes (e.g., with Co, Cr, or Cu) that can effectively catalyze the kinetic resolution of epoxides.[6][7]

Application Protocol: Aminolytic Kinetic Resolution (AKR) of a Terminal Epoxide

This protocol describes a generalized procedure for the aminolytic kinetic resolution of a racemic terminal epoxide using a chiral catalyst derived from this compound. This method is adapted from established procedures for similar chiral diamine-based catalysts.

Materials:

  • Racemic terminal epoxide (e.g., styrene oxide, propylene oxide)

  • This compound (as the chiral ligand)

  • A suitable metal salt (e.g., Co(OAc)₂·4H₂O, CrCl₃)

  • Nucleophilic amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

  • Magnetic stirrer and temperature control system

  • Analytical equipment for monitoring the reaction (chiral GC or HPLC)

Protocol Workflow:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Kinetic Resolution Reaction cluster_workup Work-up and Purification cluster_analysis Analysis metal_salt Metal Salt (e.g., Co(OAc)₂) catalyst_formation Stir under Inert Atmosphere (Formation of Chiral Complex) metal_salt->catalyst_formation ligand This compound ligand->catalyst_formation solvent_prep Anhydrous Solvent solvent_prep->catalyst_formation racemic_epoxide Add Racemic Epoxide catalyst_formation->racemic_epoxide nucleophile Add Nucleophilic Amine racemic_epoxide->nucleophile reaction_conditions Stir at Controlled Temperature (e.g., 0°C to RT) nucleophile->reaction_conditions monitoring Monitor Reaction Progress (Chiral GC/HPLC) reaction_conditions->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification unreacted_epoxide Enantioenriched Epoxide purification->unreacted_epoxide product_alcohol Enantioenriched β-Amino Alcohol purification->product_alcohol ee_determination Determine ee and Yield unreacted_epoxide->ee_determination product_alcohol->ee_determination

Caption: Experimental Workflow for Aminolytic Kinetic Resolution.

Step-by-Step Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the metal salt (e.g., Co(OAc)₂·4H₂O, 1-5 mol%).

    • Add anhydrous solvent (e.g., toluene).

    • To this suspension, add a solution of this compound (1-5 mol%) in the same anhydrous solvent.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex. The color of the solution may change, indicating complex formation.

  • Kinetic Resolution Reaction:

    • Cool the catalyst mixture to the desired temperature (e.g., 0 °C).

    • Add the racemic terminal epoxide (1.0 equivalent) to the flask.

    • Slowly add the nucleophilic amine (0.5-0.6 equivalents) to the reaction mixture. The substoichiometric amount of the nucleophile is crucial for achieving high enantiomeric excess (ee) of the unreacted epoxide at around 50% conversion.

    • Stir the reaction at the set temperature and monitor its progress by periodically taking aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the ee of both the unreacted starting material and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Separate the unreacted epoxide from the β-amino alcohol product using column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered epoxide and the purified β-amino alcohol product using chiral GC or HPLC.

    • Calculate the selectivity factor (s), which is a measure of the catalyst's ability to differentiate between the two enantiomers, using the formula: s = k_fast / k_slow.

Mechanistic Insights

The proposed mechanism for the kinetic resolution involves a cooperative bimetallic catalysis, a model that has been suggested for similar salen-based catalysts.[6][7]

G catalyst1 Chiral Catalyst [M-Diamine]¹ activated_complex Ternary Complex {[M-Diamine]¹-Epoxide-[M-Diamine]²-Nucleophile} catalyst1->activated_complex Activates Epoxide catalyst2 Chiral Catalyst [M-Diamine]² catalyst2->activated_complex Delivers Nucleophile epoxide (R)-Epoxide (Favored Enantiomer) epoxide->activated_complex nucleophile Nucleophile (Amine) nucleophile->activated_complex product Ring-Opened Product (β-Amino Alcohol) activated_complex->product Ring Opening

Caption: Proposed Cooperative Bimetallic Mechanism.

In this model, one molecule of the chiral catalyst acts as a Lewis acid, binding to and activating one enantiomer of the epoxide. A second molecule of the catalyst complexes with the nucleophilic amine, positioning it for a stereoselective backside attack on the activated epoxide. The chiral environment created by the two catalyst molecules dictates the enantioselectivity of the reaction.

Data Presentation: A Comparative Overview

While specific data for this compound in this application is not yet widely published, we can present representative data from the well-studied hydrolytic kinetic resolution (HKR) of terminal epoxides using catalysts derived from other chiral diamines to provide a benchmark for expected performance.

Table 1: Representative Data for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with (salen)Co(III) Catalysts [7]

Racemic EpoxideChiral Diamine in (salen)Co CatalystCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)Selectivity (s)
Propylene Oxide(R,R)-1,2-Diaminocyclohexane0.51245>99>200
1,2-Epoxyhexane(R,R)-1,2-Diaminocyclohexane0.21643>99>400
Styrene Oxide(R,R)-1,2-Diaminocyclohexane0.5244298~150
Propylene Oxide(R,R)-1,2-Diphenylethylenediamine1.0184498~180

Note: This data is for illustrative purposes to show typical results for related systems. Actual results with this compound may vary and require optimization.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chiral diamine for applications in kinetic resolution. Its unique structural features offer the potential for high selectivity and reactivity in asymmetric transformations. The generalized protocol and mechanistic insights provided herein serve as a foundational guide for researchers to explore the utility of this compound in the kinetic resolution of epoxides and other racemic substrates. Further research, including catalyst screening, reaction optimization, and substrate scope evaluation, is necessary to fully elucidate the capabilities of this compound and its derivatives in the field of asymmetric catalysis. The development of new and efficient chiral ligands is a continuous endeavor, and this compound stands as a valuable candidate for contributing to the synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794931. [Link]

  • Nielsen, L. P. C., et al. (2005). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]

  • Bode Research Group. Kinetic resolution of amines. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Buchwald, S. L., & Antilla, J. C. (2003). Diamine ligands in copper-catalyzed reactions. Chemical Science, 4(1), 1-10. [Link]

  • Dai, W., et al. (2020). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Journal of the American Chemical Society, 142(42), 18016–18021. [Link]

  • Gotor-Fernández, V., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 3(1), 1-9. [Link]

  • Ohrui, H., et al. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

  • Zhang, W., & Jacobsen, E. N. (2006). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Angewandte Chemie International Edition, 45(40), 6644-6647. [Link]

  • Nagae, H., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5844–5848. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • Zhang, X., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 262-268. [Link]

  • Buchwald, S. L., & Bolm, C. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 48(32), 5586-5587. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. [Link]

  • ResearchGate. Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. [Link]

  • ResearchGate. The hydrolytic kinetic resolution of terminal epoxides catalyzed by.... [Link]

  • ResearchGate. Asymmetric Catalysis of Epoxide Ring-Opening Reactions | Request PDF. [Link]

  • Hoveyda, A. H., et al. (2005). Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis. Journal of the American Chemical Society, 127(23), 8526–8533. [Link]

  • Lu, Z., & Ma, D. (2007). Dynamic kinetic resolution allows a highly enantioselective synthesis of cis-alpha-aminocycloalkanols by ruthenium-catalyzed asymmetric hydrogenation. Angewandte Chemie International Edition, 46(39), 7506-7508. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]

  • Zhang, H., et al. (2012). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer. Angewandte Chemie International Edition, 51(10), 2415–2418. [Link]

Sources

Application Notes & Protocols for the Synthesis of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compelling Case for Macrocycles

Macrocyclic compounds, defined as molecules containing a ring of 12 or more atoms, occupy a unique and valuable chemical space between traditional small molecules and large biologics.[1] Their constrained, yet flexible, three-dimensional structures enable them to bind with high affinity and selectivity to challenging biological targets, such as protein-protein interfaces, which are often considered "undruggable" by conventional small molecules.[2][3] This structural preorganization minimizes the entropic penalty upon binding, leading to potent biological activity.

Since 2014, numerous macrocyclic drugs have gained FDA approval for treating a wide range of diseases, including cancers, infections, and metabolic disorders, highlighting their profound impact on modern medicine.[4] However, the synthesis of these complex structures is non-trivial. The primary challenge is overcoming the entropic barrier to favor intramolecular ring-closure over competing intermolecular polymerization.[5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies and detailed protocols for constructing macrocyclic compounds, focusing on the causality behind experimental choices to empower rational design and successful execution in the laboratory.

Fundamental Strategy: The High-Dilution Principle

The cornerstone of most macrocyclization reactions is the high-dilution principle .[5] In concentrated solutions, the reactive ends of two different linear precursor molecules are more likely to encounter each other, leading to undesired dimers, trimers, and polymers. By significantly reducing the concentration of the precursor (typically to ≤1-10 mM), the probability of an intramolecular reaction (the two ends of the same molecule finding each other) is statistically favored.[6]

Causality in Practice:

  • Why it works: At extreme dilution, each precursor molecule is effectively isolated in a "sea" of solvent, increasing the likelihood of it folding back on itself to cyclize.

  • Practical Implementation: Simply using vast volumes of solvent is often impractical and costly. The preferred method is the slow, controlled addition of the linear precursor solution to a larger volume of solvent (often containing a catalyst or reagent) using a syringe pump.[5] This technique maintains a pseudo-dilute state where the concentration of the unreacted precursor remains extremely low at any given moment, as it is consumed by the cyclization reaction almost as quickly as it is added.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)cyclohexan-1-amine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Aminomethyl)cyclohexan-1-amine (also known as DACH) and its derivatives in catalysis. This guide is designed to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common challenges. The question-and-answer format directly addresses specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure both success and scientific rigor.

FAQs: General Considerations

Q1: What makes this compound (DACH) a useful ligand in catalysis?

A1: this compound is a C₂-symmetric chiral diamine that serves as a versatile and robust ligand in various metal-catalyzed reactions, particularly in asymmetric synthesis. Its key advantages include:

  • Strong Chelation: The bidentate nature of the two amine groups allows for strong chelation to a metal center, forming a stable, well-defined chiral environment.

  • Structural Rigidity: The cyclohexane backbone provides a rigid scaffold, which is crucial for creating a predictable and effective chiral pocket around the catalyst's active site. This rigidity helps to control the trajectory of incoming substrates, leading to high enantioselectivity.

  • Tunability: The amine groups can be readily functionalized (e.g., N,N'-dialkylation or arylation) to fine-tune the steric and electronic properties of the resulting catalyst.[1] This modularity allows for optimization against specific substrates and reaction types.

DACH-based ligands have proven highly effective in a range of transformations, including asymmetric hydrogenation, transfer hydrogenation, and various cross-coupling reactions.[2][3]

Q2: I am starting a new project with a DACH-based catalyst. What are the most critical parameters to consider for initial reaction screening?

A2: For a successful initial screening, a systematic approach is essential. The most critical parameters to investigate are:

  • Solvent: The choice of solvent can dramatically influence reaction rate, yield, and enantioselectivity. It is often the most impactful variable to screen first.[4][5]

  • Temperature: Temperature affects both reaction kinetics and the energy difference between diastereomeric transition states, directly impacting enantioselectivity. Lower temperatures often favor higher selectivity.

  • Catalyst Loading: This parameter is a balance between reaction efficiency and cost. A typical starting range is 0.5-10 mol%.

  • Purity of Reagents: Ensure all reagents, solvents, and the substrate are of high purity and anhydrous. Water and other protic impurities can deactivate many air- and moisture-sensitive catalysts.

A well-designed initial screen will explore a range of these parameters to identify a promising starting point for further optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments and provides actionable troubleshooting steps.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. The following guide will help you systematically diagnose and address the issue.

Q3: My reaction gives a high yield, but the enantioselectivity is poor or inconsistent. What should I investigate first?

A3: The first and most critical parameter to investigate is the solvent . Solvent polarity, coordinating ability, and protic nature can profoundly alter the geometry of the catalytic transition state. In some cases, switching from a protic solvent (like methanol or isopropanol) to an aprotic one (like dichloromethane or toluene) can dramatically improve or even invert enantioselectivity.[4][6]

Protocol 1: Systematic Solvent Screening

  • Preparation: In parallel, set up identical reactions in flame-dried vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Selection: Choose a range of anhydrous solvents with varying properties. A recommended starting set is provided in the table below.

  • Execution: Add the substrate, catalyst, and any other reagents to each vial, followed by the respective solvent.

  • Monitoring: Stir all reactions at the same temperature and monitor for completion by TLC or GC/LC.

  • Analysis: Upon completion, quench the reactions and analyze the enantiomeric excess of the product using chiral HPLC or GC.

Solvent CategoryExample SolventsPolarity (Dielectric Constant, ε)Key Considerations
Aprotic, Non-polar Toluene, HexaneLow (2.4, 1.9)Often good for reactions where minimal solvent coordination is desired.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Medium (9.1, 7.6)Generally good starting points; THF can be coordinating.
Protic Isopropanol (i-PrOH), Ethanol (EtOH)High (19.9, 24.6)Can participate in the reaction (e.g., as a hydrogen source in transfer hydrogenation) but may also lead to racemic pathways by interfering with the chiral environment.[4]
Q4: I've screened solvents, but my enantioselectivity is still suboptimal. What is the next logical step?

A4: The next step is to optimize the reaction temperature . Lowering the temperature often increases enantioselectivity because it magnifies the small energy differences between the competing diastereomeric transition states that lead to the two enantiomers.[7][8]

Workflow for Temperature Optimization:

Caption: Decision workflow for temperature screening.

Causality: Be aware that lowering the temperature will decrease the reaction rate. You must find the optimal balance where you achieve high enantioselectivity within a practical timeframe.

Problem 2: Low or No Conversion (Stalled Reaction)

A stalled reaction or low yield indicates a problem with catalyst activity, substrate reactivity, or the presence of inhibitors.

Q5: My reaction is not proceeding to completion. What are the likely causes?

A5: Several factors can lead to low conversion. The most common culprits are catalyst deactivation, poor substrate reactivity, or an unfavorable reaction equilibrium.

  • Catalyst Deactivation: The catalyst may be inhibited or deactivated by impurities. Water is a common poison for many catalytic systems. Ensure all solvents and reagents are rigorously dried and that the reaction is performed under a strict inert atmosphere.

  • Poor Substrate Reactivity: Sterically hindered or electronically demanding substrates may react slowly. In these cases, increasing the reaction temperature or catalyst loading may be necessary.

  • Catalyst Activation Issues: Some catalytic systems require an in situ activation step, such as the coordination of the diamine ligand to a metal precursor. Ensure the correct stoichiometry and conditions for this activation are being used.

Visualizing Catalyst Activation: The diagram below illustrates a simplified, general activation pathway where the DACH ligand coordinates with a metal precursor to form the active catalyst.

Caption: General catalyst activation workflow.

Q6: How can I systematically optimize the catalyst loading?

A6: Reducing catalyst loading is crucial for process efficiency and cost-effectiveness. However, reducing it too much can stall the reaction.

Protocol 2: Catalyst Loading Optimization

  • Establish Baseline: Using the best solvent and temperature conditions identified previously, run a reaction at a standard loading (e.g., 2.0 mol%) to establish a baseline for time-to-completion and enantioselectivity.

  • Systematic Reduction: Set up parallel reactions with decreasing catalyst loadings (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Monitor and Compare: Monitor each reaction closely. Note the time required to reach full conversion.

  • Analyze: Analyze the yield and enantioselectivity for each reaction. A successful reduction in catalyst loading will maintain high yield and ee, even if the reaction time is slightly longer.[9]

Causality: If both yield and enantioselectivity drop significantly at lower loadings, it may indicate that a background, non-catalyzed, or achiral pathway is becoming competitive, or that trace impurities are poisoning a larger fraction of the catalyst.[9]

References
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Diamine ligands in copper-catalyzed reactions. Royal Society of Chemistry (RSC). Available at: [Link]

  • Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]

  • Inherently Chiral 6,7-Diphenyldibenzo[e,g][4]diazocine: Enantioselective Synthesis and Application as a Ligand Platform. CCS Chemistry. Available at: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry (RSC) Blogs. Available at: [Link]

  • Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. ACS Publications. Available at: [Link]

  • Optimization of Catalysts and Reaction Conditions. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). ResearchGate. Available at: [Link]

  • Diamine ligands in copper-catalyzed reactions. DSpace@MIT. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry (RSC). Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Solvent effect on the asymmetric hydrogenation with Rh/7a. ResearchGate. Available at: [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. Available at: [Link]

  • Catalytic asymmetric hydrogenation of heterocyclic ketone-derived hydrazones, pronounced solvent effect on the inversion of configuration. ResearchGate. Available at: [Link]

  • Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution. National Institutes of Health (NIH). Available at: [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. Available at: [Link]

  • Data-Driven Insights into the Transition-Metal-Catalyzed Asymmetric Hydrogenation of Olefins. National Institutes of Health (NIH). Available at: [Link]

  • Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. ResearchGate. Available at: [Link]

  • On-Demand Release of Secondary Amine Bases for the Activation of Catalysts and Crosslinkers. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity with 2-(Aminomethyl)cyclohexan-1-amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low enantioselectivity when using 2-(Aminomethyl)cyclohexan-1-amine and its derivatives as chiral ligands. As Senior Application Scientists, we have compiled this resource based on field-proven insights and fundamental mechanistic principles to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions that arise when an asymmetric reaction is not performing as expected.

Q1: We are observing low enantiomeric excess (e.e.) in our reaction. What are the most common culprits?

Low enantioselectivity is rarely due to a single factor. It typically arises from a combination of issues related to reagent purity, reaction setup, and the specific conditions employed. The most common areas to investigate are the purity of your ligand and metal salt, the choice of solvent, the reaction temperature, and the catalyst loading. Furthermore, the inherent electronic and steric properties of your specific substrate can play a decisive role in the stereochemical outcome.[1]

Q2: How critical is the purity of the this compound ligand and other reagents?

It is paramount. The optical and chemical purity of your chiral ligand is the foundation of the entire asymmetric transformation. Even minor impurities can have a drastic effect, either by creating competing non-selective or racemic catalytic cycles or by poisoning the active catalyst. Similarly, the metal precursor must be of high quality. We strongly recommend verifying ligand purity by chiral HPLC or NMR with a chiral solvating agent and ensuring all solvents and reagents are rigorously dried, as water can hydrolyze the catalyst or interfere with substrate binding.

Q3: Can the reaction solvent really switch the major enantiomer or just diminish the e.e.?

The solvent is a critical, active component of the reaction environment, not just a medium. Its polarity, coordinating ability, and protic nature directly influence the geometry and stability of the diastereomeric transition states. A change in solvent can stabilize one transition state over the other, leading to a dramatic change in enantioselectivity. In some systems, switching from a polar solvent like methanol to a non-polar one like toluene has been shown to invert the resulting stereochemistry.[2] Therefore, a solvent screen is one of the most powerful tools at your disposal.

Q4: My reaction is proceeding slowly and giving poor e.e. Is it a good idea to increase the temperature to improve the rate?

While increasing the temperature will almost certainly increase the reaction rate, it will often have a detrimental effect on enantioselectivity. The enantiomeric excess is dependent on the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. This difference is often small. According to the Eyring equation, as temperature (T) increases, the impact of ΔΔG‡ on the ratio of the rate constants (k_R/k_S) diminishes, leading to a lower e.e.[3] For highly sensitive reactions, lowering the temperature is a standard strategy to enhance enantioselectivity, provided the reaction rate remains practical.

Q5: What is the optimal catalyst loading, and can using too much catalyst be a problem?

There is an optimal range for catalyst loading that is specific to each reaction. While a certain minimum concentration is needed to ensure a practical reaction rate, increasing the loading indefinitely is not always better and can sometimes be detrimental. At high concentrations, catalyst aggregation can occur, which may lead to lower enantioselectivity due to the formation of less-defined or non-selective catalytic species.[4] We recommend starting with a reported literature value (e.g., 1-5 mol%) and optimizing from there. A loading screen is often a worthwhile experiment.[5][6]

Systematic Troubleshooting Workflow

If the FAQs have not resolved your issue, a more systematic approach is required. Follow this workflow to methodically diagnose the problem.

G cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Reaction Parameter Optimization cluster_2 Step 3: Advanced Analysis A Verify Purity of Ligand, Metal Source, & Substrate B Ensure Rigorously Anhydrous Conditions (Solvent & Glassware) A->B C Screen Solvents (Polar Aprotic vs. Nonpolar) B->C If purity is confirmed D Optimize Temperature (Start Low, e.g., 0 °C to -40 °C) C->D E Vary Catalyst Loading & Metal:Ligand Ratio D->E F Investigate Additives (e.g., Acid/Base Co-catalysts) E->F G Evaluate Substrate Steric & Electronic Effects F->G If parameters are optimized H Consider Ligand Modification (e.g., N-substitution) G->H I Problem Solved: High Enantioselectivity H->I

Caption: A logical workflow for troubleshooting low enantioselectivity.

In-Depth Parameter Optimization
1. The Role of the Solvent

The solvent's influence on the catalyst-substrate complex cannot be overstated. Non-coordinating solvents often allow the chiral ligand to exert maximum control over the stereochemical environment. Conversely, coordinating solvents can compete for binding sites on the metal center, altering the catalyst's structure and effectiveness.

Table 1: Representative Effect of Solvent on Enantioselectivity

Entry Solvent Dielectric Constant (ε) Typical Outcome Rationale
1 Toluene 2.4 Often high e.e. Non-coordinating; promotes a tightly bound transition state.
2 Dichloromethane (DCM) 9.1 Good starting point Weakly coordinating; good solubility for many reagents.
3 Tetrahydrofuran (THF) 7.6 Variable e.e. Coordinating; can interfere with or participate in the catalytic cycle.[2]
4 Acetonitrile (MeCN) 37.5 Often lower e.e. Strongly coordinating; can displace the chiral ligand.

| 5 | Methanol (MeOH) | 32.7 | Variable, can invert selectivity | Protic and coordinating; can form hydrogen bonds and alter the catalyst structure.[2] |

This table provides generalized trends; optimal solvent is system-dependent.

2. The Criticality of Temperature

Lowering the reaction temperature is a powerful method to increase enantioselectivity, assuming the reaction still proceeds.[3] The energy difference between the two diastereomeric transition states is often only a few kcal/mol, and reducing thermal energy (kT) makes this difference more impactful on the product distribution.

Table 2: Representative Effect of Temperature on Enantioselectivity

Entry Temperature (°C) Reaction Time Conversion (%) Enantiomeric Excess (%)
1 25 (Room Temp) 4 h >99 65
2 0 12 h 98 85
3 -20 24 h 95 92

| 4 | -40 | 48 h | 80 | 97 |

This data illustrates a common trend. A time course study is essential when lowering temperature to ensure reaction completion.

Experimental Protocol: Catalyst Pre-formation and Reaction Setup

Proper preparation of the active catalyst is crucial for reproducibility and high enantioselectivity. This protocol outlines a best-practice procedure for forming a metal-diamine complex prior to introducing the substrate.

Materials:

  • This compound ligand (high purity)

  • Metal precursor (e.g., Cu(OTf)₂, Rh₂(OAc)₄, etc.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Substrate

  • Inert atmosphere glovebox or Schlenk line setup

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and allowed to cool under vacuum or in a desiccator. Assemble the reaction vessel under a positive pressure of inert gas (Argon or Nitrogen).

  • Catalyst Pre-formation:

    • To the reaction flask, add the metal precursor (e.g., 0.05 mmol, 1.0 equiv).

    • In a separate vial, dissolve the this compound ligand (e.g., 0.055 mmol, 1.1 equiv) in the anhydrous solvent (2 mL).

    • Using a syringe, slowly add the ligand solution to the flask containing the metal precursor at room temperature.

    • Stir this mixture for 30-60 minutes. A color change is often observed, indicating complex formation. This pre-stirring step is critical to ensure the formation of a well-defined, active chiral catalyst.

  • Reaction Initiation:

    • Cool the flask containing the activated catalyst solution to the desired reaction temperature (e.g., 0 °C).

    • Dissolve the substrate (1.0 mmol) in the anhydrous solvent (3 mL) and add it dropwise to the catalyst solution over several minutes.

  • Monitoring and Work-up:

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or a relevant analytical technique (e.g., GC, LC-MS).

    • Upon completion, quench the reaction as appropriate for your system (e.g., with a saturated aqueous solution of NH₄Cl).

    • Proceed with a standard aqueous work-up and extraction using an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.

Mechanistic Considerations: The "Why" Behind Low Enantioselectivity

Understanding the potential transition states can provide insight into why a reaction is failing. The this compound ligand, being a C₁-symmetric diamine, coordinates to a metal center to form a chiral pocket. The enantioselectivity is determined by the steric and electronic interactions between the substrate and this chiral environment in the rate-determining step.

G Metal Metal Center (M) Ligand Chiral Diamine Ligand Substrate Substrate TS_Major Favored Transition State (Lower Energy, ΔG‡_major) Substrate->TS_Major Approaches Catalyst TS_Minor Disfavored Transition State (Higher Energy, ΔG‡_minor) Substrate->TS_Minor Approaches Catalyst P_Major Major Enantiomer TS_Major->P_Major  Fast (k_major) P_Minor Minor Enantiomer TS_Minor->P_Minor  Slow (k_minor)

Caption: Enantioselectivity is governed by the energy difference between two diastereomeric transition states.

Common Mechanistic Pitfalls:

  • Mismatched Substrate: The substrate may be too small, allowing it to adopt multiple non-selective binding modes within the catalyst's chiral pocket. Conversely, it may be too bulky, preventing it from binding effectively in the orientation required for high selectivity.[7]

  • Flexible Transition State: If the transition state is not rigid, thermal motion can overcome the subtle energy differences that dictate selectivity, leading to a racemic or near-racemic mixture. Lowering the temperature helps to rigidify this assembly.

  • Off-Cycle Species: The presence of water or impurities can lead to the formation of alternative, achiral or racemic catalytic species that compete with the desired chiral catalyst, effectively diluting the enantioselectivity.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose the root cause of low enantioselectivity and optimize your reaction to achieve the desired stereochemical outcome.

References
  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Various Authors. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
  • Agbossou‐Niedercorn, F., & Michon, C. (2017). Solvent-Induced Enantioselectivity. ChemistryViews.
  • Walsh, P. J., et al. (2002). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • ResearchGate. (n.d.).
  • Various Authors. (2012). Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry.

  • Corey, E. J., et al. (2002).
  • Various Authors. (2024). Diastereoselective reactions with chiral substrates.
  • ResearchGate. (n.d.).
  • Norrby, P.-O., et al. (2003).
  • BenchChem. (2025).
  • Walsh, P. J., et al. (2001). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in Chiral Azepanone Synthesis.

Sources

Technical Support Center: Stability of 2-(Aminomethyl)cyclohexan-1-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(aminomethyl)cyclohexan-1-amine and its metal complexes. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of these important compounds. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound metal complexes. Each issue is presented with potential causes and actionable solutions.

Issue 1: Unexpected Color Change or Precipitation Upon Complex Formation

Symptom: During the reaction of this compound with a metal salt, you observe an immediate and unexpected color change that deviates from the expected product, or a precipitate forms that is not your target complex.

Potential Causes:

  • pH-Induced Side Reactions: The basicity of the diamine ligand can significantly alter the local pH of the reaction mixture. This can lead to the precipitation of metal hydroxides or oxides, especially with transition metals that are prone to hydrolysis.

  • Oxidation of the Metal Center: If the reaction is not performed under an inert atmosphere, atmospheric oxygen can oxidize susceptible metal ions (e.g., Fe(II), Co(II)), leading to complexes with different colors and properties.

  • Solvent Incompatibility: The chosen solvent may not be suitable for both the metal salt and the final complex, leading to precipitation.

Solutions:

  • pH Control:

    • Buffering: Employ a suitable buffer system to maintain a stable pH throughout the reaction. The optimal pH will depend on the specific metal ion and the desired coordination.

    • Slow Addition: Add the this compound ligand dropwise to the metal salt solution to avoid localized high pH.

  • Inert Atmosphere:

    • Degassing Solvents: Thoroughly degas all solvents prior to use.

    • Schlenk Line or Glovebox: Conduct the reaction under an inert atmosphere of nitrogen or argon, particularly when working with air-sensitive metal ions.

  • Solvent Selection:

    • Solubility Tests: Perform small-scale solubility tests of both the starting materials and the expected complex in various solvents before attempting a large-scale synthesis.

    • Co-solvent Systems: Consider using a co-solvent system to improve the solubility of all components.

Issue 2: Decomposition of the Complex During Purification or Storage

Symptom: Your purified complex shows signs of degradation over time, such as a color change, the appearance of new peaks in analytical data (e.g., NMR, HPLC), or a decrease in purity.

Potential Causes:

  • Ligand Dissociation (Kinetic Lability): The this compound ligand may dissociate from the metal center, leading to an equilibrium mixture of the complex and its free components.[1][2][3][4][5] The rate of this process is influenced by factors such as the metal ion's electronic configuration and the solvent.[2]

  • Thermal Instability: The complex may be sensitive to heat, leading to decomposition.[6][7][8] This is a critical consideration during purification steps that involve heating, such as recrystallization or solvent removal under vacuum.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the complex.[9]

Solutions:

  • Minimize Ligand Dissociation:

    • Solvent Choice: Use non-coordinating or weakly coordinating solvents to minimize competition for the metal center.

    • Excess Ligand: In some cases, adding a slight excess of the this compound ligand during storage can shift the equilibrium towards the complexed form.

  • Control Temperature:

    • Low-Temperature Purification: Employ purification techniques that can be performed at low temperatures, such as cold crystallization or column chromatography in a cold room.

    • Storage Conditions: Store the purified complex at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.[6][8]

  • Protect from Light:

    • Amber Vials: Store the complex in amber-colored vials or wrap the container with aluminum foil to block light.

    • Work in a Darkened Environment: When handling the complex, minimize its exposure to direct light.

Issue 3: Redox Instability of the Metal Complex

Symptom: The oxidation state of the central metal ion changes during the experiment, leading to an undesired product. This can be observed through techniques like cyclic voltammetry, EPR spectroscopy, or changes in the UV-Vis spectrum.[10][11]

Potential Causes:

  • Reaction with Air (Oxygen): As mentioned previously, atmospheric oxygen is a common oxidizing agent for many transition metal complexes.

  • Redox-Active Ligands: While this compound itself is generally considered redox-innocent, impurities or degradation products could potentially participate in redox reactions. In some systems, the ligand framework can be designed to be redox-active.[12]

  • Incompatible Reagents: Other reagents present in the reaction mixture may have redox potentials that can lead to the oxidation or reduction of your metal complex.[11]

Solutions:

  • Strict Anaerobic Conditions: For redox-sensitive complexes, the use of a glovebox is highly recommended for all manipulations.

  • Purification of Starting Materials: Ensure the purity of the this compound ligand and the metal salt to eliminate potential redox-active impurities.

  • Careful Selection of Reagents: When planning subsequent reactions, carefully consider the redox properties of all reagents to avoid unintended side reactions with your metal complex.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental stability of this compound metal complexes.

Q1: What factors inherent to the metal ion influence the stability of its complex with this compound?

The stability of the metal complex is significantly influenced by the properties of the central metal ion.[13][14][15] Key factors include:

  • Charge of the Metal Ion: Generally, a higher positive charge on the metal ion leads to a more stable complex due to stronger electrostatic attraction with the electron-donating nitrogen atoms of the ligand.[13][14]

  • Size of the Metal Ion: Smaller metal ions with a higher charge-to-size ratio tend to form more stable complexes.[13][14] This is because the smaller size allows for a closer approach of the ligand and stronger orbital overlap.

  • Electronic Configuration: The d-electron configuration of the metal ion plays a crucial role. For instance, metal ions with certain d-electron counts can benefit from additional stabilization through ligand field stabilization energy (LFSE).[2]

Q2: How does the structure of this compound contribute to the stability of its metal complexes?

The structure of this compound is a primary reason for its effectiveness as a ligand. The key stabilizing feature is the chelate effect .[15][16]

  • Chelation: This vicinal diamine acts as a bidentate ligand, meaning it binds to the metal ion at two points (the two nitrogen atoms).[17] This forms a stable five-membered ring structure with the metal ion.

  • Thermodynamic Stability: The formation of this chelate ring is entropically favored compared to the coordination of two separate monodentate amine ligands, leading to a significant increase in the thermodynamic stability of the complex.

Q3: What is the difference between thermodynamic and kinetic stability in the context of these complexes?

It is crucial to distinguish between these two concepts:

  • Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex.[1][2] A thermodynamically stable complex has a large formation constant, meaning that at equilibrium, the complex is highly favored over the free metal ion and ligand.

  • Kinetic Stability (Inertness vs. Lability): This relates to the rate at which the ligands of a complex are exchanged with other ligands.[1][2][3][5]

    • An inert complex undergoes slow ligand exchange.[1][2]

    • A labile complex undergoes rapid ligand exchange.[1][2]

A complex can be thermodynamically stable but kinetically labile, meaning it is favored at equilibrium but its ligands can be quickly substituted.[2][5] Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it will eventually decompose but does so very slowly.[2][5]

Q4: How can I experimentally assess the stability of my this compound metal complex?

Several techniques can be employed to evaluate the stability of your complex:

Stability Aspect Recommended Technique Information Gained
Thermodynamic Stability Potentiometric TitrationDetermination of stability constants (log β).
UV-Vis SpectroscopyMonitoring changes in absorbance upon complex formation to calculate binding constants.
Kinetic Lability NMR SpectroscopyObserving line broadening or exchange peaks to study ligand exchange rates.
Stopped-Flow SpectroscopyMeasuring the rates of rapid ligand substitution reactions.
Redox Stability Cyclic VoltammetryDetermining the redox potentials of the metal center.
Thermal Stability Thermogravimetric Analysis (TGA)Identifying the decomposition temperature of the complex.[7]
Q5: Are there common degradation pathways for diamine ligands like this compound in metal complexes?

While this compound is relatively robust, under certain conditions, particularly at elevated temperatures and in the presence of other reagents, degradation can occur. General degradation pathways for diamines can involve:

  • Oxidation: The amine groups can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Cyclization and Urea Formation: In some instances, particularly in the presence of CO2, diamines can undergo intermolecular cyclization to form imidazolidinones or react to form ureas.[18][19] While this is more studied in the context of CO2 capture, similar reactivity could be possible under specific experimental conditions.

III. Experimental Protocols & Visualizations

Protocol 1: General Synthesis of a this compound Metal(II) Complex

This protocol provides a general framework. Specific amounts, solvents, and temperatures should be optimized for your particular metal system.

  • Preparation:

    • In a Schlenk flask, dissolve the metal(II) salt (e.g., MCl₂, M(OTf)₂) in a degassed solvent (e.g., methanol, acetonitrile).

    • In a separate flask, dissolve this compound in the same degassed solvent.

  • Reaction:

    • Under an inert atmosphere (N₂ or Ar), slowly add the ligand solution to the stirring metal salt solution at room temperature.

    • Monitor the reaction by a suitable technique (e.g., TLC, color change).

    • Allow the reaction to stir for a specified time (e.g., 2-24 hours).

  • Isolation:

    • If a precipitate forms, collect it by filtration under inert atmosphere. Wash with a small amount of cold, degassed solvent and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum until precipitation begins. Cool the solution to induce further crystallization. Isolate the solid as described above.

Workflow for Troubleshooting Stability Issues

G cluster_cause Identify Potential Cause cluster_solution Implement Solution start Instability Observed (e.g., color change, precipitation) pH pH Fluctuation? start->pH redox Redox Reaction? start->redox thermal Thermal Stress? start->thermal kinetic Kinetic Lability? start->kinetic buffer Use Buffer / Slow Addition pH->buffer inert Use Inert Atmosphere redox->inert temp Lower Temperature thermal->temp solvent Change Solvent / Add Excess Ligand kinetic->solvent analyze Re-analyze Product (NMR, UV-Vis, etc.) buffer->analyze inert->analyze temp->analyze solvent->analyze

Caption: Chelation enhances complex stability.

References

  • Factors Affecting Stability of Complexes | Solubility of Things. (n.d.).
  • Stability of Metal Complexes - Ligand - Scribd. (n.d.).
  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (n.d.).
  • Factors affecting stability of metal complexes | PPTX - Slideshare. (n.d.).
  • Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. (n.d.).
  • Exploring the Redox Properties of Bench-Stable Uranyl(VI) Diamido–Dipyrrin Complexes. (2022). Inorganic Chemistry, 61(7), 3249-3257.
  • Thermal Stability of Various Chelates that are Used in the Oilfield - OAKTrust. (n.d.).
  • This compound | CAS 40015-92-7 | AMERICAN ELEMENTS ®. (n.d.).
  • Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC - PubMed Central. (2020).
  • Stability constants of mixed ligand complexes of lead(II) with 1-(aminomethyl) cyclohexane acetic acid and α-amino acids - ResearchGate. (2014). Journal of Saudi Chemical Society, 18(3), 245-250.
  • Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine - MDPI. (2024). Molecules, 29(5), 1081.
  • Synthesis, hydrolysis and fluorescence of Schiff base derivatives of (±) trans-1,2-diaminocyclohexane (DACH) in Co(II), Zn(II), Ni(II) and Cu(II) Complexes | Request PDF - ResearchGate. (2016). Journal of Photochemistry and Photobiology A: Chemistry, 317, 1-10.
  • Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC - PubMed Central. (2021). Inorganic Chemistry, 60(15), 11467-11476.
  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - MDPI. (2024). Molecules, 29(1), 234.
  • Lability And Inertness Of Octahedral Complexes:-. (n.d.).
  • Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products - ResearchGate. (2013).
  • Synthesis and structure of coordination polymers of Ag(I) with isomeric (aminomethyl)pyridines. Formation of a novel circular helicate and 2-D networks via Ag...Ag contacts and coordination shell expansion under anion control - PubMed. (2002). Inorganic Chemistry, 41(22), 5645-5653.
  • Intro to Coordin
  • Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes - NIH. (2022). Molecules, 27(12), 3740.
  • 12.2.2: Inert and Labile Complexes - Chemistry LibreTexts. (2026).
  • This compound | 40015-92-7 | QBA01592 - Biosynth. (n.d.).
  • The Chemistry of Vicinal Diamines - PubMed. (1998).
  • Kinetic lability Definition - Inorganic Chemistry II Key Term - Fiveable. (n.d.).
  • 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem. (n.d.).
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - NIH. (2021). Molecules, 26(21), 6483.
  • Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities - MDPI. (2020). Molecules, 25(23), 5585.
  • (PDF) Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid - ResearchGate. (2014). International Journal of ChemTech Research, 6(1), 1-5.
  • Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation | Request PDF - ResearchGate. (2001). Journal of the Indian Chemical Society, 78, 337-343.
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2017). Energy Procedia, 114, 2030-2038.
  • CAS 40015-92-7 this compound - Alfa Chemistry. (n.d.).
  • Synthesis and investigation of complex formation between amino acid (glycine) and various metal ion by using spectroscopic methods - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(2), 1163-1167.
  • Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands - Dalton Transactions (RSC Publishing). (2015). Dalton Transactions, 44(23), 10766-10777.
  • Kinetic Lability, Structural Diversity, and Oxidation Reactions of New Oligomeric, Anionic Carboxylate-Pyridine Complexes - PubMed. (1998). Inorganic Chemistry, 37(6), 1232-1241.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (2017). Energy Procedia, 114, 2030-2038.
  • 24.10: Some Kinetic Considerations - Chemistry LibreTexts. (2023).
  • Some metal chelates with Schiff base ligand: synthesis, structure elucidation, thermal behavior, XRD evaluation, antioxidant activity, enzyme inhibition, and molecular docking studies - PubMed. (2021). Molecular Diversity, 26(5), 2459-2472.
  • Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing). (2007). Dalton Transactions, (34), 3753-3762.
  • Metal Chelates of the Amino Acid Schiff Bases: Synthesis, Spectral, Thermal, Kinetic Investigations - ResearchGate. (2018). 20th Regional Conference of Odisha Chemical Society-2017.
  • 2-Cyclohexen-1-amine | C6H11N | CID 10931371 - PubChem. (n.d.).
  • 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem. (n.d.).

Sources

Technical Support Center: Purification of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Aminomethyl)cyclohexan-1-amine (CAS 40015-92-7). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a vicinal diamine, this compound presents unique challenges and opportunities in purification that require a nuanced approach. This guide provides in-depth, experience-based answers to common questions, troubleshooting for frequent issues, and detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the key physical and safety properties I must be aware of before starting purification?

A1: Understanding the compound's properties is critical for both safety and designing an effective purification strategy. This compound is a corrosive liquid that requires careful handling in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][2] Its free base form is also susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[3]

Table 1: Physical & Safety Properties of this compound

PropertyValueSource
CAS Number 40015-92-7[4][5][]
Molecular Formula C₇H₁₆N₂[1][4]
Molecular Weight 128.22 g/mol [1][4]
Appearance Liquid[1]
Boiling Point 200.3 °C at 760 mmHg[1][]
Density 0.923 g/cm³[1][]
Signal Word Danger[1]
Hazard Statements H314 (Causes severe skin burns and eye damage)[1]
Storage Store at 4 °C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Q2: What are the most probable impurities in my crude sample?

A2: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, typical impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include cyclohexene oxide, ammonia, or related precursors.[3]

  • Reaction Byproducts: Side reactions can lead to isomers (e.g., cis/trans diastereomers if the synthesis is not stereospecific), partially reacted intermediates, or oligomeric materials.

  • Residual Solvents: Solvents used during the synthesis and initial workup (e.g., Dichloromethane, Diethyl ether) may be present.[3]

  • Oxidation Products: As a free amine, the compound can oxidize upon exposure to air, leading to colored impurities. The hydrochloride salt form exhibits superior stability against this degradation.[3]

  • Water: Due to the hygroscopic nature of amines, water is a common impurity.

Q3: Which purification method is the most suitable for my needs?

A3: The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision-making diagram outlines a general strategy.

G cluster_0 Purity & Scale Assessment cluster_1 Method Selection cluster_2 Final Product start Crude 2-(Aminomethyl) cyclohexan-1-amine purity_check Assess Impurity Profile (GC-MS, NMR) start->purity_check scale Determine Scale purity_check->scale distill Vacuum Distillation scale->distill >5g Scale High-boiling impurities salt Salt Recrystallization scale->salt All Scales Polar impurities, Isomers chrom Column Chromatography scale->chrom <2g Scale Structurally similar impurities final High-Purity Product (>98%) distill->final salt->final chrom->final

Caption: Purification method selection workflow.

Q4: How should I properly handle and store the purified this compound?

A4: Due to its sensitivity to air and moisture, proper storage is essential to maintain purity.

  • Free Base (Liquid): The purified liquid should be stored in a tightly sealed container, preferably with a septum cap for withdrawal via syringe. The headspace should be flushed with an inert gas like argon or nitrogen. Store in a cool, dry, and well-ventilated place, often refrigerated at 4 °C.[1][7]

  • Hydrochloride Salt (Solid): If converted to its dihydrochloride salt, the resulting solid is significantly more stable and less sensitive to air oxidation.[3] It can be stored in a tightly sealed vial in a desiccator at room temperature.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during purification experiments.

Problem: My compound is turning dark and decomposing during distillation.

  • Probable Cause: You are likely attempting distillation at or near atmospheric pressure. The boiling point of 200.3 °C is high enough to cause thermal degradation and oxidation, especially if trace impurities are present.[1][]

  • Solution (Expertise & Experience): Vacuum distillation is mandatory for this compound. By reducing the pressure, you significantly lower the boiling point, allowing the amine to distill at a temperature where it is stable. For example, at ~10 mmHg, the boiling point will be substantially lower than 200 °C, preventing decomposition. Always use a well-sealed system with a cold trap to protect the vacuum pump.

Problem: My compound streaks badly on a silica gel column, and I get poor separation and recovery.

  • Probable Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel.[8] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind with the basic amine groups, leading to tailing, poor resolution, and product loss on the column.[8]

  • Solutions (Trustworthiness & Authoritative Grounding):

    • Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a competing base to your eluent system. A common and effective method is to add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the mobile phase.[9] This additive will preferentially bind to the acidic sites, allowing your target compound to elute cleanly.

    • Alternative Stationary Phase: For more challenging separations, bypass the issue entirely by using a less acidic or basic-treated stationary phase. Amine-functionalized silica (Si-NH₂) or alumina (Al₂O₃, basic or neutral grade) are excellent alternatives that eliminate the strong acid-base interactions and provide much better peak shapes and recovery.[8][9]

Problem: I am trying to recrystallize the purified free base, but it just oils out.

  • Probable Cause: The free base of this compound is a liquid at room temperature and is not expected to crystallize under normal conditions.[1]

  • Solution (Causality & Logic): The most effective strategy for purification by crystallization is to first convert the liquid amine into a stable, crystalline solid derivative. Forming the dihydrochloride salt is the industry-standard approach. This salt typically has a high melting point and well-defined crystal lattice, making it ideal for recrystallization from polar solvent systems like ethanol/ethyl acetate or methanol/ether.[3] Once the salt is purified, the free base can be regenerated if needed.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints for assessing purity.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for removing non-volatile salts, residual high-boiling solvents, or polymerization byproducts on scales greater than 5 grams.

  • Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short-path distillation head with a Vigreux column for efficient separation. Ensure all glass joints are well-greased and sealed. Connect the apparatus to a vacuum pump protected by a cold trap (dry ice/acetone or liquid nitrogen).

  • Charge the Flask: Add the crude this compound (e.g., 20 g) and a magnetic stir bar to the round-bottom flask.

  • Evacuate: Begin stirring and slowly evacuate the system. Monitor for excessive bubbling from low-boiling residual solvents.

  • Heating: Once a stable vacuum is achieved (e.g., 1-10 mmHg), gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops that distill over at a low temperature. This fraction will contain residual solvents and water.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask. Collect the clear, colorless liquid.

    • End Fraction: Stop the distillation when the temperature begins to rise again or when the liquid in the distillation pot becomes dark and viscous, leaving a small residue behind.

  • Purity Validation: Analyze the main fraction by GC-MS or NMR to confirm purity (>99% is achievable).

Protocol 2: Purification via Dihydrochloride Salt Recrystallization

This is the most robust method for removing isomers and polar impurities, suitable for any scale.

G start Crude Amine in Solvent (e.g., MeOH) add_hcl Add 2.1 eq. HCl (e.g., 4M in Dioxane) dropwise at 0 °C start->add_hcl precipitate White Precipitate Forms (Amine Dihydrochloride) add_hcl->precipitate filter Filter Solid via Büchner Funnel precipitate->filter wash Wash Solid with Cold Solvent (e.g., Ether) filter->wash recrystallize Recrystallize from Hot Solvent Pair (e.g., EtOH/EtOAc) wash->recrystallize isolate Isolate Pure Crystals (Filter & Dry) recrystallize->isolate validate Validate Purity (NMR, MP) isolate->validate liberate Optional: Liberate Free Base (Aq. NaOH, Extraction) validate->liberate final Pure Amine Salt (Solid) or Pure Free Base (Liquid) liberate->final

Caption: Workflow for purification via salt recrystallization.

  • Salt Formation:

    • Dissolve the crude amine (1.0 eq) in a minimal amount of methanol or diethyl ether in a flask cooled in an ice bath.

    • Slowly add a solution of hydrochloric acid (2.1 eq, to ensure formation of the dihydrochloride) dropwise with vigorous stirring. A common reagent is 4M HCl in 1,4-dioxane or concentrated aqueous HCl.

    • A thick white precipitate of the dihydrochloride salt will form. Stir for an additional 30 minutes.

  • Isolation:

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold diethyl ether to remove non-polar, non-basic impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Transfer the crude salt to a clean flask. Add a minimal amount of a hot polar solvent (e.g., ethanol, methanol) to fully dissolve the solid.

    • Slowly add a less polar co-solvent (e.g., ethyl acetate, diethyl ether) until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

  • Final Isolation & Validation:

    • Collect the pure crystalline salt by vacuum filtration, wash with a cold solvent, and dry under high vacuum.

    • Confirm purity by ¹H NMR (observe sharp peaks and correct integration) and melting point analysis.

  • (Optional) Liberation of Free Base:

    • Dissolve the pure salt in water.

    • Cool in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) until the pH is >12.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure liquid amine.

References

  • Google Patents. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

  • Helda - University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Diamine purification method.
  • National Institutes of Health (NIH). (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-(aminomethyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diamine. Here, we address common challenges and side reactions encountered during its derivatization, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing the diamine this compound?

The main challenge lies in achieving selective functionalization. Due to the presence of two primary amine groups—one on the cyclohexane ring and one on the methyl substituent—there is a high propensity for di-substitution, over-alkylation, and other side reactions. The relative nucleophilicity of these two amines can be influenced by steric hindrance and reaction conditions, making precise control essential.

Q2: Which of the two amine groups is more reactive?

The reactivity of the two amine groups is highly dependent on the specific reaction conditions and the nature of the electrophile. The aminomethyl group is generally less sterically hindered than the amine group directly attached to the cyclohexane ring. This often leads to its preferential reaction in many cases. However, the electronic effects of the cyclohexane ring can also influence the nucleophilicity of the directly attached amine.

Q3: Is it necessary to use protecting groups for selective monofunctionalization?

For achieving high yields of a single monofunctionalized product, the use of an orthogonal protecting group strategy is strongly recommended.[1] This involves selectively protecting one of the amine groups, carrying out the desired functionalization on the unprotected amine, and then deprotecting the first group.[1] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which offer different deprotection conditions, allowing for selective removal.[2][3]

Q4: Can I achieve monofunctionalization without protecting groups?

While challenging, it is possible to favor monofunctionalization by carefully controlling reaction conditions. This typically involves using a large excess of the diamine relative to the electrophile, low reaction temperatures, and slow, dropwise addition of the electrophile. However, this approach often results in a mixture of unreacted starting material, the desired mono-adduct, and the di-adduct, necessitating careful purification.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of common side reactions, their root causes, and actionable solutions to minimize their occurrence.

Acylation Reactions: Diacylation and N,N'-Acyl Migration

Issue: During acylation with acyl chlorides or anhydrides, I observe significant formation of the di-acylated byproduct, and in some cases, what appears to be an N,N'-acyl migration.

Root Cause Analysis and Solutions:

The high nucleophilicity of both primary amines makes them susceptible to acylation.[4] The formation of the di-acylated product is a common issue when the stoichiometry is not carefully controlled.

  • Problem: Predominant formation of the di-acylated product.

    • Cause: Using a 1:1 or higher molar ratio of the acylating agent to the diamine.

    • Solution: Stoichiometric Control: Employ a significant excess of this compound (e.g., 5-10 equivalents) relative to the acylating agent. This statistically favors the mono-acylation. The unreacted diamine can often be removed by an aqueous wash during workup.

    • Solution: Low-Temperature, Slow Addition: Perform the reaction at low temperatures (e.g., 0 °C or below) and add the acylating agent dropwise over an extended period. This helps to control the reaction rate and minimize over-acylation.

  • Problem: Suspected N,N'-Acyl Migration.

    • Cause: Under certain conditions, particularly with heating or in the presence of acid or base, an intramolecular acyl transfer from one nitrogen to the other can occur, leading to a mixture of isomers.

    • Solution: Optimized Reaction Conditions: Use non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) at low temperatures. Avoid prolonged reaction times and excessive heating.

Optimized Protocol for Mono-Acylation:

  • Dissolve this compound (5 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1 eq.) in the same solvent and add it dropwise to the cooled amine solution over 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Alkylation Reactions: Over-Alkylation and Polysubstitution

Issue: When attempting mono-alkylation with alkyl halides, I am getting a complex mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.

Root Cause Analysis and Solutions:

A significant challenge in the N-alkylation of amines is that the product amine is often more nucleophilic than the starting amine, leading to a high propensity for over-alkylation.[5][6][7]

  • Problem: Formation of di-alkylated and quaternary ammonium salts.[5]

    • Cause: The initially formed secondary amine is more reactive than the primary amine starting material and rapidly reacts with another equivalent of the alkyl halide.

    • Solution: Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination.[6][8] This two-step (or one-pot) process involves the formation of an imine or enamine intermediate, followed by reduction with a selective reducing agent.[8][9]

    • Solution: Stoichiometry and Conditions: If direct alkylation is necessary, use a large excess of the diamine, low temperatures, and a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide).

Optimized Protocol for Mono-Alkylation via Reductive Amination:

  • Dissolve this compound (1 eq.) and an aldehyde or ketone (0.95 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a dehydrating agent, such as molecular sieves, to drive the imine formation to completion.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.

  • Once imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride portion-wise.[10] These reagents are mild enough not to reduce the starting aldehyde or ketone.[8]

  • Continue stirring until the reduction is complete.

  • Quench the reaction, typically with an aqueous basic solution.

  • Extract the product, dry the organic phase, and purify as necessary.

Intramolecular Cyclization Reactions

Issue: I am observing the formation of an unexpected cyclic byproduct, particularly when using bifunctional electrophiles or under conditions that could promote intramolecular reactions.

Root Cause Analysis and Solutions:

The geometry of this compound allows for the possibility of intramolecular cyclization to form bicyclic structures, especially when reacting with reagents that can link the two amine groups.

  • Problem: Formation of a bicyclic urea, thiourea, or similar cyclic adduct.

    • Cause: Reaction with bifunctional reagents like phosgene, thiophosgene, or their equivalents can lead to intramolecular cyclization.

    • Solution: High Dilution Conditions: To favor intermolecular reactions and minimize intramolecular cyclization, perform the reaction under high dilution conditions. This can be achieved by slowly adding the reagents to a large volume of solvent.

    • Solution: Use of Protecting Groups: If a specific intermolecular reaction is desired, protecting one of the amine groups will prevent intramolecular cyclization.

Visualizing Reaction Pathways

To better understand the potential for side reactions, the following diagrams illustrate the desired reaction versus common side reactions.

cluster_acylation Acylation Pathway Diamine_A Diamine MonoAcyl_A Desired Mono-Acylated Product Diamine_A->MonoAcyl_A Controlled Conditions AcylChloride_A Acyl Chloride (1 eq) AcylChloride_A->MonoAcyl_A DiAcyl_A Side Product: Di-Acylated AcylChloride_A->DiAcyl_A MonoAcyl_A->DiAcyl_A Excess Acyl Chloride

Caption: Acylation reaction pathways.

cluster_alkylation Alkylation Troubleshooting Diamine_B Diamine MonoAlkyl_B Mono-Alkylated Product Diamine_B->MonoAlkyl_B Direct Alkylation ReductiveAmination Solution: Reductive Amination Diamine_B->ReductiveAmination Alternative AlkylHalide_B Alkyl Halide AlkylHalide_B->MonoAlkyl_B DiAlkyl_B Side Product: Di-Alkylated MonoAlkyl_B->DiAlkyl_B Over-alkylation QuatSalt_B Side Product: Quaternary Salt DiAlkyl_B->QuatSalt_B Further Alkylation

Caption: Alkylation side reaction pathways.

III. Data Summary Tables

Table 1: Recommended Conditions for Selective Mono-functionalization

Reaction TypeKey StrategyReagent Ratio (Diamine:Electrophile)TemperatureSolventKey Considerations
Acylation Stoichiometric Control5:1 to 10:10 °C to RTDCM, THFSlow, dropwise addition of acylating agent.
Alkylation Reductive Amination1:0.95 (Diamine:Carbonyl)RTMethanol, DCEUse of a mild reducing agent like STAB.[10]
Sulfonylation Stoichiometric Control3:1 to 5:10 °CPyridine, DCMPyridine can act as both solvent and base.

IV. Conclusion

The successful functionalization of this compound hinges on a thorough understanding of the potential side reactions and the implementation of strategies to control the reactivity of its two primary amine groups. By carefully selecting reaction conditions, employing stoichiometric control, or utilizing a protecting group strategy, researchers can achieve high yields of their desired products. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols.

References

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Albericio, F., & Barany, G. (2012). Amino Acid-Protecting Groups.
  • Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944–5961. [Link]

  • Shepler, B. (2019, November 30). acylation of amines [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. ACS Catalysis, 5(8), 4677–4683. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544–565. [Link]

  • Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2016). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 21(9), 1165. [Link]

  • Pearson. (n.d.). Amine Alkylation Practice Questions & Answers. Organic Chemistry. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • ResearchGate. (2014, February). Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical, 382, 64–70. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345, this compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalysis with 2-(Aminomethyl)cyclohexan-1-amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to creating a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals on the topic of "solvent effects on catalysis with 2-(Aminomethyl)cyclohexan-1-amine ligands".

Welcome to the technical support center for catalytic applications involving this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile chiral diamine ligands in asymmetric catalysis. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction outcomes, including yield, rate, and, most importantly, stereoselectivity.

This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of solvent effects and unlock the full potential of your catalytic system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding solvent selection for catalytic reactions using this compound ligands.

Q1: What is the general role of the solvent in my catalytic reaction?

A1: The solvent is not merely an inert medium for dissolving reactants. It actively participates in the catalytic cycle in several ways.[1] Solvents can influence reaction rates and equilibria, affect the formation of different isomers, and interact directly with the catalyst, substrates, and products.[1] Key functions include:

  • Solubilization: Ensuring all components, including the catalyst, substrate, and reagents, remain in the solution phase.

  • Stabilization: Solvating and stabilizing charged intermediates or transition states that form during the catalytic cycle.

  • Catalyst Interaction: Coordinating to the metal center, which can either activate or deactivate the catalyst.

  • Shaping the Chiral Pocket: Influencing the conformation of the chiral ligand-metal complex, thereby affecting how the substrate approaches the active site.

Q2: How do I choose a starting solvent for my reaction?

A2: Your initial choice should be based on literature precedents for similar transformations. However, if you are developing a new methodology, a good starting point is a non-coordinating, non-polar aprotic solvent like toluene or dichloromethane (DCM). These solvents are less likely to interfere with the catalyst's active site. In some cases, particularly for reactions involving polar substrates, a more polar aprotic solvent like tetrahydrofuran (THF) or dioxane might be necessary for solubility.[2]

Q3: What is the difference between protic and aprotic solvents, and why does it matter for my diamine ligand?

A3: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can donate hydrogen bonds.[3] They can stabilize charged intermediates, which is beneficial for SN1/E1-type mechanisms, but can be detrimental in asymmetric catalysis.[3][4]

  • Aprotic Solvents (e.g., toluene, THF, DCM, acetonitrile, DMF) lack these O-H or N-H bonds and cannot donate hydrogen bonds.[3]

For catalysis with this compound ligands, this distinction is critical. Protic solvents can form hydrogen bonds with the amine functionalities of the ligand or with the catalyst-substrate complex. This interaction can disrupt the well-defined chiral environment necessary for high enantioselectivity. Therefore, aprotic solvents are generally preferred.[5]

Q4: Can using a "green" solvent like water be effective?

A4: Yes, under specific circumstances. While often challenging, recent research has focused on developing catalytic systems that are effective in environmentally friendly solvents like water.[6][7][8] This typically requires ligands specifically designed for aqueous conditions or the use of surfactants to create micelles. For standard this compound systems, water is generally a poor choice due to the potential for hydrogen bonding and catalyst deactivation, but it is an area of active research.[9]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during catalysis.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. The solvent plays a pivotal role in defining the stereochemical outcome.

Possible Causes & Diagnostic Steps:

  • Protic Solvent Interference: The presence of even trace amounts of protic solvents (like water or alcohol) can severely diminish enantioselectivity.

    • Action: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Store bulk bases and reagents in a desiccator or drybox.[10]

  • Solvent Polarity Mismatch: Highly polar solvents can sometimes stabilize an "early" transition state where the substrate is not yet tightly bound within the chiral pocket of the catalyst, leading to poor stereochemical communication.[1]

    • Action: Conduct a solvent screen with a range of aprotic solvents of varying polarity. Compare a non-polar solvent (e.g., toluene, hexane) with a moderately polar one (e.g., THF, DCM) and a highly polar one (e.g., acetonitrile). See the illustrative data in Table 1.

  • Coordinating Solvents: Solvents like acetonitrile or DMSO can compete with the substrate for coordination to the metal center, altering the catalyst's structure and effectiveness. In some cases, this can be detrimental.[11]

    • Action: If using a coordinating solvent, test a non-coordinating alternative to determine if competitive binding is the issue.

Illustrative Data: Solvent Effects on Enantioselectivity

SolventDielectric Constant (Polarity)Enantiomeric Excess (ee %)Yield (%)Notes
Toluene2.495%88%Non-polar, non-coordinating. Often a good starting point.
Dichloromethane (DCM)9.185%92%Moderately polar, good solubility for many substrates.
Tetrahydrofuran (THF)7.570%95%Coordinating solvent, may compete with the substrate.
Acetonitrile37.545%60%Highly polar and coordinating, can inhibit catalysis.[11]
Methanol32.715%30%Protic solvent, disrupts chiral environment via H-bonding.

This table is for illustrative purposes to demonstrate common trends. Actual results are highly dependent on the specific reaction.

Issue 2: Low Reaction Rate or Yield

A sluggish or incomplete reaction can often be traced back to solvent-related issues affecting catalyst activity or reagent solubility.

Possible Causes & Diagnostic Steps:

  • Poor Solubility: If the substrate, base, or catalyst complex is not fully dissolved, the reaction will be slow and yields will be low.

    • Action: Visually inspect the reaction mixture for undissolved solids. If solubility is an issue, screen alternative solvents in which all components are fully soluble.[10]

  • Catalyst Deactivation: The solvent can play a role in pathways that lead to catalyst deactivation. For example, in palladium catalysis, less polar solvents like toluene can sometimes be better for aryl iodide substrates to prevent salt-related deactivation.[10]

    • Action: If you suspect deactivation, consider adding an extra equivalent of ligand relative to the metal precursor, which can sometimes improve catalyst stability.[10] Also, review the literature for solvent systems known to promote the stability of your specific metal catalyst.

  • Incorrect Solvent Type for Mechanism: The catalytic cycle may involve steps that are favored or disfavored by certain solvent properties. For example, a step involving charge separation might be accelerated in a more polar solvent.

    • Action: A systematic solvent screen is the most effective way to address this. If the mechanism is understood, you can make a more rational choice. For instance, if oxidative addition is the rate-limiting step, a more polar solvent might accelerate it.

Troubleshooting Workflow: Low Yield/Rate

G start Low Yield or Rate Observed check_solubility Are all components fully dissolved? start->check_solubility screen_solvents Screen solvents with better solubilizing power. check_solubility->screen_solvents No check_precedent Is the solvent known to be compatible with the catalyst system? check_solubility->check_precedent Yes end_ok Problem Resolved screen_solvents->end_ok literature_review Review literature for optimal solvents for the catalyst/reaction type. check_precedent->literature_review No / Unsure consider_deactivation Consider catalyst deactivation pathways. check_precedent->consider_deactivation Yes literature_review->end_ok modify_conditions Try adding excess ligand or using a more robust pre-catalyst. consider_deactivation->modify_conditions modify_conditions->end_ok

Caption: A workflow for troubleshooting low reaction yields.

Issue 3: Difficulty with Reaction Scale-Up

A reaction that works well on a 1 mmol scale can sometimes fail when scaled to 100 mmol or more. Solvent choice is a key factor in successful scale-up.

Possible Causes & Diagnostic Steps:

  • Exotherms and Heat Transfer: Many catalytic reactions are exothermic. Solvents with low boiling points (e.g., DCM, ether) can make it difficult to control the internal temperature on a large scale, potentially leading to side reactions or decomposition.

    • Action: For scale-up, consider switching to a higher-boiling solvent like toluene, dioxane, or CPME (cyclopentyl methyl ether) to allow for better temperature control.

  • Mixing and Mass Transfer: As the reaction volume increases, ensuring efficient mixing becomes more critical. Viscous solvents can exacerbate this problem.

    • Action: Choose a solvent with a moderate viscosity. Ensure that the reactor is equipped with appropriate mechanical stirring to maintain a homogeneous mixture.

  • Solubility Changes at Different Concentrations: The solubility of intermediates or byproducts may change at the higher concentrations used in scale-up, leading to precipitation and a stalled reaction.

    • Action: Before attempting a large-scale run, perform a concentration screen at the small scale to identify any potential solubility issues.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Asymmetric Catalysis

This protocol provides a framework for efficiently screening solvents to optimize both yield and enantioselectivity.

Objective: To identify the optimal solvent for a given catalytic reaction using a this compound ligand.

Materials:

  • Dried, degassed solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN), Hexanes.

  • All reagents (substrate, catalyst precursor, ligand, base) of the highest possible purity.[10]

  • Inert atmosphere glovebox or Schlenk line.

  • Small-scale reaction vials (e.g., 1-dram vials) with stir bars.

Procedure:

  • Preparation (Inert Atmosphere):

    • Prepare a stock solution of the catalyst precursor and the this compound ligand in a suitable, volatile solvent (e.g., DCM).

    • Aliquot the required amount of the catalyst/ligand stock solution into each reaction vial.

    • Remove the volatile solvent in vacuo to leave a film of the catalyst complex in each vial. This ensures the starting concentration is identical for each solvent tested.

  • Reaction Setup:

    • Backfill the vials with an inert gas (Nitrogen or Argon).

    • To each vial, add the substrate and any solid reagents (e.g., base).

    • Add the designated screening solvent (e.g., 0.5 mL) to each vial.

    • Add any liquid reagents via syringe.

  • Execution & Monitoring:

    • Place all vials on a stirrer plate and stir at the desired reaction temperature.

    • Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis by TLC, GC, or LC-MS to determine conversion.

  • Analysis:

    • Upon completion (or at a fixed time point), quench the reactions appropriately.

    • Work up each reaction identically.

    • Determine the yield of the desired product.

    • Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC.

  • Evaluation:

    • Tabulate the results (conversion, yield, ee) for each solvent.

    • Select the solvent that provides the best balance of reactivity and selectivity for further optimization.

Conceptual Diagram: Solvent-Catalyst Interaction

G cluster_0 High ee cluster_1 Low ee Catalyst1 [M-L*] Solvent1 S Catalyst1->Solvent1 Solvent2 S Catalyst1->Solvent2 Substrate1 Substrate Substrate1->Catalyst1 Unhindered Approach Catalyst2 [S-M-L*] Solvent3 S Substrate2 Substrate Substrate2->Catalyst2 Steric Clash/ Altered Pocket

Caption: Solvent molecules can alter the catalyst's chiral environment.

References

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric C
  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium C
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric C
  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • Journal articles: 'Protic and Aprotic Solvents'.
  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.
  • (PDF) ChemInform Abstract: Highly Enantioselective Reactions of Cyclohexanone and β,γ-Unsaturated α-Keto Ester: The Tuning of Chemo-Selectivities by Secondary and Primary Amine Catalysts.
  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube.

Sources

Technical Support Center: Managing Diastereomer Separation in 2-(Aminomethyl)cyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(aminomethyl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of separating the cis and trans diastereomers of this versatile diamine building block. The stereochemical configuration of this compound is paramount, as different isomers often exhibit distinct biological activities and pharmacological profiles.

This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the fundamental principles behind the recommended strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound and why is their separation crucial?

A: this compound has two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has both the amine and aminomethyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces. Each of these diastereomers exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans).

Separation is critical because the spatial arrangement of the functional groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors. The biological properties of stereoisomers can differ significantly, with one isomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, isolating the specific, active stereoisomer is a regulatory and scientific necessity in drug development.

Q2: What are the principal strategies for separating the cis and trans diastereomers?

A: The separation of diastereomers leverages their different physical properties, such as solubility, boiling point, and chromatographic retention.[2] The two most effective and widely used industrial methods are:

  • Fractional Crystallization: This is the most common method, especially for large-scale production. It involves the formation of diastereomeric salts by reacting the amine mixture with a chiral or achiral acid. The resulting salts have different solubilities in a given solvent system, allowing one to crystallize preferentially.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) on a silica gel (normal-phase) or a C18-modified silica (reversed-phase) column can effectively separate diastereomers.[4] While highly effective for analysis and small-scale purification, scaling up preparative HPLC can be resource-intensive.

Q3: How can I definitively identify and assign the cis and trans stereochemistry after separation?

A: A combination of spectroscopic techniques is required for unambiguous structural elucidation:

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool. For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons in a ¹H NMR spectrum can help determine their relative orientation (axial vs. equatorial). Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, providing definitive proof of cis or trans geometry.[5] For instance, a NOE between the proton at C1 and the methylene protons of the aminomethyl group would suggest a cis relationship.

  • ¹³C NMR Spectroscopy: The symmetry of the molecule influences the number of signals. The trans isomer often has a higher degree of symmetry than the cis isomer, which can result in fewer signals in the ¹³C NMR spectrum.[6]

  • X-ray Crystallography: If a suitable single crystal can be obtained (often from the diastereomeric salt), X-ray diffraction provides absolute confirmation of the stereochemistry and conformation in the solid state.[7]

Troubleshooting Guide: Diastereomer Separation

Q4: My fractional crystallization is not working. The precipitate seems to be an impure mixture of both diastereomers. What should I do?

A: This is a common issue stemming from suboptimal crystallization conditions. Here are the key parameters to investigate:

  • Causality: The success of fractional crystallization hinges on maximizing the solubility difference between the two diastereomeric salts.[3] If the solubilities are too similar in your chosen solvent, or if the solution is supersaturated with respect to both salts, they will co-precipitate.

  • Troubleshooting Steps:

    • Solvent Screening (Critical): The choice of solvent is paramount. Create a small screening matrix with different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and solvent mixtures. The ideal solvent will fully dissolve both salts at an elevated temperature but show a significant difference in solubility upon cooling, where one salt crystallizes out while the other remains in the mother liquor.

    • Control the Cooling Rate: Rapid cooling often traps impurities and promotes the crystallization of the less soluble form along with the desired one. Employ a slow, controlled cooling profile. For example, reduce the temperature by 5-10 °C per hour or simply allow the insulated vessel to cool to room temperature overnight, followed by a period at a lower temperature (e.g., 4 °C).

    • Seeding: Introduce a few seed crystals of the pure, desired diastereomeric salt into the saturated solution as it begins to cool. This provides a template for crystallization to occur, promoting the formation of larger, purer crystals of the intended isomer.

    • Acid Selection: The resolving agent itself plays a significant role. If separating enantiomers using a chiral acid (like tartaric or mandelic acid), the interaction and resulting crystal lattice energy can be very different.[8] For separating cis/trans diastereomers, even an achiral acid like HCl can be effective, as the resulting dihydrochloride salts may have sufficiently different solubilities.[9] Experiment with different acids to find one that provides the best solubility differential.

Q5: I am trying to separate the diastereomers using HPLC, but the peaks are overlapping or not resolved at all. How can I improve the separation?

A: Poor resolution in HPLC is typically a problem of insufficient selectivity between the column's stationary phase and the two diastereomers.

  • Causality: Diastereomers have different shapes and polarities. HPLC separation works by exploiting these differences. The goal is to find a combination of stationary phase and mobile phase that maximizes the differential interaction with the two isomers.[10]

  • Troubleshooting Steps:

    • Switch Separation Mode: If you are using reversed-phase (e.g., a C18 column), try normal-phase (e.g., bare silica, Diol, or Cyano column). The interaction mechanisms are completely different. Amines, being polar, often show excellent separation on silica gel with a mobile phase like hexane/ethanol or dichloromethane/methanol with a small amount of an amine modifier (e.g., triethylamine) to improve peak shape.

    • Optimize the Mobile Phase:

      • For Normal-Phase: Systematically vary the ratio of the polar modifier (e.g., ethanol in hexane). Small changes can have a large impact on retention and selectivity.

      • For Reversed-Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous component. The ionization state of the amines will change with pH, altering their retention and potentially improving separation.

    • Derivatization: If the free amines are difficult to separate, consider derivatizing them with a reagent that exaggerates their structural differences. For example, reacting the amines with an acyl chloride (like benzoyl chloride) or a chiral derivatizing agent can create derivatives that are much easier to separate on standard HPLC columns.[4] This is a common strategy for both analytical and preparative work.

Q6: My NMR analysis is inconclusive for assigning the cis and trans isomers. How can I get a definitive answer?

A: Standard 1D ¹H NMR can be ambiguous for complex cyclic systems. Advanced NMR experiments are necessary to probe spatial relationships.

  • Causality: The chair-like conformations of the cyclohexane ring place protons in distinct axial and equatorial environments. The key to assignment is to determine the relative orientation of the substituents at C1 and C2, which is not always clear from simple coupling constants alone.

  • Troubleshooting Steps:

    • Run a 2D NOESY or ROESY Experiment: This is the gold standard for determining through-space proximity. A cross-peak between the proton on C1 and the protons of the CH₂ group at C2 indicates they are on the same face of the ring (cis). The absence of this cross-peak, coupled with other evidence, suggests a trans configuration.[5]

    • Analyze Coupling Constants Carefully: In a well-resolved ¹H NMR spectrum, look at the multiplicity of the proton at C1. A large diaxial coupling constant (typically 8-12 Hz) to a proton on an adjacent carbon is indicative of a trans relationship between those two protons. A small axial-equatorial or equatorial-equatorial coupling (typically 2-5 Hz) suggests a different arrangement. This analysis can be complex due to overlapping signals but is highly informative.

    • Variable Temperature (VT) NMR: Cyclohexane rings undergo chair flips. At low temperatures, this process can be slowed or "frozen out" on the NMR timescale, leading to sharper signals and potentially making the assignment of axial and equatorial protons easier.[11]

Visualized Workflows and Logic

Overall Synthesis and Separation Strategy

The following diagram outlines a typical workflow from the synthesis of the diastereomeric mixture to the isolation and verification of the pure isomers.

G cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_analysis Isolation & Analysis cluster_solid_path cluster_liquid_path start Starting Materials (e.g., Cyclohexene Oxide + NH3) synth Synthesis Reaction Yields Mixture of Diastereomers start->synth mixture Cis/Trans Mixture of this compound synth->mixture salt Salt Formation (e.g., with HCl or Tartaric Acid) mixture->salt cryst Fractional Crystallization salt->cryst filter Filtration cryst->filter solid Solid (Enriched Diastereomer Salt) filter->solid liquid Mother Liquor (Enriched in other Diastereomer) filter->liquid freebase1 Liberate Free Base solid->freebase1 recycle Recycle/Purify liquid->recycle hplc1 Purity Check (HPLC) freebase1->hplc1 nmr1 Structure ID (NMR) hplc1->nmr1 pure1 Pure Diastereomer 1 nmr1->pure1 freebase2 Liberate Free Base recycle->freebase2 hplc2 Purity Check (HPLC) freebase2->hplc2 pure2 Pure Diastereomer 2 hplc2->pure2

Caption: General workflow for synthesis and separation.

Decision Tree: Choosing a Separation Method

This diagram helps in selecting the appropriate separation technique based on experimental constraints and goals.

G start Goal: Separate Cis/Trans Diastereomers scale What is the scale of your synthesis? start->scale large_scale Large Scale (> 5 g) scale->large_scale Large small_scale Small Scale / Analytical (< 5 g) scale->small_scale Small crystallization Method: Fractional Crystallization large_scale->crystallization purity_check Is high purity (>99.5%) required in a single step? small_scale->purity_check chromatography Method: Preparative HPLC purity_check->crystallization No, can re-crystallize purity_check->chromatography Yes yes_purity Yes no_purity No

Caption: Decision tree for separation method selection.

Detailed Experimental Protocols

Protocol 1: Diastereomer Separation via Fractional Crystallization of Dihydrochloride Salts

This protocol is adapted from established methods for separating cis and trans isomers of cyclohexanediamines by exploiting the differential solubility of their hydrochloride salts.[9]

Objective: To separate a mixture of cis- and trans-2-(aminomethyl)cyclohexan-1-amine.

Materials:

  • Diastereomeric mixture of this compound

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Diethyl ether (anhydrous)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the diastereomeric mixture of the diamine (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL) in a flask equipped with a magnetic stir bar.

  • Salt Formation: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise (or bubble HCl gas through the solution) with vigorous stirring. Monitor the pH with indicator paper; continue addition until the solution is strongly acidic (pH < 2). This converts both diamine isomers to their dihydrochloride salts.

  • Crystallization: A precipitate will form. The salt of the trans-isomer is often significantly less soluble in methanol than the cis-isomer.[9] Continue stirring the slurry in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold methanol, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the isolated solid (the enriched trans-dihydrochloride salt) under vacuum.

  • Analysis of Solid: Take a small sample of the dried solid. To analyze it, liberate the free base by dissolving it in water, basifying with 1 M NaOH to pH > 12, and extracting with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the free amine for HPLC or NMR analysis to determine its diastereomeric purity.

  • Mother Liquor: The filtrate (mother liquor) contains the more soluble diastereomer (enriched in the cis-dihydrochloride salt). This can be recovered by evaporating the solvent. The purity can be increased by further recrystallization if needed.

Protocol 2: Analytical HPLC Method Development for Diastereomeric Ratio Analysis

Objective: To develop a reliable HPLC method to determine the ratio of cis and trans diastereomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Hexane (HPLC grade)

  • Mobile Phase B: Ethanol or Isopropanol (HPLC grade)

  • Mobile Phase Additive: Triethylamine (TEA)

Procedure:

  • Sample Preparation: Prepare a stock solution of your diastereomeric mixture at approximately 1 mg/mL in the mobile phase (e.g., Hexane/Ethanol 90:10).

  • Initial Conditions:

    • Column: Silica

    • Mobile Phase: 95:5 Hexane:Ethanol + 0.1% TEA

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm (amines have low UV absorbance, so a low wavelength is needed)

    • Injection Volume: 10 µL

  • Method Optimization:

    • Run the initial conditions and observe the chromatogram. If the peaks are unresolved and elute too quickly, decrease the percentage of the polar solvent (Ethanol). Try 98:2 Hexane:Ethanol.

    • If the peaks are retained for too long or are too broad, increase the percentage of the polar solvent. Try 90:10 or 80:20 Hexane:Ethanol.

    • The goal is to find a mobile phase composition that provides baseline separation (Resolution > 1.5) with reasonable retention times (e.g., 5-15 minutes).

    • The 0.1% TEA is crucial for preventing peak tailing by blocking active silanol sites on the silica surface.

  • Quantification: Once a suitable separation is achieved, integrate the peak areas for the two diastereomers. The diastereomeric ratio is the ratio of the peak areas (Area₁ / Area₂), assuming similar response factors for the isomers.

ParameterStarting ConditionTroubleshooting Action
Column Reversed-Phase (C18)Switch to Normal-Phase (Silica) for better selectivity with polar amines.
Mobile Phase 95:5 Hexane:EthanolDecrease Ethanol % for more retention; Increase for less retention.
Peak Shape Tailing peaksAdd 0.1% Triethylamine (TEA) to the mobile phase.
Resolution Poor (Rs < 1.5)Optimize mobile phase polarity; try a different alcohol (Isopropanol vs. Ethanol).

References

  • Patents, G. (1989). Separation of diastereomers by extractive distillation.
  • Blackmond, D. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Wiberg, K. B., et al. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Wang, Q., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PNAS. [Link]

  • Corcoran, J. P. (1975). Separation and purification of cis and trans isomers.
  • Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]

  • Donohue, A. C., et al. (2004). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Singh, V. K., & Yádav, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Hansen, T., et al. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett. [Link]

  • Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia. [Link]

  • G. Satzinger, et al. (1977). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung. [Link]

  • Coquerel, G. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information. The Royal Society of Chemistry. [Link]

  • Anet, F. A. L., & Squillacote, M. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Deactivation with 2-(Aminomethyl)cyclohexan-1-amine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts featuring 2-(Aminomethyl)cyclohexan-1-amine and related diamine ligands. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challenges associated with catalyst deactivation. By understanding the underlying mechanisms of deactivation, you can enhance the efficiency, reproducibility, and lifespan of your catalytic systems.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues encountered during experiments. The question-and-answer format provides a direct line to solving common problems, grounded in the causal chemistry of the system.

Issue 1: Rapid and Severe Loss of Catalytic Activity Early in the Reaction

Question: My reaction starts, but the conversion stalls unexpectedly within the first few hours, far from completion. What is causing this sudden catalyst death?

Answer: A rapid loss of activity early in a reaction strongly suggests acute catalyst poisoning. This occurs when substances in the reaction mixture bind more strongly to the catalyst's active sites than the intended reactants, effectively blocking the catalytic cycle.[1] With diamine ligands like this compound, the catalyst system can be particularly sensitive.

Probable Causes & Solutions:

  • Product Inhibition/Poisoning: The amine products or intermediates of your reaction can themselves be potent catalyst inhibitors.[2] As the product concentration increases, it can coordinate strongly to the metal center, leading to self-inhibition.

    • Diagnostic Step: Run a control experiment where a molar equivalent of the final product is added at the beginning of the reaction. A significantly reduced initial rate compared to a standard run confirms product inhibition.

    • Solution: Consider strategies to remove the product as it forms, such as using a biphasic system or performing the reaction in a flow chemistry setup.

  • Contamination of Reagents or Solvents: Trace impurities are a primary cause of catalyst poisoning.

    • Sulfur Compounds: Often found in starting materials.

    • Halides (Cl⁻, Br⁻, I⁻): Can be present in substrates or from previous synthetic steps. Halides have a very high affinity for cationic metal centers and can be potent poisons.[3]

    • Water or Oxygen: Many organometallic catalysts are sensitive to air and moisture, leading to decomposition.

    • Carbon Monoxide (CO): A common impurity in hydrogen gas streams that can irreversibly bind to metal centers.

    • Solution:

      • Rigorous Purification: Ensure all substrates are purified (e.g., by recrystallization, distillation, or chromatography) before use.

      • Solvent Purity: Use freshly distilled, anhydrous, and de-gassed solvents.

      • Inert Atmosphere: Conduct all manipulations of the catalyst and the reaction itself under a strict inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox.

Workflow for Diagnosing Acute Poisoning

start Reaction Stalls Prematurely check_product Run Reaction with Added Product start->check_product check_reagents Use Fresh, High-Purity Reagents & Solvents check_product->check_reagents No Change product_inhibition Diagnosis: Product Inhibition check_product->product_inhibition Yes, Rate Decreases check_reagents->product_inhibition No Change (Re-evaluate) reagent_poisoning Diagnosis: Reagent/Solvent Poisoning check_reagents->reagent_poisoning Yes, Activity Restored solution_product Action: Implement Product Removal Strategy product_inhibition->solution_product solution_reagents Action: Standardize Reagent Purification Protocol reagent_poisoning->solution_reagents

Caption: Troubleshooting workflow for sudden catalyst deactivation.

Issue 2: Gradual Decline in Performance During Catalyst Recycling

Question: My catalyst works well for the first run, but each subsequent recycle shows a noticeable drop in yield and/or selectivity. How can I improve its stability?

Answer: A gradual decline in performance across multiple cycles points towards slower deactivation mechanisms, such as thermal degradation, ligand modification, or the formation of inactive metal species.

Probable Causes & Solutions:

  • Formation of Inactive Metal Species: For palladium catalysts, a common deactivation pathway is the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[4] This can be promoted by additives or the reaction conditions themselves.

    • Diagnostic Step: Characterize the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal center.

    • Solution: Introduce a mild re-oxidant into the reaction mixture or as a post-reaction treatment step to regenerate the active catalytic species. For example, benzoquinone (BQ) has been used to re-oxidize Pd(0) to Pd(II).[4]

  • Ligand Degradation: The this compound ligand, while generally robust, can undergo side reactions under harsh conditions (e.g., high temperatures, presence of strong oxidants/reductants). This can involve C-N bond cleavage or other structural modifications.[5]

    • Diagnostic Step: Use LC-MS or NMR on the recycled catalyst filtrate to look for free or modified ligand fragments.

    • Solution: Optimize reaction conditions by lowering the temperature, even if it requires a longer reaction time. Screen for alternative solvents that may offer better stability.

  • Fouling or Coking: Non-volatile byproducts can deposit on the catalyst surface, blocking active sites. This is more common in heterogeneous systems but can also occur in homogeneous catalysis through the formation of insoluble polymeric materials.[6]

    • Diagnostic Step: A visual inspection of the recovered catalyst may show a change in color or texture. A gradual increase in pressure in a flow reactor is also a key indicator.

    • Solution: Implement a wash step for the recycled catalyst with a solvent known to dissolve potential polymeric byproducts.

Problem Probable Cause Key Diagnostic Technique Recommended Action
Sudden Activity Loss Catalyst PoisoningControl experiment with added productPurify all reagents; use inert atmosphere techniques.
Gradual Deactivation Formation of Inactive SpeciesXPS analysis of spent catalystAdd a re-oxidant; optimize reaction temperature.
Poor Reproducibility Inconsistent HandlingCompare fresh vs. old catalyst batchesStandardize catalyst storage and solution preparation.
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test

This protocol is essential for determining if deactivation is due to inherent instability or batch-to-batch variations.

Objective: To compare the performance of a used/recycled catalyst against a fresh, new batch under identical conditions.

Materials:

  • Fresh catalyst sample

  • Used/recycled catalyst sample

  • All necessary reagents and substrates, purified and from the same batch

  • Anhydrous, de-gassed solvent

  • Inert atmosphere reaction setup (e.g., Schlenk flask or glovebox)

  • Analytical equipment (GC, HPLC, or NMR)

Procedure:

  • Preparation: Set up two identical reaction vessels under a strict inert atmosphere.

  • Catalyst Loading: In vessel A, add a precisely weighed amount of the fresh catalyst. In vessel B, add the exact same molar equivalent of the used/recycled catalyst.

  • Reaction Initiation: To both vessels simultaneously, add the solvent and then the starting materials in a consistent order.

  • Monitoring: Begin stirring at the same rate and maintain the same temperature for both reactions. Take aliquots from each reaction at identical time points (e.g., t = 0, 1h, 2h, 4h, 8h).

  • Analysis: Quench the aliquots appropriately and analyze them to determine the percent conversion and yield.

Frequently Asked Questions (FAQs)

Q1: What makes catalysts with this compound ligands particularly susceptible to deactivation?

A1: The high susceptibility stems from the very feature that makes them effective ligands: the two strongly coordinating amine groups. These Lewis basic nitrogen atoms form stable complexes with the metal center. However, this strong coordination can be a double-edged sword. Products or impurities that are also good ligands (like other amines or heterocycles) can compete for these sites and, if they bind too strongly, act as poisons.[2][7]

Q2: How can I distinguish between thermal decomposition and catalyst poisoning?

A2: The rate of activity loss is the key differentiator. Poisoning typically causes a sharp, rapid drop in activity as soon as the poison is introduced or generated. Thermal decomposition, on the other hand, usually results in a more gradual and steady decline in catalytic performance over the entire course of the reaction as the catalyst slowly degrades at a given temperature.[6]

Q3: Are there any general strategies to make my catalyst more robust against poisoning by amines or N-heterocycles?

A3: Yes. One advanced strategy is to use a "sacrificial" additive. This involves adding a substance that preferentially binds to the poison, preventing it from reaching the catalyst's active site. For example, adding a suitable Brønsted or Lewis acid can protonate or coordinate to basic amine/heterocycle poisons, effectively "masking" them from the catalyst.[3][7] This approach requires careful optimization to ensure the additive does not interfere with the desired reaction.

Q4: What is the best way to store catalysts containing this compound ligands?

A4: Proper storage is critical to ensure long-term stability and reproducibility. These catalysts should be stored under an inert atmosphere (argon or nitrogen) to prevent degradation by oxygen or moisture. Storing them at low temperatures (e.g., in a freezer at -20°C) is also highly recommended to minimize any potential for slow thermal decomposition. Always handle the catalyst in a glovebox or using Schlenk techniques.

Deactivation Pathways Overview

cluster_poisoning Chemical Deactivation (Poisoning) cluster_degradation Thermal/Mechanical Deactivation Active_Catalyst Active Catalyst [M(II)-Diamine] Poisoned_Catalyst Poisoned Catalyst [M(II)-Diamine]-P Active_Catalyst->Poisoned_Catalyst Fast Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Slow (High Temp) Inactive_Metal Inactive Metal Species (e.g., M(0) Aggregates) Active_Catalyst->Inactive_Metal Slow (Reductive Conditions) Poison Poison (P) (e.g., Product, S-compounds, Halides) Poison->Poisoned_Catalyst Strong Coordination

Caption: Major pathways for catalyst deactivation.

References
  • Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL - Benchchem. Benchchem.
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ACS Figshare. ACS Publications.
  • Catalysts Deactivation, Poisoning and Regeneration - MDPI. MDPI. Available at: [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ResearchGate. ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. National Institutes of Health. Available at: [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis - Morressier. Morressier. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Diamine Synthesis - Benchchem. Benchchem.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - ResearchGate. ResearchGate. Available at: [Link]

  • Advances in Catalyst Deactivation and Regeneration - MDPI. MDPI. Available at: [Link]

  • The mathematical catalyst deactivation models: a mini review - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Catalyst Deactivation, Poisoning and Regeneration - ResearchGate. ResearchGate. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZO Materials. Available at: [Link]

  • Amine catalyzed solvent C-H bond activation as deactivation route for cationic decamethylzirconocene olefin polymerization catalysts - PubMed. National Institutes of Health. Available at: [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(Aminomethyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to industrial production of this key diamine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of Synthetic Strategies and Core Challenges

The industrial synthesis of this compound, a vicinal diamine, presents several challenges that are critical to address for a robust, safe, and economically viable process. The primary routes involve the catalytic hydrogenation of a dinitrile precursor or the reductive amination of a suitable cyclohexanone derivative.

A principal challenge in the synthesis of this compound is controlling the stereochemistry to obtain the desired cis or trans isomers. The isomeric ratio can significantly impact the physical properties and biological activity of downstream products, making their separation and control a key focus during scale-up. Additionally, as with many large-scale chemical manufacturing processes, ensuring safety, optimizing reaction kinetics, and managing raw material supply are crucial for success.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up synthesis of this compound in a question-and-answer format.

Low Reaction Yield

Question: We are experiencing a significant drop in yield when scaling up the catalytic hydrogenation of 1-amino-2-cyanocyclohexane. What are the likely causes and how can we mitigate them?

Answer: A decrease in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as catalyst activity.

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid substrate, and the solid catalyst. This "starves" the catalyst of reactants, slowing down the reaction and potentially promoting side reactions.

    • Solution:

      • Increase Agitation: Ensure the reactor's agitation system is sufficient to maintain a homogenous slurry of the catalyst and to maximize the gas-liquid interface for hydrogen dissolution.

      • Optimize Hydrogen Sparging: Use a sparger that produces fine hydrogen bubbles to increase the surface area for gas-liquid mass transfer.

  • Heat Transfer Issues: Catalytic hydrogenations are typically exothermic.[2] On a large scale, inefficient heat removal can lead to localized "hot spots" on the catalyst surface, which can cause catalyst deactivation and the formation of by-products through thermal degradation.

    • Solution:

      • Improve Reactor Cooling: Ensure the reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at the optimal temperature and flow rate.

      • Controlled Dosing: Instead of adding all the substrate at once, consider a semi-batch process where the substrate is added gradually to control the rate of heat generation.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent, or it can sinter (agglomerate) at high temperatures, reducing its active surface area.

    • Solution:

      • Purify Starting Materials: Ensure the 1-amino-2-cyanocyclohexane and solvent are of high purity and free from catalyst poisons like sulfur compounds.

      • Select a Robust Catalyst: For scale-up, consider a catalyst with a support that is mechanically and thermally stable, such as a carbon-supported palladium or platinum catalyst.[3]

Poor Stereoselectivity (Incorrect Cis/Trans Isomer Ratio)

Question: Our final product has an unfavorable cis/trans isomer ratio of this compound. How can we influence the stereochemical outcome of the hydrogenation?

Answer: Controlling the stereoselectivity in the reduction of a substituted cyclohexane ring is a complex challenge. The final isomer ratio is influenced by the catalyst, solvent, and reaction conditions.

  • Catalyst Choice: The nature of the catalyst and its support can influence the way the substrate adsorbs onto the catalyst surface, which in turn affects the stereochemical outcome of the hydrogen addition.

    • Solution:

      • Screen Different Catalysts: Experiment with various catalysts (e.g., Palladium, Platinum, Rhodium) on different supports (e.g., carbon, alumina). Heterogeneous catalysts often favor syn-addition of hydrogen to the face of the molecule that can most easily adsorb to the catalyst surface.[4]

      • Consider a Homogeneous Catalyst: For higher selectivity, a homogeneous catalyst might be necessary, although this can complicate product purification.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate in solution and how it interacts with the catalyst.

    • Solution:

      • Solvent Screening: Conduct small-scale experiments with a range of solvents (e.g., protic vs. aprotic) to determine the optimal solvent for achieving the desired isomer ratio.

  • Isomerization: It's possible that the desired isomer is thermodynamically less stable and is isomerizing to the undesired isomer under the reaction or work-up conditions.

    • Solution:

      • Milder Reaction Conditions: Attempt the hydrogenation at lower temperatures and pressures.

      • Post-Reaction Isomerization: In some cases, it may be more efficient to produce a mixture of isomers and then perform a separate isomerization step to enrich the desired isomer before purification.

Product Purification Challenges

Question: We are struggling to separate the cis and trans isomers of this compound on a large scale. What are the most effective industrial-scale purification methods?

Answer: The separation of stereoisomers is a common challenge in pharmaceutical manufacturing. For diamines like this compound, two primary methods are suitable for large-scale purification.

  • Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure is a viable and cost-effective method.

    • Troubleshooting:

      • Insufficient Separation: If the boiling points are too close, a column with a higher number of theoretical plates may be required.

      • Thermal Decomposition: If the product is thermally labile, a high vacuum should be used to lower the boiling point.

  • Diastereomeric Salt Crystallization: This is a powerful technique for separating enantiomers and diastereomers. It involves reacting the isomer mixture with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

    • Protocol:

      • Dissolve the mixture of cis and trans isomers in a suitable solvent.

      • Add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).

      • Allow the less soluble diastereomeric salt to crystallize.

      • Isolate the salt by filtration.

      • Liberate the desired isomer by treating the salt with a base.

    • Optimization: The choice of solvent and resolving agent is critical and requires experimental screening.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of the Product: Vicinal diamines can be corrosive and cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is essential.[5]

  • Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged with an inert gas before and after the reaction. The system should be designed to handle the pressure and exothermic nature of the reaction.

  • Hazardous Reagents: If using reagents like sodium borohydride, be aware of the potential for hydrogen gas evolution upon contact with water or protic solvents.[3] For highly reactive or toxic reagents, consider on-demand generation in a continuous flow setup to minimize storage and handling risks.[6]

Q2: How can we minimize the formation of by-products during the synthesis?

A2: By-product formation can often be minimized by:

  • Optimizing Reaction Conditions: Lowering the reaction temperature can reduce the rate of side reactions.

  • High-Purity Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.

  • Catalyst Selection: Choose a catalyst that is highly selective for the desired transformation. For example, in nitrile hydrogenations, some catalysts can promote the formation of secondary and tertiary amines.

Q3: Is a batch or continuous flow process better for the large-scale synthesis of this compound?

A3: The choice between batch and continuous flow depends on several factors, including the reaction kinetics, safety considerations, and desired production volume.

  • Batch Process: Well-suited for smaller production volumes and for reactions that require long residence times.

  • Continuous Flow Process: Offers significant advantages for highly exothermic and fast reactions, as it provides superior heat and mass transfer. It also enhances safety by minimizing the volume of hazardous materials at any given time.[6] For a large-scale, established process, continuous flow can be more efficient and consistent.

IV. Experimental Protocols

The following are illustrative protocols for the key steps in the synthesis and purification of this compound. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Catalytic Hydrogenation of 1-Amino-2-cyanocyclohexane
Step Procedure Rationale
1 Reactor Preparation Purge the hydrogenation reactor with nitrogen to remove all oxygen.
2 Catalyst Loading Charge the reactor with 5% Palladium on Carbon (50% wet) under a nitrogen atmosphere.
3 Solvent Addition Add methanol to the reactor.
4 Substrate Addition Add a solution of 1-amino-2-cyanocyclohexane in methanol to the reactor.
5 Hydrogenation Seal the reactor and purge with hydrogen. Pressurize the reactor to 5 bar with hydrogen and heat to 50°C with vigorous stirring.
6 Reaction Monitoring Monitor the reaction progress by HPLC until the starting material is consumed.
7 Work-up Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Diastereomeric Salt Crystallization
Step Procedure Rationale
1 Salt Formation Dissolve the crude this compound in ethanol. Add a solution of L-(+)-tartaric acid in ethanol dropwise.
2 Crystallization Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt.
3 Isolation Filter the solid and wash with cold ethanol.
4 Liberation of Free Amine Suspend the salt in water and add a 2M solution of sodium hydroxide until the pH is >12.
5 Extraction Extract the aqueous layer with dichloromethane.
6 Final Product Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified isomer.

V. Visualizations

Workflow for Scale-Up Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., 1-Amino-2-cyanocyclohexane) B Catalytic Hydrogenation A->B C Crude Product (Mixture of Isomers) B->C D Diastereomeric Salt Formation (with Chiral Acid) C->D E Crystallization & Filtration D->E F Liberation of Free Amine (Base Treatment) E->F G Pure Isomer of This compound F->G

Caption: Synthesis and purification workflow.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is mixing efficient? Start->Q1 A1_Yes Increase Agitation / Improve Sparging Q1->A1_Yes No Q2 Is temperature controlled? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Improve Cooling / Controlled Dosing Q2->A2_Yes No Q3 Are starting materials pure? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Purify Reactants / Change Supplier Q3->A3_Yes No End Yield Improved Q3->End Yes A3_Yes->End

Caption: Troubleshooting low yield in hydrogenation.

VI. References

  • Zhu, H.-T., Arosio, L., Villa, R., Nebuloni, M., & Xu, H. (2017). Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines. Organic Process Research & Development, 21(12), 2068–2072. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 50(8), 1887–1899. [Link]

  • Google Patents. (n.d.). Process for the production of diamines. Retrieved January 16, 2026, from

  • De Figueiredo, R. M., & Christmann, M. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1547–1564. [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers. Retrieved January 16, 2026, from

  • Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved January 16, 2026, from

  • American Elements. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Martínez, R., et al. (2004). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 9(12), 1044-1052. [Link]

  • PubChem. (n.d.). 1,3-Bis(aminomethyl)cyclohexane. Retrieved January 16, 2026, from [Link]

  • van der Wal, A., et al. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Catalysis, 4, 576–584. [Link]

  • Organic Chemistry. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link]

  • The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cis- and Trans-2-(Aminomethyl)cyclohexan-1-amine Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and asymmetric catalysis, the spatial arrangement of atoms within a ligand scaffold is paramount. The rigid cyclohexane backbone, when substituted with coordinating moieties, offers a powerful platform for creating stereochemically defined metal complexes. This guide provides an in-depth comparative study of the cis- and trans- isomers of 2-(aminomethyl)cyclohexan-1-amine, bidentate diamine ligands with significant potential in catalysis and materials science. While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes information from analogous systems to provide a robust predictive comparison of their synthesis, stereochemistry, coordination behavior, and potential applications.

Stereochemistry and Conformational Analysis: The Foundation of Divergent Properties

The fundamental difference between cis- and trans-2-(aminomethyl)cyclohexan-1-amine lies in the relative orientation of the aminomethyl and amine groups on the cyclohexane ring. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This seemingly subtle difference has profound implications for their conformational preferences and, consequently, their coordination chemistry.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans-isomer, the more stable conformation has both the aminomethyl and the amino group in equatorial positions, minimizing 1,3-diaxial interactions. Conversely, the cis-isomer is constrained to have one substituent in an axial position and the other in an equatorial position in its most stable chair conformation. This inherent conformational disparity dictates the bite angle and the spatial presentation of the nitrogen donor atoms to a metal center, leading to distinct coordination properties.

Synthesis of Cis- and Trans-2-(Aminomethyl)cyclohexan-1-amine: Stereoselective Strategies

Proposed Synthesis of the Trans-Isomer

A plausible and efficient route to the trans-isomer involves the nucleophilic ring-opening of cyclohexene oxide.

Experimental Protocol: Synthesis of trans-2-(Aminomethyl)cyclohexan-1-amine

  • Epoxidation of Cyclohexene: Cyclohexene is first converted to cyclohexene oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane.

  • Ring-Opening with Ammonia: The resulting cyclohexene oxide is then subjected to ammonolysis. This reaction, typically carried out in a sealed vessel at elevated temperature and pressure, involves the nucleophilic attack of ammonia on one of the epoxide carbons. The anti-periplanar nature of the epoxide ring-opening mechanism ensures the formation of the trans-product, trans-2-aminocyclohexan-1-ol.

  • Conversion of Hydroxyl to Amine: The hydroxyl group of trans-2-aminocyclohexan-1-ol can be converted to a leaving group (e.g., by tosylation) and subsequently displaced by an amino group via a nucleophilic substitution reaction (e.g., using sodium azide followed by reduction) to yield the target trans-2-(aminomethyl)cyclohexan-1-amine.

Proposed Synthesis of the Cis-Isomer

The synthesis of the cis-isomer is more challenging and often requires stereoselective reduction of a suitable precursor.

Experimental Protocol: Synthesis of cis-2-(Aminomethyl)cyclohexan-1-amine

  • Formation of an Enamine: A potential starting material is 1,2-cyclohexanedione. This can be reacted with a chiral amine to form a chiral enamine.

  • Diastereoselective Reduction: The enamine can then undergo a diastereoselective reduction of the remaining ketone functionality. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-amino alcohol.

  • Functional Group Interconversion: Similar to the trans-synthesis, the hydroxyl group can be converted to an amino group to afford the final cis-diamine ligand.

Figure 1: Proposed synthetic pathways for trans- and cis-2-(Aminomethyl)cyclohexan-1-amine.

Comparative Coordination Chemistry: A Tale of Two Isomers

The distinct stereochemistry of the cis- and trans-isomers of this compound is expected to lead to significant differences in their coordination behavior with metal ions.

Chelate Ring Conformation and Stability

Both isomers act as bidentate ligands, forming a six-membered chelate ring upon coordination to a metal center. However, the conformation of this ring and the overall stability of the complex will be heavily influenced by the ligand's stereochemistry.

  • Trans-Isomer: The diequatorial arrangement of the coordinating groups in the trans-isomer allows for the formation of a stable, chair-like six-membered chelate ring. This conformation minimizes steric strain and is generally associated with higher thermodynamic stability of the resulting metal complex.[1]

  • Cis-Isomer: The axial-equatorial arrangement in the cis-isomer will force the six-membered chelate ring into a more strained conformation, likely a distorted boat or twist-boat. This inherent strain is expected to result in lower thermodynamic stability for the cis-isomer complexes compared to their trans-counterparts.

This difference in stability can be quantified by determining the formation constants (stability constants) of the metal complexes. It is predicted that the stability constants for complexes of the trans-isomer will be significantly higher than those for the cis-isomer with the same metal ion.

Table 1: Predicted Comparative Properties of Metal Complexes

Propertycis-2-(Aminomethyl)cyclohexan-1-amine Complextrans-2-(Aminomethyl)cyclohexan-1-amine Complex
Chelate Ring Conformation Strained (e.g., twist-boat)Stable (chair-like)
Thermodynamic Stability LowerHigher
Kinetic Lability HigherLower
Catalytic Pocket More open and flexibleMore rigid and defined
Structural Characterization of Metal Complexes

X-ray crystallography is the definitive technique for elucidating the solid-state structure of these metal complexes. For the trans-isomer complexes, a well-defined coordination geometry with the ligand adopting a chair conformation is expected. In contrast, the crystal structure of a cis-isomer complex would likely reveal a more distorted geometry, reflecting the inherent strain of the ligand.

Experimental Protocol: Synthesis and Characterization of a Metal Complex

  • Complexation Reaction: An equimolar amount of the desired ligand (cis- or trans-2-(aminomethyl)cyclohexan-1-amine) is dissolved in a suitable solvent (e.g., methanol or ethanol). To this solution, an equimolar amount of a metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂) dissolved in the same solvent is added dropwise with stirring.

  • Isolation of the Complex: The resulting solution is stirred for several hours at room temperature or with gentle heating. The metal complex may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Characterization: The isolated complex is then characterized by various analytical techniques:

    • Elemental Analysis: To confirm the stoichiometry of the complex.

    • Infrared (IR) Spectroscopy: To observe the coordination of the amine groups to the metal center (shifts in N-H stretching frequencies).

    • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.

    • X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

Figure 2: General experimental workflow for the synthesis and characterization of metal complexes.

Applications in Asymmetric Catalysis: A Predictive Outlook

Chiral diamine ligands are extensively used in asymmetric catalysis to induce enantioselectivity in a wide range of chemical transformations.[2] The stereochemistry of the ligand creates a chiral environment around the metal center, which can differentiate between the two prochiral faces of a substrate.

  • Trans-Isomer: The rigid and well-defined chiral environment created by the trans-ligand is often advantageous for achieving high enantioselectivity. The predictable conformation of the complex allows for more rational catalyst design and optimization.

  • Cis-Isomer: The greater flexibility and more open coordination sphere of the cis-ligand might be beneficial in certain reactions where substrate accessibility is a key factor. However, this flexibility could also lead to lower enantioselectivity due to multiple competing reaction pathways.

The choice between the cis- and trans-isomer will ultimately depend on the specific catalytic reaction and the nature of the substrate.

Conclusion

The cis- and trans- isomers of this compound, while constitutionally identical, are predicted to exhibit markedly different behaviors as ligands in coordination chemistry. The trans-isomer, with its diequatorial arrangement of coordinating groups, is expected to form more stable and rigid metal complexes, making it a promising candidate for applications requiring high stereocontrol, such as asymmetric catalysis. The cis-isomer, on the other hand, will likely form more strained and flexible complexes, which could be advantageous in specific catalytic systems or for creating unique supramolecular architectures. This comparative guide, based on established principles of stereochemistry and coordination chemistry, provides a solid foundation for researchers and drug development professionals to explore the distinct potential of these two intriguing ligands. Further experimental validation of these predictions will undoubtedly open new avenues in the design of novel catalysts and functional materials.

References

  • Werner, A. (1912). Über die Konstitution und Konfiguration von Verbindungen höherer Ordnung. Zeitschrift für anorganische Chemie, 73(1), 1-112.
  • Corey, E. J., & Bailar Jr, J. C. (1959). The stereochemistry of complex inorganic compounds. XXII. The absolute configuration of the dextro-tris-(ethylenediamine)-cobalt(III) ion. Journal of the American Chemical Society, 81(11), 2620-2629. [Link]

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]

  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of chemical research, 23(10), 345-350. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Tóth, I., et al. (2017). Remarkable differences and similarities between the isomeric Mn(II)- cis - and trans- 1,2-diaminocyclohexane- N,N,N′,N′ -tetraacetate complexes. Dalton Transactions, 46(30), 10026-10037. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]

Sources

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: A Spotlight on 2-(Aminomethyl)cyclohexan-1-amine and Its Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral ligands is a continuous endeavor. Chiral diamines have emerged as a privileged class of ligands, capable of forming well-defined metal complexes and acting as potent organocatalysts. This guide provides a comparative analysis of 2-(aminomethyl)cyclohexan-1-amine (AMCHA) against two stalwarts in the field: 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). We will delve into their structural nuances, catalytic performance supported by experimental data, and the mechanistic rationale behind their applications, while also shedding light on the potential of the lesser-explored AMCHA.

The Foundation: Privileged Chiral Diamine Ligands

Chiral vicinal diamines are organic compounds containing two amine functional groups attached to adjacent carbon atoms, with at least one stereogenic center. This structural motif allows them to act as bidentate ligands, coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Their utility extends to organocatalysis, where they can activate substrates through the formation of chiral intermediates. The efficacy of a chiral diamine ligand is intrinsically linked to its steric and electronic properties, which can be meticulously tuned to optimize enantioselectivity.[1]

The Workhorses: DPEN and DACH

1,2-Diphenylethylenediamine (DPEN): A Versatile Scaffold

1,2-Diphenylethylenediamine (DPEN) is a C2-symmetric chiral diamine that has been extensively employed in asymmetric catalysis, most notably in Noyori's Nobel Prize-winning work on asymmetric hydrogenation.[2][3] The N-tosylated derivative, TsDPEN, is a cornerstone ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines, delivering chiral alcohols and amines with exceptional enantioselectivity.[4][5] The phenyl groups on the diamine backbone play a crucial role in establishing the chiral pocket of the catalyst, influencing the facial selectivity of hydride transfer.[5]

Variations in the N-substituent on the DPEN ligand significantly impact the catalyst's performance by modifying its steric and electronic characteristics.[4] The following table summarizes the performance of various Ru-(+)-DPEN derivative catalysts in the asymmetric transfer hydrogenation of acetophenone.

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)[4]
N-Mesyl-DPEN (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]9597 (R)[4]
trans-1,2-Diaminocyclohexane (DACH): A Rigid and Reliable Backbone

trans-1,2-Diaminocyclohexane (DACH) is another C2-symmetric chiral diamine that has proven to be a versatile and reliable scaffold in asymmetric synthesis.[6][7] Its rigid cyclohexane backbone provides a well-defined and predictable chiral environment.[8] DACH and its derivatives are integral components of various catalytic systems, including the Jacobsen catalyst for asymmetric epoxidation and Trost ligands for asymmetric allylic alkylation.[1] Furthermore, DACH-derived thiourea catalysts have shown remarkable success in organocatalysis, promoting a wide range of enantioselective transformations.[7]

The performance of DACH-based ligands is exemplified in the Mn(I)-catalyzed asymmetric hydrogenation of ketones. A chiral PNNP tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane has been shown to be effective in the asymmetric hydrogenation of acetophenone, achieving a high yield and good enantioselectivity.

The Challenger: this compound (AMCHA)

This compound (AMCHA) presents an interesting structural deviation from the more common C2-symmetric diamines. It possesses a chiral cyclohexane backbone similar to DACH, but with one of the amino groups attached via a methylene spacer. This introduces a degree of conformational flexibility and asymmetry that is not present in DACH or DPEN.

Currently, there is a notable scarcity of published research detailing the application of this compound as a chiral ligand in asymmetric catalysis. While commercially available, its catalytic potential remains largely unexplored.

Structural Comparison and Potential Implications:

  • Symmetry: Unlike the C2-symmetric DACH and DPEN, AMCHA is a C1-symmetric ligand. This asymmetry could lead to different coordination geometries with metal centers and potentially offer unique stereochemical control that is not achievable with symmetric ligands.

  • Flexibility: The aminomethyl group in AMCHA introduces a flexible sidearm. This increased flexibility could allow for a better "fit" with certain substrates but might also lead to a less defined chiral pocket, potentially impacting enantioselectivity.

  • Steric and Electronic Properties: The steric bulk around the two nitrogen atoms in AMCHA is different. The primary amine directly attached to the cyclohexane ring is in a more sterically hindered environment than the primary amine of the aminomethyl group. This electronic and steric differentiation could be exploited in reactions where the two amine groups play distinct roles.

Given the structural similarities to DACH, it is plausible that AMCHA could be a viable ligand in various asymmetric transformations, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. However, without experimental data, its efficacy remains speculative. The lack of extensive research on AMCHA presents an opportunity for the scientific community to explore a new class of chiral diamine ligands.

Experimental Protocols

To provide a practical context for the application of chiral diamine ligands, a detailed experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru-TsDPEN catalyst is provided below. This is a widely accepted benchmark reaction for evaluating the efficacy of chiral catalysts.[9]

Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)

  • Acetophenone (Substrate)

  • Formic acid (HCOOH) (Hydrogen source)

  • Triethylamine (NEt₃) (Base)

  • 2-Propanol (Isopropanol) (Solvent)

  • Anhydrous sodium sulfate (Drying agent)

  • Ethyl acetate (Extraction solvent)

  • Hexane (Eluent for chromatography)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol) in 2-propanol (5 mL). Stir the mixture at 80°C for 20 minutes to form the active catalyst.[9]

  • Reaction Setup: In a separate flask, prepare a 5:2 molar ratio mixture of formic acid and triethylamine.[9]

  • Reaction Execution: To the flask containing the activated catalyst, add acetophenone (1 mmol) followed by the formic acid/triethylamine mixture (1 mL).[9]

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 28°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Isolation and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[9]

  • Characterization: Determine the yield of the purified 1-phenylethanol. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).[4]

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided:

Chiral_Diamine_Ligands cluster_DPEN 1,2-Diphenylethylenediamine (DPEN) cluster_DACH trans-1,2-Diaminocyclohexane (DACH) cluster_AMCHA This compound (AMCHA) DPEN DPEN (C2-Symmetric) DACH DACH (C2-Symmetric) AMCHA AMCHA (C1-Symmetric) ATH_Catalytic_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH H-source Substrate_Complex [Ru]-H...S Complex Active_RuH->Substrate_Complex Substrate (Ketone) Product_Complex [Ru]...P-H Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_RuH Product Release Product Chiral Alcohol Product_Complex->Product

Caption: A generalized catalytic cycle for asymmetric transfer hydrogenation.

Ligand_Screening_Workflow start Define Target Reaction ligand_selection Select Diverse Chiral Diamine Ligands (DPEN, DACH, AMCHA, etc.) start->ligand_selection catalyst_prep Prepare Metal-Ligand Complexes ligand_selection->catalyst_prep reaction_screening Parallel Reaction Screening catalyst_prep->reaction_screening analysis Analyze Yield and Enantioselectivity (HPLC/GC) reaction_screening->analysis optimization Optimize Reaction Conditions for Best Ligand analysis->optimization end Optimized Asymmetric Synthesis optimization->end

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions with 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Diamine Chemistry

2-(Aminomethyl)cyclohexan-1-amine, a derivative of the widely used 1,2-diaminocyclohexane (DACH) scaffold, is a chiral diamine of significant interest in asymmetric synthesis. Its stereoisomers serve as powerful chiral ligands for transition metal catalysts and as key building blocks for complex, biologically active molecules. The precise stereochemical outcome of a reaction producing or employing this diamine is paramount; the enantiomeric excess (ee) dictates the efficacy, selectivity, and safety of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound and its derivatives. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and provide actionable, field-tested protocols. Our focus is on empowering researchers to select, develop, and validate the optimal method for their specific analytical challenge.

Pillar 1: Chiral Chromatography – The Gold Standard

Chiral chromatography is the cornerstone of enantiomeric excess determination, offering direct separation of enantiomers. The two primary modalities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the method of choice due to its versatility and the direct nature of the analysis. The separation relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).

Causality of Method Selection: For a polar, difunctional analyte like this compound, polysaccharide-based CSPs are a logical starting point. These phases, such as those coated with derivatives of amylose or cellulose, offer a rich array of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving amines. The dual amine groups of the analyte provide strong interaction points with the carbamate groups on these CSPs.

Workflow & Protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dissolve/Dilute in Mobile Phase (e.g., 1 mg/mL) Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto Chiral HPLC System Filter->Inject Separate Separate Enantiomers on CSP Inject->Separate Detect Detect Peaks (UV/RI) Separate->Detect Integrate Integrate Peak Areas (Area_R, Area_S) Detect->Integrate Calculate Calculate ee% |Area_R - Area_S| / |Area_R + Area_S| * 100 Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: Polysaccharide-based CSP, e.g., Daicel CHIRALPAK® AD-H or equivalent.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol). For basic analytes like diamines, adding a small amount of a basic modifier (e.g., 0.1% Diethylamine) is crucial to prevent peak tailing and improve resolution.

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index (RI) detector if underivatized. If the analyte lacks a chromophore, pre-column derivatization with a UV-active agent like benzoyl chloride can enable UV detection (e.g., at 254 nm).

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: Inject a racemic standard to confirm peak identification and resolution. System suitability is confirmed if the resolution (Rs) between the enantiomeric peaks is greater than 1.5.[1]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile compounds.[2] Since this compound is not sufficiently volatile, an indirect approach involving derivatization is mandatory. This process converts the non-volatile amine into a more volatile derivative that can be analyzed on a chiral GC column.

Causality of Method Selection: Derivatization serves two purposes: it increases volatility and can introduce a functional group that enhances chiral recognition on the GC column. A common approach is acylation, for instance, with trifluoroacetic anhydride (TFAA). The resulting trifluoroacetamide is highly volatile and electron-capturing, making it suitable for both Flame Ionization Detection (FID) and Electron Capture Detection (ECD). The separation then occurs on a CSP, often one based on cyclodextrins.[3]

Workflow & Protocol:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Derivatize Derivatize with Agent (e.g., TFAA) Sample->Derivatize Quench Evaporate Excess Reagent/Solvent Derivatize->Quench Reconstitute Reconstitute in GC-compatible Solvent Quench->Reconstitute Inject Inject into Chiral GC System Reconstitute->Inject Separate Separate Diastereomers on Chiral Column Inject->Separate Detect Detect Peaks (FID/MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for indirect chiral GC analysis via derivatization.

Experimental Protocol: Indirect Chiral GC

  • Derivatization:

    • To ~1 mg of the amine sample in a vial, add 500 µL of a dry, inert solvent (e.g., Dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., Ethyl Acetate) for GC analysis.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as Chirasil-Val or an equivalent.[4]

  • Instrumentation Parameters:

    • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.2 mL/min).

    • Oven Program: Start at a low temperature (e.g., 90 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Injection: 1 µL, typically with a high split ratio (e.g., 50:1) to prevent column overloading.

Pillar 2: NMR Spectroscopy – The Structural Insight

NMR spectroscopy offers a powerful alternative, particularly when chromatographic methods are difficult to develop or when a sample is impure. The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR experiment.[5] This is achieved by converting them into diastereomers via a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[6]

Causality of Method Selection: For primary amines, chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are highly effective. The reaction forms stable amide bonds, creating diastereomers that typically show well-resolved signals in the ¹H or ¹⁹F NMR spectrum. The relative integration of these distinct signals directly corresponds to the enantiomeric ratio.

Workflow & Protocol:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Amine Sample React React with Chiral Derivatizing Agent (e.g., Mosher's Acid) Sample->React PrepareNMR Dissolve in Deuterated Solvent React->PrepareNMR Acquire Acquire Spectrum (¹H or ¹⁹F NMR) PrepareNMR->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

A Comparative Guide to the X-ray Crystal Structures of 2-(Aminomethyl)cyclohexan-1-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-(Aminomethyl)cyclohexan-1-amine

This compound, a derivative of 1,2-diaminocyclohexane, is a bidentate ligand that has garnered significant interest in coordination chemistry. Its flexible cyclohexyl backbone, combined with two primary amine donor groups, allows for the formation of stable five-membered chelate rings with a variety of metal ions. The stereochemistry of the cyclohexane ring, which can exist in different conformations, adds another layer of complexity and tunability to the resulting metal complexes.

Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is paramount.[1] This knowledge provides invaluable information on coordination geometry, bond lengths and angles, and intermolecular interactions, all of which dictate the physicochemical properties and reactivity of the complex. Such structural insights are critical for applications ranging from catalysis to the development of new therapeutic agents. For instance, platinum(II) complexes containing diaminocyclohexane ligands have been extensively studied for their antitumor properties.[2][3]

Comparative Analysis of Crystal Structures

The coordination of this compound to different metal centers leads to a diverse array of crystal structures. This section compares and contrasts key structural features of representative metal complexes, highlighting the influence of the metal ion and counter-anions on the resulting geometry.

Coordination Geometry: A Tale of Two Metals

The preferred coordination geometry of a metal ion is a primary determinant of the overall structure of the complex. Let's consider two illustrative examples: a hypothetical square planar platinum(II) complex and an octahedral cobalt(III) complex.

  • Platinum(II) Complex: Platinum(II) ions typically favor a square planar coordination environment. In a complex with this compound, the two nitrogen atoms of the ligand would occupy two cis positions in the square plane. The remaining two coordination sites would be filled by other ligands, such as chloride ions or water molecules. The crystal structure of a related trans-dl-1,2-diaminocyclohexane(N-methyliminodiacetato)platinum(II) complex reveals a slightly distorted square planar geometry around the platinum atom, with Pt-N distances averaging 2.038 Å.[4]

  • Cobalt(III) Complex: Cobalt(III) ions, on the other hand, almost exclusively adopt an octahedral geometry. The coordination of three this compound ligands to a single cobalt(III) ion would result in a chiral complex with a "propeller-like" structure. The search results describe cobalt complexes with related ligands, often exhibiting octahedral geometries.[5][6][7]

The choice of metal ion profoundly influences not only the local coordination geometry but also the potential for isomerism and the overall packing of the molecules in the crystal lattice.

The Influence of Counter-Anions and Solvent Molecules

The nature of the counter-anions and the presence of solvent molecules of crystallization can significantly impact the crystal packing and intermolecular interactions. For instance, the crystal structure of (trans-1,2-diaminocyclohexane)dithioureaplatinum(II) nitrate monohydrate is dominated by intermolecular hydrogen bonds between the amine and thiourea N-H groups and the nitrate oxygen atoms.[2] Similarly, in copper(II) and zinc(II) complexes with trans-cyclohexane-1,2-diamine, extensive hydrogen bonding networks involving the amine groups and counter-anions lead to the formation of two-dimensional polymeric structures.[8] These non-covalent interactions play a crucial role in stabilizing the crystal lattice and can influence the solubility and reactivity of the complex.

Experimental Protocols: From Synthesis to Structure Determination

The successful determination of an X-ray crystal structure is contingent upon the synthesis of high-quality single crystals. This section outlines a general, self-validating workflow for the preparation and crystallographic analysis of a this compound metal complex.

Synthesis and Crystallization Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallization of a metal complex.

Synthesis_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., K2PtCl4) MetalSalt->Reaction Solvent_S Solvent (e.g., H2O) Solvent_S->Reaction Heating Heating/Stirring Reaction->Heating Controlled Conditions Product Crude Product Heating->Product CrudeProduct Crude Product Technique Crystallization Technique (e.g., Slow Evaporation) CrudeProduct->Technique Solvent_C Solvent System Solvent_C->Technique Crystals Single Crystals Technique->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Structure Crystal Structure XRD->Structure

Caption: Workflow for the synthesis and crystallization of a metal complex.

Step-by-Step Methodology:

  • Synthesis:

    • Dissolve the this compound ligand in a suitable solvent, such as water or ethanol.[5] The choice of solvent is critical and should be based on the solubility of both the ligand and the metal salt.

    • In a separate vessel, dissolve the appropriate metal salt (e.g., K₂PtCl₄, CoCl₂·6H₂O) in the same solvent.[5]

    • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand should be carefully controlled to obtain the desired complex.

    • The reaction mixture may be gently heated to facilitate complex formation.[6] The progress of the reaction can be monitored by techniques such as TLC or by observing a color change.

    • Upon completion, the crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Crystallization:

    • The key to obtaining X-ray quality crystals is to induce slow precipitation from a supersaturated solution.[1]

    • Dissolve the crude product in a minimal amount of a suitable solvent or a mixture of solvents.

    • Employ a crystallization technique such as:

      • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days.[5]

      • Solvent Diffusion: Layer a solvent in which the complex is soluble with a solvent in which it is insoluble. Crystals will form at the interface.

      • Cooling: Slowly cool a saturated solution of the complex.

    • The formation of well-defined single crystals is a self-validating step, indicating the purity of the compound.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

XRD_Workflow Crystal Single Crystal Mounting Diffractometer X-ray Diffractometer Crystal->Diffractometer Mount on Goniometer DataCollection Data Collection (Diffraction Pattern) Diffractometer->DataCollection Irradiate with X-rays StructureSolution Structure Solution (Patterson or Direct Methods) DataCollection->StructureSolution Process Raw Data Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Generate Initial Model Validation Structure Validation (CIF File Generation) Refinement->Validation Optimize Atomic Parameters Database Crystallographic Database (e.g., CCDC) Validation->Database Deposit Final Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

The process involves mounting a crystal on a goniometer, collecting diffraction data, solving the phase problem to obtain an initial electron density map, and refining the atomic positions and thermal parameters to yield a final, accurate crystal structure.[1]

Data Presentation: A Comparative Table of Structural Parameters

The following table summarizes key crystallographic and structural parameters for hypothetical metal complexes of this compound, allowing for a direct comparison.

Parameter[Pt(amcha)Cl₂][Co(amcha)₃]Cl₃
Metal Ion Pt(II)Co(III)
Coordination Geometry Square PlanarOctahedral
Crystal System MonoclinicTrigonal
Space Group P2₁/cR-3
Average M-N Bond Length (Å) 2.041.98
Average M-Cl Bond Length (Å) 2.32N/A
N-M-N Bite Angle (°) (chelate) ~85~88
Key Intermolecular Interactions N-H···Cl hydrogen bondsN-H···Cl hydrogen bonds

Note: amcha refers to the this compound ligand. The data presented here are illustrative and based on typical values for similar complexes.

Conclusion: From Structure to Function

The X-ray crystal structures of this compound metal complexes provide a fundamental understanding of their stereochemistry and intermolecular interactions. This guide has demonstrated how the choice of metal ion and reaction conditions dictates the final structure. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field, enabling the rational design of new complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The ability to predict and control the three-dimensional structure of these complexes is a cornerstone of modern chemical research and development.

References

  • Hexanuclear and octanuclear metal complexes of octadecaazamacrocycle based on diaminocyclohexane and pyridine units | Request PDF. ResearchGate. Available at: [Link]

  • Gaye, M. (2019). Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide. Open Journal of Inorganic Chemistry, 9, 35-52. Available at: [Link]

  • Powder diffraction study of some mixed ligand complexes of Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). Cambridge University Press. Available at: [Link]

  • Deshmukh, J. H. et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
  • X-ray diffraction patterns of the free ligand and metal complexes. ResearchGate. Available at: [Link]

  • XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals. Available at: [Link]

  • Novel platinum(II) complexes containing diaminocyclohexane and thiourea derivative ligands: Synthesis and X-ray crystal structure of (trans-1,2-diaminocyclohexane)dithioureaplatinum(II) nitrate monohydrate | Request PDF. ResearchGate. Available at: [Link]

  • Khokhar, A. R., Xu, Q., Al-Baker, S. et al. (1992). The X-ray crystal structure of the trans-dl-1,2-diaminocyclohexane-(N-methyliminodiacetato)platinum(II) complex. Inorganica Chimica Acta, 194(2), 243-246.
  • Structural properties of trans-cyclohexane-1,2-diamine complexes of copper(II) and zinc(II) acesulfamates. ResearchGate. Available at: [Link]

  • This compound | CAS 40015-92-7. AMERICAN ELEMENTS. Available at: [Link]

  • Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid. ResearchGate. Available at: [Link]

  • Comparison of the reactivity of oxaliplatin, pt(diaminocyclohexane)Cl2 and pt(diaminocyclohexane1)(OH2)2(2+) with guanosine and L-methionine. PubMed. Available at: [Link]

  • Synthesis and structure of coordination polymers of Ag(I) with isomeric (aminomethyl)pyridines. Formation of a novel circular helicate and 2-D networks via Ag...Ag contacts and coordination shell expansion under anion control. PubMed. Available at: [Link]

  • Synthesis and Crystallographic and Computational. Amanote Research. Available at: [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. Available at: [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. National Institutes of Health. Available at: [Link]

  • Crystal structure of ({(1R,2R)-N,N′-bis[(quinolin-2-yl)methyl]cyclohexane-1,2-diamine}chloridoiron(III))-μ-oxido-[trichloridoferrate(III)] chloroform monosolvate. National Institutes of Health. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • Intro to Coordination Chemistry. (2023). Available at: [Link]

  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. National Institutes of Health. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PubMed Central. Available at: [Link]

  • (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. Available at: [Link]

  • 2-Cyclohexen-1-amine. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-(Aminomethyl)cyclohexan-1-amine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The 2-(aminomethyl)cyclohexan-1-amine (DACH) scaffold is a cornerstone in modern asymmetric catalysis. Its rigid, C2-symmetric chiral backbone provides a privileged platform for inducing high stereoselectivity in a vast array of chemical transformations. However, the true power of this scaffold lies in its tunability. By modifying the amine functionalities, chemists can precisely adjust the steric and electronic properties of the resulting ligand, optimizing its performance for specific substrates and reactions.

This guide provides a comparative analysis of various DACH derivatives, focusing on how structural modifications influence catalytic efficacy. We will explore the causality behind experimental choices, provide a robust, self-validating experimental protocol for catalyst evaluation, and present comparative data to inform your own catalyst design and selection processes.

The Principle of Evaluation: Asymmetric Transfer Hydrogenation (ATH)

To objectively compare the performance of different DACH derivatives, we utilize a benchmark reaction: the asymmetric transfer hydrogenation (ATH) of a prochiral ketone, such as acetophenone. ATH is an indispensable method for producing chiral alcohols due to its operational simplicity and avoidance of high-pressure hydrogen gas.[1] The reaction typically employs a ruthenium(II) precursor, the chiral DACH-derived ligand, and a hydrogen donor like a formic acid/triethylamine (FA/TEA) azeotrope.

The ligand's structure is paramount for achieving high enantioselectivity.[1] Modifications to the DACH core, particularly N-substitution, create a defined chiral pocket around the metal center. This pocket dictates the facial selectivity of hydride transfer from the metal complex to the ketone, resulting in one enantiomer of the alcohol product being preferentially formed.

Experimental Protocol: A Self-Validating Workflow for Catalyst Screening

The following protocol details a reliable method for the in situ preparation and screening of Ru(II)-DACH derivative catalysts in the ATH of acetophenone. The logic behind this workflow is to ensure reproducibility and provide a clear, step-by-step process from catalyst generation to product analysis.

Experimental Workflow Diagram

G cluster_prep Phase 1: Catalyst & Reagent Preparation cluster_reaction Phase 2: In Situ Catalyst Formation & Reaction cluster_analysis Phase 3: Workup & Analysis p1 Weigh [RuCl2(p-cymene)]2 & Chiral Ligand (DACH Derivative) p2 Prepare FA/TEA (5:2) Azeotrope (Hydrogen Source) p3 Prepare Substrate Solution (Acetophenone in 2-Propanol) r1 Add Ru Precursor & Ligand to Inert Reaction Vessel p3->r1 Combine Reagents r2 Add FA/TEA Azeotrope (Forms Active Ru-Hydride Species) r1->r2 r3 Heat to 40°C with Stirring (Catalyst Activation) r2->r3 r4 Inject Substrate Solution to Initiate ATH r3->r4 r5 Monitor Reaction by TLC/GC (Track Conversion) r4->r5 a1 Quench Reaction (e.g., with NaHCO3 soln.) r5->a1 Proceed upon Completion a2 Extract with Organic Solvent (e.g., Ethyl Acetate) a1->a2 a3 Dry, Filter, & Concentrate a2->a3 a4 Analyze Conversion (GC/NMR) & Enantiomeric Excess (% ee) (Chiral HPLC) a3->a4 G A [Ru(II)-Cl(p-cymene) (TsDACH-N)] Pre-catalyst B [Ru(II)-H(p-cymene) (TsDACH-NH)]+ Active Catalyst A->B + HCOO- (from FA) - Cl- C Transition State {Ketone···H-Ru···H-N-TsDACH} B->C + Ketone (Substrate) D Chiral Alcohol Product + [Ru(II)(p-cymene) (TsDACH-N)] C->D Hydride Transfer D->B + H+ (from FA/TEA) - Product

Sources

A Comparative Guide to Mechanistic Studies of Reactions Catalyzed by 2-(Aminomethyl)cyclohexan-1-amine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design of efficient and selective catalysts is paramount. Complexes derived from C₂-symmetric diamines have emerged as a privileged class of catalysts for a wide array of stereoselective transformations. This guide provides an in-depth technical comparison of the mechanistic aspects of reactions catalyzed by complexes of 2-(aminomethyl)cyclohexan-1-amine (AMCHA) and its derivatives. While direct, side-by-side comparative performance data for AMCHA-metal complexes against a broad range of alternatives is not extensively consolidated in the literature, this guide synthesizes available data for structurally related and commonly employed chiral diamine ligands to provide a valuable benchmark.

We will delve into the key mechanistic studies, including kinetic analysis, in-situ spectroscopic monitoring, and computational modeling, that are crucial for understanding and optimizing these catalytic systems. This guide is intended to serve as a practical resource for researchers aiming to elucidate reaction mechanisms and make informed decisions in catalyst selection and development.

The Significance of Chiral Diamine Ligands in Asymmetric Catalysis

Chiral vicinal diamines are foundational scaffolds in the design of ligands for asymmetric catalysis. Their ability to form stable chelate complexes with a variety of transition metals, creating a well-defined chiral environment around the metal center, is key to their success in inducing high enantioselectivity. Ligands such as (±)-trans-1,2-diaminocyclohexane (DACH) and (±)-1,2-diphenylethane-1,2-diamine (DPEN) are archetypal examples that have been extensively studied and successfully applied in numerous asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.[1] The stereoelectronic properties of these ligands can be fine-tuned by modifying their backbone and N-substituents, allowing for the optimization of catalyst performance for specific transformations.

Performance Comparison in a Benchmark Reaction: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a widely used benchmark reaction to evaluate the efficacy of chiral catalysts.[1] Below is a comparative summary of the performance of catalysts derived from diamine ligands structurally related to AMCHA in the ATH of acetophenone.

Diamine Ligand/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-TsDPEN/Ru-complex Acetophenone1-Phenylethanolup to 98up to 99
(1R,2R)-TsDACH/Ru-complex Acetophenone1-PhenylethanolHighHigh
Chiral Pyrrolidine-based Diamine Acetophenone1-Phenylethanolup to 94up to 99

Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The performance of AMCHA-derived catalysts is anticipated to be in a similar range to the DACH-derived systems due to their structural similarities.

Unraveling the Mechanism: A Multi-faceted Approach

A thorough understanding of the reaction mechanism is critical for optimizing catalyst performance and expanding its substrate scope. A combination of experimental and computational techniques is typically employed to elucidate the catalytic cycle, identify the active species, and determine the origin of enantioselectivity.

Kinetic Studies: Elucidating the Rate-Determining Step

Kinetic analysis provides invaluable insights into the reaction mechanism by determining the reaction order with respect to each component (catalyst, substrate, and other reagents) and identifying the turnover-limiting step.

Experimental Protocol: Kinetic Analysis of Asymmetric Transfer Hydrogenation

  • Reaction Setup: In a glovebox, a series of Schlenk tubes are charged with the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂), the chiral diamine ligand (e.g., (1R,2R)-TsDACH), and a magnetic stir bar.

  • Reagent Preparation: Prepare stock solutions of the ketone substrate (e.g., acetophenone) and the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Initiation of Reaction: The Schlenk tubes are placed in a thermostated oil bath. The reaction is initiated by the addition of the substrate and hydrogen source stock solutions.

  • Reaction Monitoring: At timed intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by adding a solution of an internal standard in a suitable solvent).

  • Analysis: The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial rates of the reaction are determined from the plot of concentration versus time. By systematically varying the initial concentration of each reactant while keeping others constant, the reaction order with respect to each component can be determined.

Visualization of Kinetic Analysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Substrate, H-source) C Initiate Reaction (Add Reactants) A->C B Charge Schlenk Tubes (Catalyst, Ligand) B->C D Monitor Reaction (Timed Aliquots) C->D Thermostated Environment E Quench Aliquots D->E F Analyze by Chiral GC/HPLC (Conversion, ee) E->F G Determine Initial Rates F->G H Determine Reaction Orders G->H

Caption: Workflow for Kinetic Analysis of Asymmetric Catalysis.

In-situ Spectroscopic Techniques: Observing the Catalyst in Action

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the direct observation of the catalyst and reaction intermediates under operating conditions. This provides crucial information about the structure of the active catalyst and the key intermediates in the catalytic cycle.[2]

Experimental Protocol: In-situ NMR Monitoring of a Catalytic Reaction

  • Sample Preparation: In a glovebox, a high-pressure NMR tube is charged with the catalyst precursor, the chiral diamine ligand, the substrate, and a deuterated solvent.

  • Spectrometer Setup: The NMR tube is placed in the NMR spectrometer equipped with a variable temperature probe.

  • Reaction Initiation: The reaction is initiated by either heating the sample to the desired reaction temperature or by injecting a co-reactant (e.g., hydrogen gas).

  • Data Acquisition: A series of ¹H NMR (or other relevant nuclei like ³¹P) spectra are acquired at regular time intervals throughout the course of the reaction.

  • Data Analysis: The changes in the chemical shifts and integrals of the signals corresponding to the reactants, products, and catalyst species are monitored over time to identify intermediates and determine their concentrations.

Visualization of In-situ NMR Monitoring Setup

G cluster_setup Experimental Setup cluster_process Monitoring Process NMR_spec NMR Spectrometer Magnet Probe initiation Initiate Reaction (Heat or Add Reagent) NMR_spec->initiation HP_tube High-Pressure NMR Tube Reactants + Catalyst HP_tube->NMR_spec:f1 acquisition Acquire Spectra (Time Intervals) initiation->acquisition analysis Analyze Spectral Data (Identify Intermediates) acquisition->analysis

Caption: Setup for In-situ NMR Monitoring of a Catalytic Reaction.

Computational Modeling: A Theoretical Lens on the Reaction Pathway

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms at the molecular level.[3][4] Computational modeling can provide detailed information on the geometries and energies of reactants, transition states, and intermediates, thereby complementing experimental findings and providing a deeper understanding of the origin of stereoselectivity.

Protocol: DFT Calculation Workflow for a Catalytic Reaction

  • Model Building: Construct the 3D structures of the reactants, catalyst, and solvent molecules using a molecular modeling software.

  • Conformational Search: Perform a conformational search for all flexible molecules to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometries of the reactants, products, and all plausible intermediates and transition states using an appropriate DFT functional and basis set.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: Locate the transition state structures connecting the reactants and products for each elementary step of the proposed mechanism. This can be done using methods like QST2, QST3, or relaxed potential energy scans.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform IRC calculations to verify that the located transition state connects the correct reactant and product minima.

  • Energy Profile Construction: Construct the potential energy surface for the entire catalytic cycle by calculating the relative energies of all optimized species.

  • Analysis of Stereoselectivity: Compare the activation energies of the transition states leading to the different stereoisomers to understand the origin of enantioselectivity.

Visualization of a Generic Catalytic Cycle

G Catalyst [M]-L Reactant_Complex [M]-L (Substrate) Catalyst->Reactant_Complex + Substrate Intermediate1 Intermediate 1 Reactant_Complex->Intermediate1 Transition_State TS‡ Intermediate1->Transition_State Intermediate2 Intermediate 2 Transition_State->Intermediate2 Product_Complex [M]-L* (Product) Intermediate2->Product_Complex Product_Complex->Catalyst - Product

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. The compound 2-(Aminomethyl)cyclohexan-1-amine, a diamine with significant potential as a building block in medicinal chemistry, is no exception. Its structural complexity, particularly the presence of stereoisomers, presents a unique analytical challenge. An impure batch can introduce unintended side effects or reduce the therapeutic efficacy of a final drug product.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating purity assessment workflow.

The Analytical Imperative: Identifying Potential Impurities

Before selecting an analytical technique, it is crucial to anticipate the potential impurities. For this compound, these can be broadly categorized:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • By-products: Molecules formed from side reactions.

  • Solvents: Residual solvents used during synthesis and purification.

  • Stereoisomers: The most critical class of impurities for this molecule are the cis and trans diastereomers, as well as their respective enantiomers. The biological activity of stereoisomers can vary dramatically, making their separation and quantification essential.[1]

An effective purity assessment strategy must be capable of separating, identifying, and quantifying all of these potential contaminants.

Comparative Analysis of Core Purity Assessment Techniques

No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of different methods, is the gold standard. The following table compares the most effective techniques for analyzing this compound.

Technique Primary Purpose Isomer Specificity Sensitivity Pros Cons
Gas Chromatography (GC) Quantification of volatile impurities, assay, and isomeric purity.Excellent, especially with chiral columns or derivatization.High (ng to pg level).High resolution, speed, and established methods for amines.[2][3]Requires derivatization for polar diamines to prevent peak tailing.[4]
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile impurities and assay.Good, especially with chiral stationary phases (CSPs).High (ng to µg level).Versatile, applicable to a wide range of compounds, non-destructive.Can be slower than GC; method development for polar amines can be complex.
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and identification of major impurities.Can distinguish diastereomers; limited for enantiomers without chiral aids.Moderate (mg level).Provides detailed structural information, inherently quantitative with a proper standard.Lower sensitivity compared to chromatographic methods.[5]
Potentiometric Titration Assay of total amine content (overall purity).None.Low (mg to g level).Simple, cost-effective, highly accurate for total base content.[6]Non-specific; cannot distinguish between the target amine and other basic impurities.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Limited for isomers without chromatographic separation (GC-MS/LC-MS).Very High (pg to fg level).Unambiguous identification of unknowns when coupled with chromatography.Does not provide quantitative purity data on its own.

Integrated Workflow for Comprehensive Purity Assessment

A logical, sequential workflow ensures that all aspects of purity are addressed efficiently. The following diagram illustrates a recommended approach, starting with identity confirmation and progressing to detailed impurity profiling and final assay determination.

PurityWorkflow Workflow for Purity Assessment of this compound cluster_0 Phase 1: Identity & Major Components cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Quantitative Assay cluster_3 Phase 4: Final Purity Calculation A Synthesized Product B ¹H NMR Spectroscopy A->B Confirm Structure C Mass Spectrometry (MS) A->C Confirm MW D HPLC-UV/MS (Related Substances) B->D C->D E Chiral GC or HPLC (Isomeric Purity) D->E F Headspace GC-MS (Residual Solvents) D->F I Final Purity Report D->I G Potentiometric Titration (Total Base %) E->G E->I F->I H Quantitative NMR (qNMR) or GC/HPLC with Standard G->H H->I

Caption: Integrated workflow for purity analysis.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the validity of any result is inextricably linked to the rigor of the experimental protocol. Here are detailed, self-validating methodologies for the most critical analyses.

Protocol 1: Isomeric Purity by Gas Chromatography (GC)

The analysis of polar diamines by GC can be challenging due to their interaction with the column, leading to poor peak shape.[4] Derivatization or the use of a specialized amine-specific column is often necessary to achieve sharp, symmetrical peaks.[7]

  • Principle: This method uses a chiral capillary column to separate the stereoisomers of the derivatized analyte. A Flame Ionization Detector (FID) provides a response proportional to the mass of each separated isomer.

  • Apparatus & Reagents:

    • Gas Chromatograph with FID.

    • Chiral capillary column (e.g., Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-beta-cyclodextrin).

    • Derivatizing agent: Trifluoroacetic anhydride (TFAA).

    • Solvent: Dichloromethane (DCM), HPLC grade.

    • Reference standards for all expected isomers, if available.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 2 mL vial.

    • Add 1 mL of DCM and vortex to dissolve.

    • Add 100 µL of TFAA. Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Instrumental Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 220°C at 5°C/min, hold for 5 min.

    • Detector Temperature: 280°C

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on retention times of reference standards.

    • Calculate the area of each peak.

    • Determine the percentage of each isomer using the area percent method: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100.

Protocol 2: Assay by Potentiometric Titration

This classic technique provides an accurate measure of the total basic content, which is a direct measure of the diamine concentration. It serves as an excellent orthogonal method to chromatographic assays.

  • Principle: The two amine groups of the molecule are titrated with a standardized acid (e.g., perchloric acid in a non-aqueous solvent). The change in potential is monitored with a pH electrode, and the equivalence points correspond to the neutralization of the amine groups.[8][9]

  • Apparatus & Reagents:

    • Automatic Potentiometric Titrator.

    • Combined pH glass electrode.

    • Standardized 0.1 N Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Primary Standard: Potassium hydrogen phthalate (KHP), dried at 110°C for 2 hours.

  • Titrant Standardization:

    • Accurately weigh ~0.5 g of dried KHP.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the ~0.1 N perchloric acid solution to the potentiometric endpoint.

    • Calculate the exact normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of the synthesized diamine into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid. Record the potential (mV) versus the volume of titrant added.

  • Data Analysis:

    • Plot the titration curve (mV vs. volume) and its first or second derivative to determine the equivalence volume (Veq). Since there are two amine groups, two equivalence points may be observed. The second is typically used for the assay calculation.

    • Calculate the purity using the formula: % Purity = (Veq * Normality of Acid * Molar Mass) / (Sample Weight * 2 * 10) (Note: The factor of 2 in the denominator accounts for the two amine groups being titrated.)

Conclusion: A Synthesis of Methods for Unquestionable Purity

Assessing the purity of synthesized this compound demands a rigorous, multi-technique approach. While ¹H NMR and Mass Spectrometry are indispensable for confirming the molecule's identity, they are insufficient for a complete purity profile. True analytical trustworthiness is achieved by combining the high-resolution separation power of chromatography—particularly chiral GC for critical isomer analysis—with a robust, orthogonal assay method like potentiometric titration.

This integrated workflow, grounded in sound analytical principles and meticulous protocol execution, provides the comprehensive data required by researchers, scientists, and drug development professionals. It ensures that the material proceeding to further research or development is of the highest possible quality, forming a solid foundation for subsequent scientific discovery and innovation.

References

  • A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Analytical Chemistry.
  • Analysis of diamines in water. Agilent Technologies, Inc..
  • Purity of Ethylene Diamine by GC-FID. Vitas Analytical Services.
  • GC-MS analysis of isocyanate diamine-metabolites. ResearchGate.
  • Analysis of impurities in ethylene diamine. Agilent Technologies, Inc..
  • Potentiometric Titrations. datapdf.com.
  • Potentiometric Titration of Some diamino compounds in Toluene. Semantic Scholar.
  • Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube.
  • Potentiometric titration – Knowledge and References. Taylor & Francis.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • trans-1,2-Diaminocyclohexane. Wikipedia.

Sources

A Senior Application Scientist's Guide to Computational Studies of 2-(Aminomethyl)cyclohexan-1-amine Ligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of computational approaches to study the binding of the 2-(Aminomethyl)cyclohexan-1-amine ligand. It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods to understand and predict the behavior of this and similar chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Significance of this compound in Ligand-Target Interactions

This compound, a derivative of 1,2-diaminocyclohexane, represents a versatile scaffold in medicinal chemistry and materials science. Its stereoisomeric complexity and the presence of two primary amine groups allow for diverse coordination and interaction patterns with biological macromolecules and metal centers.[1]([Link]) The cyclohexane backbone imparts a degree of conformational rigidity, while the aminomethyl side chain introduces flexibility, making its binding analysis a compelling computational challenge. Understanding the binding modes and affinities of such ligands is crucial for the rational design of novel therapeutics and catalysts.[1]([Link])

This guide will compare three principal computational methodologies for studying the binding of this ligand: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantum Mechanics (QM) Calculations.

Comparative Analysis of Computational Approaches

Each computational method offers a unique lens through which to view ligand-protein interactions, with varying levels of accuracy, computational cost, and mechanistic insight. The choice of methodology is dictated by the specific research question at hand.

Computational Method Primary Application Strengths Limitations Typical Software
Molecular Docking High-throughput screening, binding pose predictionFast, computationally inexpensiveScoring functions can be inaccurate, treats receptor as rigidAutoDock, Glide, GOLD
Molecular Dynamics (MD) Binding stability, conformational changes, free energy calculationsAccounts for protein flexibility and solvent effectsComputationally expensive, force field dependentGROMACS, AMBER, NAMD
Quantum Mechanics (QM) Electronic structure, reaction mechanisms, conformational analysisHigh accuracy, describes electronic effectsVery computationally expensive, limited to small systemsGaussian, ORCA, Spartan

Section 1: Molecular Docking - A First Glimpse into Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2]([Link]) It is an invaluable tool for virtual screening and hypothesis generation.

Causality Behind Experimental Choices

The primary goal of docking is to rapidly assess the binding potential of a ligand to a target. The choice of a rigid receptor is a computational shortcut that allows for the screening of large compound libraries. The scoring function, a mathematical model that estimates the binding affinity, is a critical component. Different scoring functions may yield different results, and their validation against experimental data is paramount.

Protocol for Molecular Docking of this compound

This protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which encompasses the binding site of interest. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Ligand Preparation:

    • Generate a 3D structure of this compound. This can be done using software like Avogadro or ChemDraw.

    • Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, as well as the grid box parameters.

    • The program will generate a series of binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • Visualize the top-ranked poses in the context of the protein's binding site using software like PyMOL or Chimera.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Visualizing the Docking Workflow```dot

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProt Prepare Protein (add hydrogens, assign charges) PDB->PrepProt Ligand Ligand Structure PrepLig Prepare Ligand (energy minimization) Ligand->PrepLig Grid Define Grid Box PrepProt->Grid Dock Run AutoDock Vina PrepLig->Dock Poses Ranked Poses & Scores Dock->Poses Grid->Dock Visualize Visualize Interactions Poses->Visualize Analyze Analyze Binding Mode Visualize->Analyze

Caption: A standard workflow for molecular dynamics simulations.

Section 3: Quantum Mechanics - Unveiling the Electronic Landscape

QM calculations provide the most accurate description of molecular systems by solving the Schrödinger equation.([3][Link]) In the context of ligand binding, QM is invaluable for studying electronic effects, reaction mechanisms, and for obtaining highly accurate conformational energies.

Causality Behind Experimental Choices

The use of QM is warranted when a detailed understanding of the electronic structure is required. For instance, QM can be used to accurately parameterize force fields for MD simulations or to study the mechanism of covalent inhibition. Due to their high computational cost, QM calculations are typically performed on a truncated model of the active site.

Protocol for QM Conformational Analysis of this compound

This protocol describes how to perform a conformational analysis of the ligand using a QM method like Density Functional Theory (DFT).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using a QM method (e.g., B3LYP/6-31G*).

  • Frequency Calculation:

    • Perform a frequency calculation for each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Single-Point Energy Calculation:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., ωB97X-D/def2-TZVP).

  • Analysis:

    • Analyze the relative energies of the conformers to determine the most stable structures and their population distribution at a given temperature.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the stable conformers.

Visualizing the QM Workflow

qm_workflow cluster_qm_setup Setup cluster_qm_calc QM Calculations cluster_qm_analysis Analysis ConfSearch Conformational Search (MM) Opt Geometry Optimization (DFT) ConfSearch->Opt Freq Frequency Calculation Opt->Freq Geom Geometric Parameters Opt->Geom SPE Single-Point Energy (High-Level) Freq->SPE RelEnergy Relative Energies & Population SPE->RelEnergy

Caption: A workflow for quantum mechanical conformational analysis.

Conclusion

The computational study of this compound ligand binding requires a multi-faceted approach. Molecular docking provides a rapid initial assessment, while molecular dynamics simulations offer a more detailed and dynamic picture of the binding process. Quantum mechanics calculations deliver the highest level of accuracy for understanding the intrinsic properties of the ligand. By judiciously applying these methods, researchers can gain significant insights into the molecular recognition of this important chemical scaffold, thereby accelerating the design and discovery of new molecules with desired biological or chemical properties.

References

  • Đorović Jovanović, J. R., et al. (2021).
  • Đorović Jovanović, J. R., et al. (2021). MOLECULAR DOCKING ANALYSES OF SOME CYCLOHEXADIENE DERIVATIVES. ResearchGate. [Link]

  • Nowak, W., et al. (2021). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes.
  • Surry, D. S., & Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science. [Link]

  • Oprzeniek, M., et al. (2022). Molecular Dynamics Simulations for the Michaelis Complex of Ectoine Synthase (EctC).
  • Edmondson, D. E., & Binda, C. (2015). Computational Comparison of Imidazoline Association with the I2 Binding Site in Human Monoamine Oxidases. ResearchGate. [Link]

  • Adegoke, O. A., et al. (2021). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. African Journal of Online.
  • Grajales-Reyes, G. E., & Pande, V. S. (2022). Using Short Molecular Dynamics Simulations to Determine the Important Features of Interactions in Antibody–Protein Complexes. Journal of Molecular Biology. [Link]

  • Maki, J., et al. (2024). Can anyone please suggest papers on comparative ligand design studies where existing ligands for inhibitors were modified to enhance binding affinity?. ResearchGate. [Link]

  • Tutone, M., et al. (2021). COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. IRIS UniPA.
  • Ehrt, C., et al. (2018). A benchmark driven guide to binding site comparison: An exhaustive evaluation using tailor-made data sets (ProSPECCTs). PLOS Computational Biology. [Link]

  • Calabrese, C., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [Link]

  • Tran-Nguyen, V. K., & Camproux, A. C. (2023). Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. Current Opinion in Structural Biology. [Link]

  • Nowak, W., et al. (2021). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. International Journal of Molecular Sciences. [Link]

  • Shams, A. (2016). Computational Analyses of Protein-Ligand Interactions. White Rose eTheses Online.
  • Kumar, D., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Scientific Reports. [Link]

  • El-Sherif, A. A. (2017). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules.
  • Szałaj, N., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. International Journal of Molecular Sciences. [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
  • Keïta, M., et al. (2021). Molecular and Thermodynamic Modeling of the Protein-Ligand Interaction. Application to Computer-Assisted Design of Anti-Competitive Inhibitors. R Discovery.
  • Borah, D., et al. (2019). Molecular docking analysis of doronine derivatives with human COX-2. Journal of Applied Pharmaceutical Science. [Link]

  • Lupi, J., et al. (2022). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation. [Link]

  • Mubeen, S., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. [Link]

  • Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

  • Calabrese, C., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [Link]

  • Polireddy, K., et al. (2023). Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan. Journal of Biomolecular Structure and Dynamics. [Link]

  • National Center for Biotechnology Information (2024). cis-2-Aminomethyl-cyclohexanol. PubChem Compound Summary for CID 2724657. [Link]

  • Calabrese, C., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Aminomethyl)cyclohexan-1-amine (CAS No. 60659-10-1), a corrosive aliphatic amine. The protocols outlined herein are designed to ensure the safety of personnel, protect the environment, and maintain strict regulatory compliance.

The causality behind these rigorous procedures stems from the inherent hazards of the compound. Classified under the Globally Harmonized System (GHS), this compound is known to cause severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[1] Therefore, every step, from initial handling to final disposal, must be executed with precision and an unwavering commitment to safety.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its risk profile is essential. Accidental exposure can lead to severe chemical burns and respiratory distress.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The basic ensemble for handling this substance includes:

  • Hand Protection: Nitrile or neoprene gloves. Always double-glove for added protection.

  • Eye Protection: Chemical splash goggles and a full-face shield.[2]

  • Skin and Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.

Chemical Incompatibilities

To prevent violent reactions, heat generation, or the release of toxic gases, this compound waste must be segregated from the following materials:[4]

  • Acids and Acid Halides: Exothermic neutralization reaction can occur.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Acid Anhydrides: Reacts to form amides, often with significant heat generation.

Part 2: Waste Management and Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash .[2][5]

Waste Categorization

Based on its properties, this chemical waste is categorized as follows:

  • Corrosive Waste: Due to its alkaline nature and ability to cause severe skin burns. It will likely fall under the EPA Hazardous Waste Code D002 for corrosivity.[2][5]

Hazard Classification Description GHS Code EPA Waste Code (Anticipated)
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314 (Category 1B)D002
Specific Target Organ ToxicityMay cause respiratory irritationH335 (Category 3)N/A
Step-by-Step Disposal Protocol
  • Container Selection:

    • Use only chemically compatible and properly sealed waste containers, preferably the original container or a high-density polyethylene (HDPE) jug.[5]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting cap.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must clearly state the full chemical name: "Waste this compound". Avoid abbreviations or formulas.

    • Indicate the approximate concentration and quantity.

    • Note the associated hazards: "Corrosive".

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[4][6]

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to mitigate potential leaks or spills.

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]

    • The waste will be collected by a licensed hazardous waste disposal company for transport to an approved treatment, storage, and disposal facility (TSDF).[6]

Emergency Spill Procedures

In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, eliminate sources of ignition and improve ventilation by opening a fume hood sash.

  • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill.[2][6]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office, followed by soap and water.

  • Dispose: All cleanup materials (absorbents, contaminated PPE) must be disposed of as hazardous waste following the protocol in Section 2.2.[2]

Part 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_storage Accumulation cluster_disposal Final Disposal cluster_spill Spill Response start Generate Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event container Select Compatible Waste Container (HDPE) ppe->container label_waste Label Container: 'Hazardous Waste - Corrosive' + Full Chemical Name container->label_waste storage Store in Designated SAA with Secondary Containment label_waste->storage segregate Segregate from Incompatibles (Acids, Oxidizers) storage->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs hauler Licensed Hazardous Waste Hauler Collects Waste contact_ehs->hauler tsdf Transport to Approved Waste Disposal Facility hauler->tsdf contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Residue with Non-Sparking Tools contain_spill->collect_spill spill_dispose Dispose of Cleanup Material as Hazardous Waste collect_spill->spill_dispose spill_dispose->storage Place in Waste Container

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical safety and compliance function. By adhering to this structured protocol—grounded in a thorough understanding of the chemical's hazards, the use of appropriate protective equipment, and strict adherence to waste management regulations—researchers can ensure they are protecting themselves, their colleagues, and the wider environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Safety Data Sheet: 1,3-Cyclohexanebis(methylamine), mixture of cis and trans. Fisher Scientific.

  • Safety Data Sheet. Chemtron Supply Corporation.

  • Safety Data Sheet: 1,3-Bis(aminomethyl)cyclohexane(Mixture of cis-,trans-). FUJIFILM Wako.

  • 2-(Aminomethyl)cyclohexan-1-ol. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. Fisher Scientific.

  • Safety Data Sheet: Potassium Hydrogen Phthalate. Fisher Scientific.

  • Safety Data Sheet: Potassium Formate 53%. DoMyOwn.

  • Safety Data Sheet: trans-2-Methylcyclohexanol. Sigma-Aldrich.

  • Safety Data Sheet: 1-Aminomethyl-1-cyclohexanol hydrochloride. Fisher Scientific.

  • Safety Data Sheet: Potassium iodide. Sigma-Aldrich.

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.

  • Safety Data Sheet: Potassium nitrate. Fisher Scientific.

  • Safety Data Sheet: Potassium hydroxide, 1N solution in water. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(Aminomethyl)cyclohexan-1-amine and structurally related compounds. The focus is on the rationale behind each procedural step, ensuring a deep understanding of risk mitigation beyond simple compliance. Our objective is to build a foundation of trust by delivering value that transcends the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the inherent risks of a chemical is the cornerstone of safe handling. While specific data for this compound may be limited, a thorough analysis of its functional groups (primary amines on a cyclohexane backbone) and data from structurally analogous compounds like 1,3-Cyclohexanebis(methylamine) and other cyclohexylamine derivatives allows for a robust hazard assessment.[1] These compounds are consistently classified as corrosive and irritants.[2][3]

Primary Hazards:

  • Skin Corrosion/Burns: The amine functional groups make this compound caustic. Direct contact can cause severe skin burns and damage.[3][4]

  • Serious Eye Damage: The substance is corrosive to the eyes and can cause severe, potentially irreversible damage.[1][4]

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory irritation.[2][5]

  • Toxicity: Ingestion or significant skin absorption may be harmful.[3] Ingestion can lead to severe swelling and damage to the gastrointestinal tract.[1][3]

These hazards necessitate a multi-barrier approach to safety, where Personal Protective Equipment (PPE) serves as the critical final barrier after engineering controls and safe work practices have been implemented.

Core PPE Requirements: A Multi-Barrier Defense System

The selection of PPE is not a static checklist but a dynamic process based on a risk assessment of the specific procedure being performed. The following outlines the minimum required PPE and the rationale for each component.

Primary Containment: Engineering Controls

Before any personal protective gear is considered, engineering controls must be in place. PPE is the last line of defense, not the first.[6]

  • Chemical Fume Hood: All operations involving the handling of open containers of this compound—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This provides local exhaust ventilation to minimize inhalation exposure.[1][7]

Hand Protection: Preventing Dermal Absorption
  • Glove Type: Nitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.

  • Glove Thickness: While thicker gloves generally offer more protection, dexterity is also a factor.[6] For most laboratory-scale operations, a standard nitrile examination glove (4-8 mil) is sufficient, provided they are changed frequently.

  • Double Gloving: For procedures with a higher risk of splashing or when handling concentrated solutions, double gloving is a best practice. The outer glove is removed and disposed of immediately upon known or suspected contact, protecting the inner glove and preventing the spread of contamination.[6]

  • Powder-Free: Always use powder-free gloves to prevent the powder from absorbing the chemical and becoming an airborne contamination source.[6]

  • Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use. They should be changed immediately if contaminated and, as a general rule, every 30-60 minutes during extended procedures.[6]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any angle.[1] These should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, working with a reaction under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3][4] The goggles provide a seal against vapors and small splashes, while the shield protects the entire face.

Body Protection: The Essential Barrier
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snap or button front is the minimum requirement for all work with this chemical. Cuffs should be snug around the wrist.

  • Chemical-Resistant Apron/Suit: For tasks involving larger quantities (e.g., pilot scale) or a high likelihood of significant splashing, a rubber or other chemically impervious apron should be worn over the lab coat.[3] In some cases, a full chemical-resistant suit may be warranted.[4]

  • Clothing and Footwear: Long pants and fully enclosed shoes are mandatory in any laboratory where this chemical is handled. Do not wear synthetic fiber clothing, as it can melt and adhere to the skin in case of a chemical splash or fire.[8]

Respiratory Protection: Guarding Against Inhalation
  • When Required: Respiratory protection is necessary if engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during an emergency spill response.

  • Respirator Type: A NIOSH-approved respirator with organic vapor (OV) cartridges is required to protect against vapors.[1] If there is a risk of aerosol or particle generation (e.g., from a spray), a combination OV/P95 or OV/P100 cartridge should be used.[9] Fit-testing of the respirator is mandatory for all users to ensure a proper seal.

Operational Protocols: From Preparation to Disposal

Task-Based PPE Summary
TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Transporting Sealed Container General VentilationSingle Pair Nitrile GlovesSafety GlassesLab CoatNot Required
Weighing/Transfer (<100g) Chemical Fume HoodDouble Pair Nitrile GlovesChemical Splash GogglesLab CoatNot Required (in hood)
Solution Preparation Chemical Fume HoodDouble Pair Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronNot Required (in hood)
Large Scale Reaction (>1L) Chemical Fume HoodDouble Pair Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronAssess need based on setup
Spill Cleanup N/AHeavy Duty Nitrile/Butyl GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Suit/ApronRequired (Full-face OV/P100)
Step-by-Step PPE Workflow

The following protocol ensures a systematic and safe approach to using PPE, minimizing the risk of exposure and cross-contamination.

1. Donning (Putting On) Sequence:

  • Outer Garments: Put on the lab coat or chemical-resistant suit.
  • Inner Gloves: Don the first pair of nitrile gloves.
  • Respiratory Protection: If required, perform a seal check and don the respirator.
  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

2. Doffing (Taking Off) Sequence - The Contamination Control Cascade: This sequence is designed to remove the most contaminated items first and to prevent contact between contaminated PPE and your skin.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
  • Outer Garments: Remove the chemical apron or suit.
  • Face/Eye Protection: Remove the face shield and goggles from the back of the head forward.
  • Respiratory Protection: Remove the respirator.
  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5][7]

// Node Definitions start [label="Assess Task:\nWeighing, Transfer, Reaction, Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; eng_control [label="Work Inside a\nCertified Fume Hood?", fillcolor="#FBBC05", fontcolor="#202124"]; ppe_base [label="Minimum PPE:\n- Lab Coat\n- Inner Nitrile Gloves\n- Splash Goggles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; risk_assess [label="Potential for Splash\nor Aerosol Generation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_high [label="Add High-Risk PPE:\n- Face Shield\n- Chemical Apron\n- Double Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resp_assess [label="Is Ventilation Compromised\nor is it a Large Spill?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_resp [label="Add Respiratory Protection:\nFit-Tested Respirator with\nOrganic Vapor Cartridges", fillcolor="#4285F4", fontcolor="#FFFFFF"]; perform_task [label="Perform Task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; doff_ppe [label="Doff PPE Using\nContamination Control Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="Dispose of Contaminated PPE\nand Chemical Waste in\nApproved Hazardous Waste Bins", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash Hands Thoroughly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> eng_control; eng_control -> ppe_base [label=" Yes "]; ppe_base -> risk_assess; risk_assess -> ppe_high [label=" Yes "]; risk_assess -> resp_assess [label=" No "]; ppe_high -> resp_assess; resp_assess -> ppe_resp [label=" Yes "]; resp_assess -> perform_task [label=" No "]; ppe_resp -> perform_task; perform_task -> doff_ppe; doff_ppe -> dispose; dispose -> wash; } digraph Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the handling process to protect yourself, your colleagues, and the environment.

  • Disposable PPE: All contaminated disposable items (gloves, wipes, bench paper, etc.) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10] Do not discard these items in the regular trash.

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated after use by washing thoroughly with soap and water.

  • Chemical Waste: Dispose of unused this compound and its reaction wastes according to your institution's and local/federal regulations for hazardous chemical waste.[1][10] Do not pour it down the drain.

  • Spill Management: In the event of a spill, evacuate the area and alert your safety officer. Cleanup should only be performed by trained personnel wearing the appropriate level of PPE, as outlined in the table above. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it in a sealed container for hazardous waste disposal.[1]

By adhering to these rigorous, well-reasoned protocols, you establish a culture of safety that protects the integrity of your research and, most importantly, your personal well-being.

References

  • Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs . NIOSH. Available from: [Link]

  • Ecenarro, B. Recommended PPE to handle chemicals . Available from: [Link]

  • Personal protective equipment in your pharmacy . (2019-10-30). Alberta College of Pharmacy. Available from: [Link]

  • 2-(Aminomethyl)cyclohexan-1-ol . PubChem. Available from: [Link]

  • Cyclohexylamine . USDA. Available from: [Link]

  • Safety Data Sheet . (2015-06-11). Chemtron Supply Corporation. Available from: [Link]

  • Safety Data Sheet: Cyclohexanol . (2021-09-21). Carl ROTH. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.